Hexyl crotonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNHUHNWGVUEAT-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883532 | |
| Record name | 2-Butenoic acid, hexyl ester, (2E)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity aroma | |
| Record name | Hexyl 2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1785/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, propylene glycol; soluble in most fixed oils, Soluble (in ethanol) | |
| Record name | Hexyl 2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1785/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.880-0.905 | |
| Record name | Hexyl 2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1785/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1617-25-0, 19089-92-0, 16930-96-4 | |
| Record name | Hexyl (2E)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexyl crotonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, hexyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Butenoic acid, hexyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, hexyl ester, (2E)- | |
| Source | EPA DSSTox | |
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| Record name | Hexyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.255 | |
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| Record name | Hexyl 2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL CROTONATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8K16M475M | |
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Foundational & Exploratory
Hexyl crotonate CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl crotonate, systematically known as hexyl but-2-enoate, is an organic ester recognized for its characteristic fruity and green aroma.[1] While its primary applications are in the flavor and fragrance industries, its chemical structure, featuring a reactive α,β-unsaturated ester moiety, makes it a compound of interest for further research and potential applications in organic synthesis and materials science. This document provides a comprehensive technical guide to the properties, synthesis, and safety data of this compound.
Chemical Identification
| Identifier | Value |
| IUPAC Name | hexyl but-2-enoate[1] |
| CAS Number | 19089-92-0[1] |
| Alternative CAS Number | 1617-25-0 (for the E-isomer) |
| Molecular Formula | C₁₀H₁₈O₂[1] |
| Molecular Weight | 170.25 g/mol [1] |
| Canonical SMILES | CCCCCCOC(=O)C=CC[1] |
| InChI Key | MZNHUHNWGVUEAT-UHFFFAOYSA-N[1] |
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 213-215 °C at 760 mmHg | [2] |
| Density | 0.885–0.891 g/mL at 20°C | [1] |
| Refractive Index | 1.438–1.440 at 20°C | [1] |
| Flash Point | 88.89 °C (192.00 °F) TCC | [2] |
| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | [1] |
| Vapor Pressure | 0.146 mmHg at 25 °C (estimated) | [2] |
| logP (o/w) | 3.973 (estimated) | [2] |
| Oral LD50 (rat) | > 5000 mg/kg | [3] |
| Dermal LD50 (rabbit) | > 5000 mg/kg | [3] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.01–6.92 (m, 1H, olefinic), 5.87–5.83 (m, 1H, olefinic), 4.11 (t, 2H, –O–CH₂–, J = 6.8 Hz), 1.88 (dd, 3H, vinyl CH₃, J = 6.8, 1.6 Hz), 1.66–1.58 (m, 2H), 1.40–1.30 (m, 6H), 0.91 (t, 3H, terminal CH₃, J = 6.8 Hz) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.1 (C=O), 144.6 (C=C–CO), 134.5 (C=C–H), 130.2, 64.4 (O–CH₂), 31.5, 28.7, 25.7, 22.6, 14.0 (alkyl carbons) | [1] |
| Infrared (IR) | ν(C=O) ~1710 cm⁻¹, ν(C=C) ~1640 cm⁻¹ | [1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common and established method for synthesizing this compound is the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1] The following protocol is a representative procedure adapted from established esterification methods.[4][5][6]
Materials:
-
Crotonic acid
-
n-Hexanol
-
Toluene
-
p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid
-
5% Sodium carbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark trap, distillation, and liquid-liquid extraction.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine crotonic acid, a molar excess of n-hexanol (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the crotonic acid).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This typically takes several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene and excess hexanol via distillation. The final product, this compound, can be further purified by vacuum distillation.
Logical Relationships and Diagrams
The synthesis of this compound via Fischer esterification can be represented by the following reaction scheme:
References
An In-depth Technical Guide to the Synthesis of Hexyl Crotonate from Crotonic Acid and Hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of hexyl crotonate, an unsaturated ester, through the Fischer esterification of crotonic acid and hexanol. The document details the underlying chemical principles, reaction mechanisms, and a step-by-step experimental protocol. Furthermore, it presents quantitative data on reaction parameters and discusses the relevance of this synthesis to the field of drug development, particularly in the context of prodrug design and formulation science. The guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and pharmaceutical development.
Introduction
This compound, systematically known as hexyl (E)-but-2-enoate, is an organic ester recognized for its characteristic fruity aroma.[1] While its primary application lies within the flavor and fragrance industries, the synthesis of this and similar α,β-unsaturated esters is of significant interest to organic chemists and pharmaceutical scientists. The ester functional group is a cornerstone of medicinal chemistry, frequently employed in the design of prodrugs to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Moreover, understanding the synthesis of esters is fundamental to the development of various pharmaceutical excipients.
This guide focuses on the most prevalent and industrially significant method for synthesizing this compound: the direct acid-catalyzed esterification of crotonic acid with hexanol, commonly known as the Fischer-Speier esterification.[1] This reversible reaction involves the condensation of a carboxylic acid and an alcohol, producing an ester and water. The efficiency of the process is typically enhanced by the use of an acid catalyst and the removal of water as it is formed, thereby shifting the equilibrium towards the product.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from crotonic acid and hexanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution can be delineated into several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of crotonic acid by an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Hexanol: The lone pair of electrons on the oxygen atom of hexanol attacks the now highly electrophilic carbonyl carbon of the protonated crotonic acid. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking hexanol) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid and reversible process.
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, and a molecule of water is eliminated, reforming the carbonyl group and yielding the protonated ester.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen of the ester by a base (such as water or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final product, this compound.
The overall reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted to the right, which is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, hexanol) or by removing the water byproduct as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from a reliable procedure for a similar ester.[2]
Materials and Equipment
-
Reagents:
-
Crotonic acid (98%)
-
Hexanol (98%)
-
p-Toluenesulfonic acid monohydrate (PTSA) (98.5%) or concentrated Sulfuric Acid (98%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Heating mantle with a magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
-
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine crotonic acid, hexanol, a catalytic amount of p-toluenesulfonic acid (or sulfuric acid), and toluene. The toluene acts as an azeotropic solvent to facilitate the removal of water.
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is monitored by observing the amount of water collected in the trap. The reaction is considered complete when water is no longer being collected.
-
Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. The reaction mixture is then transferred to a separatory funnel and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted crotonic acid. The aqueous layer is removed, and the organic layer is washed with water and then brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent (toluene and any excess hexanol) is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reactant and Catalyst Quantities (Illustrative Example)
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Crotonic Acid | 86.09 | 1.0 | 86.09 | - |
| Hexanol | 102.17 | 1.5 | 153.26 | 188.5 |
| p-Toluenesulfonic Acid (PTSA) | 190.22 | 0.02 | 3.80 | - |
| Toluene (solvent) | 92.14 | - | - | 200 |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Value |
| Catalyst | p-Toluenesulfonic Acid (PTSA) |
| Catalyst Loading | 1-2 mol% relative to crotonic acid |
| Reaction Temperature | Reflux temperature of toluene (~111°C) |
| Reaction Time | 4-6 hours (or until water collection ceases) |
| Expected Yield | 75-85% |
Note: The expected yield is based on general yields for classical esterification reactions of this type.
Visualizations
Signaling Pathway: Fischer Esterification Mechanism
Caption: The reaction mechanism for the Fischer esterification of crotonic acid and hexanol.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Relevance to Drug Development
While this compound itself is not an active pharmaceutical ingredient, the synthetic methodology and the resulting ester product have relevance to the field of drug development in several ways:
-
Prodrug Strategies: The ester functional group is one of the most commonly used linkages in prodrug design. By converting a carboxylic acid-containing drug into an ester, its lipophilicity can be increased, which can improve its absorption and membrane permeability. The synthesis of this compound serves as a practical example of the chemical transformations involved in creating such ester prodrugs.
-
Excipient Formulation: In the formulation of topical or oral medications, fragrances and flavorings are often used to improve patient compliance. This compound's fruity aroma makes it a potential candidate as a fragrance excipient in topical formulations, provided it meets the required safety and regulatory standards.
-
Starting Material for Complex Syntheses: Unsaturated esters like this compound can serve as versatile starting materials in more complex organic syntheses. The double bond can undergo a variety of chemical transformations, such as Michael additions, epoxidations, and dihydroxylations, which are key steps in the synthesis of many pharmaceutical compounds.
Conclusion
The synthesis of this compound from crotonic acid and hexanol via Fischer esterification is a robust and well-established chemical process. This guide has provided a detailed technical overview of the reaction, including its mechanism, a comprehensive experimental protocol, and relevant quantitative data. For researchers and professionals in the pharmaceutical industry, a thorough understanding of this fundamental organic reaction is valuable for its application in prodrug design, formulation science, and as a foundational step in the synthesis of more complex molecular architectures. The provided protocols and data serve as a practical resource for the laboratory-scale synthesis of this compound and similar ester compounds.
References
Physical and chemical properties of hexyl crotonate
An In-depth Technical Guide to the Physical and Chemical Properties of Hexyl Crotonate
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the compound's characteristics, methods for its synthesis and analysis, and its chemical behavior, presenting quantitative data in accessible formats and illustrating key processes with diagrams.
General Information
This compound, systematically named hexyl (2E)-but-2-enoate, is an organic ester with the chemical formula C₁₀H₁₈O₂.[1] It is formed from the esterification of crotonic acid and hexanol.[1] This compound is recognized for its characteristic sweet, fruity, and green odor profile, which leads to its use in the flavor and fragrance industry.[1] Structurally, it consists of a six-carbon hexyl group attached to a crotonate moiety, which features a trans-configured double bond.[1]
Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[2] It is a hydrophobic molecule, being practically insoluble in water but soluble in alcohols and most fixed oils.[1][2][3] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂[1][4][5] |
| Molecular Weight | 170.25 g/mol [1][4] |
| Boiling Point | 213-215.6 °C at 760 mmHg[2][5] |
| Density | 0.892 g/cm³[5] |
| Refractive Index | 1.439 - 1.449 @ 20°C[3][5] |
| Flash Point | 88.89 - 89.4 °C[2][5] |
| Vapor Pressure | 0.146 mmHg @ 25°C[2][5] |
| Water Solubility | 52.1 mg/L @ 25°C (estimated)[2] |
| logP (o/w) | 3.973 (estimated)[2] |
Chemical Properties
This compound's chemical behavior is dictated by its ester functional group and the carbon-carbon double bond.
-
Stability : The trans (E) configuration of the double bond in this compound enhances its stability compared to the corresponding cis (Z) isomer.[1] It is also considered to be photostable under terrestrial solar wavelengths, showing no significant absorbance between 290 nm and 700 nm.
-
Reactivity : As an α,β-unsaturated ester, this compound can undergo reactions at both the ester group and the double bond.
-
Ester Hydrolysis : Like other esters, it can be hydrolyzed back to crotonic acid and hexanol, typically under acidic or basic conditions.
-
Addition Reactions : The double bond can participate in various addition reactions.
-
Polymerization : In polymer chemistry, this compound can act as a latent crosslinker, with its ester group reacting with hydroxy-functional resins under acidic conditions, which is useful for low-temperature curing applications.[1]
-
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of crotonic acid with hexanol using an acid catalyst.[1]
Materials:
-
Crotonic acid
-
Hexanol
-
Sulfuric acid (or another acid catalyst like p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine crotonic acid, a molar excess of hexanol (e.g., 1.5 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-5 mol%).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-5 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the excess hexanol and sulfuric acid.
-
Wash the organic layer with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the toluene.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methods
The characterization of this compound typically involves standard analytical techniques to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight of the compound. The NIST WebBook provides mass spectral data for this compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR would show characteristic signals for the hexyl chain, the vinyl protons of the crotonate group, and the terminal methyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present. Key absorptions would include a strong C=O stretch for the ester and C=C stretch for the alkene.
Structure-Property Relationships
The molecular structure of this compound directly influences its physical and chemical properties.
Caption: Relationship between the structure of this compound and its properties.
Conclusion
This compound is a well-characterized α,β-unsaturated ester with established physical and chemical properties. Its synthesis is straightforward, and its reactivity is predictable, making it a useful compound in both industrial applications, such as flavors and fragrances, and as a component in polymer chemistry. The information presented in this guide provides a solid foundation for researchers and professionals working with this compound.
References
Spectroscopic Profile of Hexyl Crotonate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for hexyl crotonate, a monounsaturated ester with applications in the flavor and fragrance industry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables for easy reference, detailed experimental protocols for each analytical technique, and a visual representation of the spectroscopic analysis workflow.
Introduction
This compound (C₁₀H₁₈O₂), also known as hexyl (E)-2-butenoate, is an organic ester formed from the esterification of crotonic acid and hexanol. Its characteristically sweet, fruity, and green aroma makes it a valuable compound in the formulation of flavors and fragrances. A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for predicting its chemical behavior in various applications. This guide presents a detailed compilation and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1–4.3 | t | 2H | O-CH ₂-(CH₂)₄-CH₃ |
| ~6.9 | m | 1H | CH₃-CH =CH-COO- |
| ~5.8 | m | 1H | CH₃-CH=CH -COO- |
| ~1.8 | d | 3H | CH ₃-CH=CH-COO- |
| ~1.6 | m | 2H | O-CH₂-CH ₂-(CH₂)₃-CH₃ |
| ~1.3 | m | 4H | O-(CH₂)₂-(CH ₂)₂-CH₂-CH₃ |
| ~0.9 | t | 3H | O-(CH₂)₅-CH ₃ |
Note: Predicted values based on typical chemical shifts for similar structures. The deshielded protons on the ester oxygen are noted to be in the δ ~4.1–4.3 ppm range and the terminal methyl groups of the hexyl chain at ~0.9 ppm[1].
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 167.1 | C =O |
| 144.6 | C =C–CO |
| 134.5 | C=C –H |
| 130.2 | C=C–H |
| 64.4 | O–C H₂ |
| 31.5 | Alkyl Carbon |
| 28.7 | Alkyl Carbon |
| 25.7 | Alkyl Carbon |
| 22.6 | Alkyl Carbon |
| 14.0 | Alkyl Carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~1710 | ν(C=O) Carbonyl stretch |
| ~1640 | ν(C=C) Alkene stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular Ion) |
| 85 | [CH₃-CH=CH-CO]⁺ |
| 69 | [CH₃-CH=CH-C=O]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize homogeneity.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation: A drop of neat this compound liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be placed between two potassium bromide (KBr) salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or KBr plates is recorded.
-
The sample is placed on the crystal or between the plates, and the sample spectrum is recorded.
-
The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
Gas Chromatography:
-
A small volume of the sample solution (typically 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column).
-
The column temperature is programmed to ramp up (e.g., from 50°C to 250°C at 10°C/min) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry:
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight and a characteristic fragmentation pattern that can be used for structural elucidation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Occurrence of Hexyl Crotonate in Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl crotonate, an unsaturated monocarboxylic ester, contributes to the complex aromatic profiles of various fruits. While not as extensively documented as other volatile esters, its presence is noted in specific fruit species, contributing to their characteristic scent and flavor. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fruits, detailing its identification, the biosynthetic pathways responsible for its formation, and the analytical methodologies employed for its quantification. This document is intended to serve as a resource for researchers in the fields of natural product chemistry, food science, and drug development, providing a foundational understanding of this specific volatile organic compound.
Natural Occurrence of this compound in Fruits
This compound has been identified as a volatile constituent in a limited number of fruit species. Its presence is most notably documented in the genus Passiflora, commonly known as passion fruit.
Table 1: Documented Occurrence of this compound in Fruits
| Fruit Species | Family | Common Name | Reference(s) |
| Passiflora mollissima | Passifloraceae | Banana Passion Fruit | Present |
| Passiflora species | Passifloraceae | Passion Fruit | Present |
| Carica candamarcensis | Caricaceae | Mountain Papaya | Present |
While direct quantitative data for this compound in these fruits is scarce in publicly available literature, related esters have been quantified in various passion fruit species, providing an indication of the potential concentration ranges of similar volatile compounds. For instance, in yellow passion fruit (Passiflora edulis f. flavicarpa), esters such as ethyl butanoate and ethyl hexanoate are major components of the volatile profile.
Table 2: Semi-Quantitative Data of Selected Esters in Passion Fruit (Passiflora alata)
| Compound | Class | Relative Amount (%) |
| Ethyl butanoate | Ester | 52 - 57 |
| Ethyl hexanoate | Ester | 9 - 22 |
| Hexyl butanoate | Ester | 2 - 5 |
| Ethyl crotonate | Ester | Major Component |
Source: Adapted from studies on the volatile composition of passion fruit.
Biosynthesis of Volatile Esters in Fruits
The formation of this compound and other volatile esters in fruits is a product of complex biochemical pathways, primarily involving the metabolism of fatty acids and amino acids. The final and key step in ester biosynthesis is catalyzed by the enzyme alcohol acyltransferase (AAT).[1]
The general pathway can be summarized as follows:
-
Precursor Formation:
-
Acyl-CoA: Fatty acids, such as linoleic and linolenic acid, undergo β-oxidation to produce acetyl-CoA and other short- to medium-chain acyl-CoAs. Crotonyl-CoA is an intermediate in the β-oxidation of butyryl-CoA.
-
Alcohols: Aldehydes, derived from the degradation of fatty acids and amino acids, are reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). Hexanol, the alcohol moiety of this compound, is typically formed from the reduction of hexanal.
-
-
Esterification:
-
Alcohol Acyltransferase (AAT): This enzyme catalyzes the transfer of an acyl group from an acyl-CoA molecule to an alcohol, resulting in the formation of an ester and coenzyme A. In the case of this compound, AAT would catalyze the reaction between crotonyl-CoA and hexanol.
-
The diversity of esters found in fruits is a result of the broad substrate specificity of AATs, which can utilize a wide range of acyl-CoAs and alcohols as substrates.
Experimental Protocols for Analysis
The identification and quantification of this compound and other volatile compounds in fruits are typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Sample Preparation and Volatile Extraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile organic compounds in food and beverage samples.
Protocol:
-
Sample Homogenization: A known weight of fresh fruit pulp (e.g., 5 g) is homogenized.
-
Vial Preparation: The homogenized sample is placed in a sealed headspace vial (e.g., 20 mL). An internal standard (e.g., 2-octanol) may be added for quantification purposes. A saturated NaCl solution is often added to improve the release of volatile compounds from the matrix.
-
Incubation and Extraction: The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation to allow the volatiles to equilibrate in the headspace.
-
SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 min) to adsorb the volatile compounds.
-
Desorption: The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique that separates complex mixtures of chemicals and identifies the different components.
Typical GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of volatile esters.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 40°C (hold for 2 min), then ramping to 230°C at a rate of 5°C/min (hold for 5 min).
-
Injector Temperature: 250°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
Conclusion
This compound is a naturally occurring volatile ester found in certain fruits, particularly within the Passiflora genus. While its contribution to the overall aroma profile of these fruits requires further quantitative and sensory analysis, its presence highlights the rich and diverse chemical tapestry of natural fruit flavors. The biosynthesis of this compound is intrinsically linked to the general pathways of ester formation in plants, with alcohol acyltransferases playing a pivotal role. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the continued investigation of this and other volatile compounds in fruits. Further research is warranted to elucidate the precise concentrations of this compound in various fruit species and to fully understand its sensory impact and potential biological activities.
References
A Technical Guide to the Safe Handling of Hexyl Crotonate for Research Professionals
This document provides an in-depth technical overview of the safety, handling, and toxicological data for Hexyl Crotonate (CAS No: 19089-92-0). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this compound. The guide consolidates key data from safety data sheets and toxicological studies to ensure safe laboratory practices.
Chemical and Physical Properties
This compound, also known as hexyl (E)-but-2-enoate, is an organic ester formed from crotonic acid and hexanol.[1] It is primarily used in the flavor and fragrance industry for its sweet, fruity, and green aroma profile.[1][2] Its physical and chemical properties are critical for understanding its behavior in a laboratory setting.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | hexyl but-2-enoate[1] |
| Synonyms | (E)-hexyl crotonate, trans-hexyl crotonate[3] |
| CAS Number | 19089-92-0 (primary)[1], 1617-25-0 ((E)-isomer)[3] |
| Molecular Formula | C₁₀H₁₈O₂[1][4] |
| Molecular Weight | 170.25 g/mol [1] |
| SMILES | CCCCCCOC(=O)C=CC[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | [2][3] |
| Odor | Sweet, fruity, green, apple-like | [1][2] |
| Boiling Point | 213-220 °C at 760 mm Hg | [1][3] |
| Flash Point | 88.89 °C (192.00 °F) Tagliabue Closed Cup | [2][3] |
| Density | 0.885–0.891 g/mL at 20°C | [1] |
| Vapor Pressure | 0.146 mmHg at 25 °C (estimated) | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and most fixed oils | [1][3] |
| Refractive Index | 1.438–1.440 at 20°C | [1] |
Hazard Identification and Safety Data
This compound is recognized as a potential irritant.[1] While some safety data sheets for similar long-chain esters may classify them as non-hazardous under OSHA criteria, related compounds with the crotonate moiety are often labeled as irritants. For instance, hexyl (E)-tiglate, a structurally similar compound, is classified as an irritant to the skin and eyes.[2] Therefore, it is prudent to handle this compound with appropriate precautions.
Table 3: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | Category 3 | H335: May cause respiratory irritation |
Table 4: Toxicological Data Summary
| Endpoint | Result | Species/Test | Source/Notes |
| Acute Oral Toxicity | LD50 = 3000 mg/kg | Rat | Data for Ethyl Crotonate[5] |
| Acute Dermal Toxicity | LD50 > 5000 mg/kg | Guinea Pig | Data for Ethyl Crotonate[5] |
| Skin Sensitization | No sensitization observed | Human (Maximization Test) | Data for read-across material Hexyl Tiglate[6][7] |
| Genotoxicity | Not expected to be genotoxic | Based on read-across data for similar compounds[7] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize risk when working with this compound. This includes the use of personal protective equipment, appropriate engineering controls, and defined protocols for spills and storage.
The selection of PPE should be based on a risk assessment of the specific laboratory procedure.
Caption: General workflow for selecting appropriate Personal Protective Equipment (PPE).
This compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5] Containers should be kept tightly closed.
Caption: Logical flow diagram for responding to a chemical spill of this compound.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure. The following procedures are recommended based on SDS information for similar irritants.[2][5]
Caption: Decision pathway for first aid response following an exposure event.
Experimental Protocols for Safety Assessment
While specific experimental data on this compound is limited, its safety profile can be assessed using standardized toxicological methods, often relying on read-across data from structurally similar molecules.
This protocol provides a non-animal method for assessing skin irritation potential.
-
Preparation: Reconstructed human epidermis tissues are pre-incubated in a sterile, defined medium.
-
Application: A 10-25 µL aliquot of this compound (neat) is applied topically to the surface of the tissue. A negative control (phosphate-buffered saline) and a positive control (5% sodium dodecyl sulfate) are run in parallel.
-
Exposure: The tissues are exposed to the test chemical for a defined period, typically 60 minutes, at 37°C.
-
Rinsing: After exposure, the tissues are thoroughly rinsed to remove the chemical.
-
Incubation: Tissues are transferred to fresh medium and incubated for approximately 42 hours to allow for the expression of cytotoxic effects.
-
Viability Assessment: Tissue viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.
-
Data Analysis: The formazan is extracted, and its concentration is determined by measuring the optical density (OD). Cell viability is expressed as a percentage relative to the negative control. A mean viability of ≤ 50% classifies the chemical as an irritant.
This clinical test is used to determine if a material can induce skin sensitization. It was performed on the read-across material hexyl tiglate.[6][7]
-
Induction Phase:
-
A patch containing the test material (e.g., this compound at a low, non-irritating concentration in a suitable vehicle) is applied to the skin of human volunteers (typically the back or upper arm).
-
The patch is left in place for 24-48 hours.
-
This process is repeated nine times over a three-week period on the same site to induce a potential allergic response.
-
-
Rest Phase: A two-week rest period with no applications follows the induction phase. This allows for the development of any delayed-type hypersensitivity.
-
Challenge Phase:
-
After the rest period, a challenge patch with the test material is applied to a new, previously unexposed skin site.
-
The patch is removed after 24-48 hours.
-
The challenge site is evaluated for signs of an allergic reaction (erythema, edema) at 48 and 72 hours post-application.
-
-
Interpretation: A reaction at the challenge site, in the absence of a reaction at the induction site, is indicative of sensitization. No reaction suggests the material is not a sensitizer under the test conditions.
Potential Toxicological Pathways
The primary toxicological concern for this compound is irritation. The mechanism for skin irritation by chemicals is a complex cascade of events initiated by the disruption of the skin's barrier function.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 3. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
- 4. This compound | C10H18O2 | CID 5366038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
The Biological Activity of Hexyl Crotonate and Other Unsaturated Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated esters, a class of organic compounds characterized by a carbon-carbon double bond within their ester functional group, are gaining increasing attention in the field of drug development and biological research. Their unique chemical structures confer a range of biological activities, from antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth overview of the biological activity of a representative unsaturated ester, hexyl crotonate, and its analogs. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action to support further research and development in this promising area.
Chemical Profile of this compound
This compound, also known as hexyl (E)-2-butenoate, is an organic ester with the chemical formula C10H18O2.[1] It is formed from the esterification of crotonic acid and hexanol.[1] Primarily recognized for its fruity and green odor, it is widely used in the flavor and fragrance industry.[1] Beyond its sensory properties, its α,β-unsaturated carbonyl moiety is a key structural feature that likely contributes to its biological activities.
Antifungal Activity of Crotonic Acid Esters
Research has demonstrated the antifungal properties of substituted crotonic acid esters. A key study investigated the activity of twenty-three 4-substituted crotonic acid esters, including n-hexyl esters, against a panel of pathogenic fungi.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the antifungal activity of ethyl 4-iodocrotonate, a structurally related and highly active analog of this compound, against various fungal strains. It is important to note that while n-hexyl esters were included in the study, the most potent compound for which specific MIC values were provided was the ethyl ester. The fungitoxicity was observed to follow the order of I > Br > Cl > CH3S > CH3O > F = H for the 4-position substituent.[2]
| Fungal Strain | Minimum Inhibitory Concentration (MIC) of Ethyl 4-Iodocrotonate (μg/mL) |
| Candida albicans | 18 |
| Aspergillus niger | 40 |
| Mucor mucedo | 5 |
| Trichophyton mentagrophytes | 4 |
Proposed Mechanism of Antifungal Action
The fungitoxicity of these crotonic acid esters is believed to be due, in part, to a nucleophilic reaction involving sulfhydryl (SH)-containing compounds within the fungal cells.[2] This hypothesis is supported by the correlation between fungitoxicity and the leaving group ability at the 4-position, as well as the protective effect observed when cysteine and glutathione (both SH-containing molecules) were introduced.[2] The α,β-unsaturated carbonyl group in this compound can act as a Michael acceptor, reacting with nucleophilic thiol groups in essential fungal enzymes or proteins, leading to their inactivation and subsequent cell death.
References
Olfactory Receptor Response to Hexyl Crotonate: A Technical Guide to Characterization and Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and signaling pathways involved in characterizing the response of olfactory receptors (ORs) to the odorant hexyl crotonate. While the specific receptors for this compound are currently the subject of ongoing research, this document outlines the established experimental framework used to identify and quantify such interactions.[1] This paper is intended for researchers, scientists, and drug development professionals working in the fields of olfaction, sensory neuroscience, and pharmacology.
This compound is an organic ester known for its characteristic sweet, fruity, and green odor profile, making it a molecule of interest in the flavor and fragrance industry.[1] Understanding how this compound interacts with the vast repertoire of human olfactory receptors is crucial for elucidating the mechanisms of odor perception and for the rational design of novel scents and flavorings.
The Canonical Olfactory Transduction Pathway
The perception of odorants like this compound is initiated by the binding of the molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. ORs belong to the large superfamily of G protein-coupled receptors (GPCRs). The binding of an odorant to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.
This canonical pathway is mediated by a specialized G protein, Gαolf. Upon activation by the odorant-bound OR, Gαolf activates adenylyl cyclase type III (ACIII), which in turn catalyzes the production of cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. The influx of cations, primarily Ca2+, through these channels depolarizes the neuron. This depolarization is further amplified by the opening of Ca2+-activated Cl- channels, leading to an efflux of Cl- ions. The combined ionic currents generate a receptor potential that, if it reaches the threshold, triggers an action potential that travels to the olfactory bulb for further processing.[1]
Experimental Protocols for Receptor Characterization
Identifying the specific ORs that respond to this compound and quantifying their response requires a systematic experimental approach. The following protocols are standard methodologies in the field of olfaction research.
Heterologous Expression and Functional Screening
A primary method for deorphanizing olfactory receptors—that is, identifying their activating ligands—is through heterologous expression systems. In this approach, genes encoding individual human ORs are transfected into a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express ORs.
Experimental Workflow:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are then co-transfected with a plasmid containing the gene for a specific human OR, a G protein (often Gα15/16 to couple to a downstream reporter), and a reporter gene (e.g., luciferase under the control of a cAMP response element, CRE).
-
Odorant Stimulation: After a period of incubation to allow for protein expression, the cells are exposed to a panel of odorants, including this compound, at various concentrations.
-
Signal Detection: The activation of the OR by an odorant leads to an increase in intracellular cAMP, which in turn drives the expression of the luciferase reporter gene. The luminescence produced by the luciferase reaction is then measured using a luminometer. A significant increase in luminescence in the presence of this compound compared to a control indicates a potential interaction.
References
An In-depth Technical Guide to the Solubility of Hexyl Crotonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of hexyl crotonate, a fatty acid ester. The document presents available solubility data, details common experimental protocols for solubility determination, and illustrates key concepts through logical diagrams. This information is intended to support research, development, and formulation activities where this compound is a component.
Introduction to this compound
This compound (CAS No: 19089-92-0), also known as hexyl (E)-but-2-enoate, is an organic compound classified as an enoate ester.[1] It is a hydrophobic molecule with the chemical formula C10H18O2.[1][2] Understanding its solubility in various organic solvents is crucial for its application in diverse fields, including as a flavoring agent, in fragrance formulations, and as a potential component in pharmaceutical or agricultural formulations. Its molecular structure, characterized by a six-carbon alkyl chain and an unsaturated ester group, dictates its interaction with different solvent environments.
Solubility Profile of this compound
The solubility of an ester is primarily determined by its ability to form intermolecular bonds with the solvent.[3] As a moderately hydrophobic molecule, this compound's solubility is expected to be higher in non-polar and slightly polar organic solvents and lower in highly polar solvents like water.[1][2] The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Source |
| Water | H₂O | Highly Polar Protic | Practically Insoluble (< 1 mg/L) | 25 | [2] |
| Water (Estimated) | H₂O | Highly Polar Protic | 52.1 mg/L | 25 | [4] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible | Not Specified | [2][4] |
| n-Hexane | C₆H₁₄ | Non-Polar | Miscible | Not Specified | [2] |
| Fixed Oils (e.g., Almond Oil) | N/A | Non-Polar | Miscible | Not Specified | [2] |
| Propylene Glycol | C₃H₈O₂ | Polar Protic | Insoluble | Not Specified | [2] |
Experimental Protocol for Solubility Determination
The following section details a standard methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the static equilibrium method, a common and reliable technique in solubility studies.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity > 98%)
-
Selected organic solvent (e.g., ethanol, analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Using a pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial. The amount of this compound should be sufficient to ensure that a solid or undissolved liquid phase remains after equilibrium is reached.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the minimum time required to achieve equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow for phase separation (sedimentation of any excess solute).
-
Carefully withdraw a sample from the clear supernatant of each vial using a syringe.
-
Immediately pass the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered samples using a calibrated analytical method, such as GC-FID.
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the average concentration from replicate vials, typically in units of g/100 mL, mg/L, or mol/L.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for determining solubility.
Theoretical Considerations and Logical Relationships
The principle of "like dissolves like" is fundamental to predicting solubility. A solute's miscibility in a solvent is favored when their intermolecular forces are similar. This compound contains a polar ester group (C=O, C-O-C) capable of dipole-dipole interactions and a significant non-polar hexyl chain that primarily interacts through London dispersion forces.
The relationship between solvent polarity and the expected solubility of this compound can be visualized as a logical flow.
Caption: Solvent polarity and expected solubility relationship.
This diagram illustrates that non-polar solvents, which interact primarily through dispersion forces similar to the hexyl chain, are excellent solvents for this compound. Polar solvents like ethanol can also act as effective solvents due to their ability to engage in dipole-dipole interactions and act as hydrogen bond donors to the ester's carbonyl oxygen.[5] However, in highly polar systems like water, the strong hydrogen-bonding network of the solvent and the hydrophobic nature of the long alkyl chain lead to poor solubility.[3]
References
An In-depth Technical Guide to the Thermochemical Data of Hexyl Crotonate
Introduction
Hexyl crotonate (C₁₀H₁₈O₂), a fatty acid ester, is recognized for its applications in the flavor and fragrance industry.[1][2] A thorough understanding of its thermochemical properties is essential for process design, safety assessments, and modeling its behavior in various systems. This technical guide provides a summary of the available, albeit predicted, thermochemical data for this compound. Due to a lack of experimentally determined values in the literature for this compound, this guide also presents experimental data for structurally analogous esters, namely hexyl acetate and ethyl hexanoate, to serve as a valuable reference for researchers, scientists, and drug development professionals. Furthermore, detailed experimental protocols for key thermochemical measurements are provided.
Thermochemical Data of this compound
| Property | Symbol | Predicted Value | Units |
| Isobaric Heat Capacity (liquid, 298 K) | Cₚ | 279 | J·mol⁻¹·K⁻¹ |
| Enthalpy of Vaporization (298 K) | ΔHᵥ | 46.97 | kJ·mol⁻¹ |
| Enthalpy of Fusion (269 K) | ΔH_fus | 24.64 | kJ·mol⁻¹ |
| Standard Entropy (liquid, 298 K) | S° | 385 | J·mol⁻¹·K⁻¹ |
Note: The data in this table is based on predicted values and should be used with the understanding that they have not been experimentally verified.
Thermochemical Data of Analogous Esters
For comparative purposes, the following table summarizes experimentally determined thermochemical data for hexyl acetate and ethyl hexanoate, which are structurally similar to this compound.
| Compound | Property | Symbol | Experimental Value | Units |
| Hexyl Acetate | Standard Enthalpy of Formation (liquid) | ΔH_f° | -577.9 | kJ·mol⁻¹ |
| Enthalpy of Vaporization | ΔH_vap | 50.2 | kJ·mol⁻¹ | |
| Ethyl Hexanoate | Isobaric Heat Capacity (liquid, 313.1 K, 0.1 MPa) | Cₚ | 283.33 | J·mol⁻¹·K⁻¹ |
| Isobaric Heat Capacity (liquid, 333.1 K, 0.1 MPa) | Cₚ | 293.03 | J·mol⁻¹·K⁻¹ | |
| Isobaric Heat Capacity (liquid, 353.1 K, 0.1 MPa) | Cₚ | 302.73 | J·mol⁻¹·K⁻¹ |
Experimental Protocols
Detailed methodologies for the experimental determination of key thermochemical properties for a liquid ester like this compound are outlined below.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which can be determined experimentally using bomb calorimetry.[3]
Objective: To measure the heat of combustion of liquid this compound at constant volume.
Apparatus:
-
Oxygen bomb calorimeter
-
Benzoic acid (for calibration)
-
Sample of this compound
-
Crucible
-
Ignition wire
-
Oxygen cylinder with regulator
-
Water bath
-
High-precision thermometer
Procedure:
-
Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid, which has a certified heat of combustion.[4] This allows for the determination of the heat capacity of the calorimeter.[4]
-
Sample Preparation: A precise mass of liquid this compound is placed in the crucible. The ignition wire is positioned to be in contact with the sample.
-
Assembly: The crucible is placed inside the bomb, which is then sealed and pressurized with a known excess of pure oxygen.
-
Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.[5][6]
-
Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions. The enthalpy of combustion is then determined from the heat released at a constant volume.[4]
Determination of Isobaric Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[7]
Objective: To measure the isobaric heat capacity (Cₚ) of liquid this compound over a range of temperatures.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Reference material with a known heat capacity (e.g., sapphire)
-
Sample pans (crucibles) and lids
-
A sample of this compound
Procedure: The measurement of specific heat capacity using DSC typically involves three distinct runs:[8]
-
Baseline Run: An empty sample pan and an empty reference pan are heated at a controlled rate to establish the baseline heat flow.
-
Reference Run: A reference material with a well-characterized heat capacity, such as sapphire, is placed in the sample pan and subjected to the same heating program.
-
Sample Run: A known mass of this compound is placed in the sample pan and the heating program is repeated.[9]
The heat flow difference between the sample and the reference is continuously monitored and recorded as a function of temperature.[7] The specific heat capacity of the sample is then calculated by comparing its heat flow to that of the reference material.[8] For liquid samples, it is crucial to ensure the pans are hermetically sealed to prevent vaporization during the experiment.[9]
Workflow for Thermochemical Characterization
The following diagram illustrates a generalized workflow for the comprehensive thermochemical characterization of a compound such as this compound.
References
- 1. Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion - A-Level H2 Chemistry Tuition by 10 Year Series Author [alevelh2chemistry.com]
- 2. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chemistry-teaching-resources.com [chemistry-teaching-resources.com]
- 7. infinitalab.com [infinitalab.com]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. mdpi.com [mdpi.com]
Hexyl Crotonate: A Technical Guide to Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl crotonate, a volatile ester with a characteristic fruity and green aroma, has carved a niche in various industrial sectors, primarily driven by its sensory properties. This technical guide provides an in-depth analysis of the potential industrial applications of this compound, with a focus on its role in the flavor and fragrance industries, as well as its emerging use in polymer chemistry. This document outlines the physicochemical properties, synthesis protocols, and relevant analytical data of this compound to support further research and development.
Introduction
This compound (hexyl (E)-but-2-enoate) is an organic compound belonging to the ester family, specifically a derivative of crotonic acid and hexanol.[1] Its molecular structure, characterized by a six-carbon alkyl chain and a C4 unsaturated acyl moiety, gives rise to its distinct organoleptic properties. While naturally occurring in some fruits, it is predominantly synthesized for commercial use.[1] The primary application of this compound lies in the formulation of flavors and fragrances, where it imparts sweet, green, and apple-like notes.[1][2] More recently, its reactivity has been explored in polymer science, where it can function as a latent crosslinking agent.[1] This guide aims to provide a comprehensive technical overview for researchers and professionals exploring the applications of this versatile ester.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in various industrial processes. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 19089-92-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 213-215 °C at 760 mmHg | [3] |
| Density | 0.885–0.891 g/mL at 20°C | [1] |
| Refractive Index (n_D²⁰) | 1.438–1.440 | [1] |
| Flash Point | 88.89 °C (192.00 °F) | [3] |
| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Characteristic Peaks/Values | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~0.9 ppm (t, 3H, terminal CH₃ of hexyl), δ ~4.1-4.3 ppm (t, 2H, O-CH₂ of hexyl), δ ~5.8 ppm (d, 1H, =CH-COO), δ ~6.9 ppm (m, 1H, CH₃-CH=) | [1] |
| ¹³C NMR (CDCl₃) | δ ~167.1 (C=O), δ ~144.6 (C=C-COO), δ ~122.9 (CH₃-CH=), δ ~64.4 (O-CH₂), δ ~31.5, 28.7, 25.7, 22.6, 14.0 (alkyl carbons) | [1] |
| Infrared (IR) | ν(C=O) ~1710 cm⁻¹, ν(C=C) ~1640 cm⁻¹ | [1] |
Industrial Applications
Flavor and Fragrance Industry
The primary industrial application of this compound is as a flavoring and fragrance agent. Its characteristic sweet, fruity, and green aroma profile makes it a valuable component in a wide array of consumer products.[1]
-
Flavor Formulations : It is used to impart or enhance fruity notes, particularly apple, pear, and pineapple, in food products and beverages.[1]
-
Fragrance Compositions : In perfumery, this compound is blended with other esters and aromatic compounds to create complex and desirable scents for perfumes, cosmetics, and personal care products.[1][2]
The "signaling" mechanism in this context is the interaction of the volatile this compound molecule with olfactory receptors in the nasal cavity, which triggers a neural signal to the brain, perceived as a specific scent.
Polymer Chemistry
A less common but notable application of this compound is in polymer chemistry, where it can act as a latent crosslinking agent.[1]
-
Latent Crosslinker : In the synthesis of certain resins, the ester group of this compound can react with hydroxy-functional polymers under acidic conditions. This property is particularly useful in coatings where low-temperature curing is required, as it avoids damage to heat-sensitive substrates.[1] The double bond in the crotonate moiety also presents a site for potential polymerization or further functionalization.
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
The most common method for the industrial synthesis of this compound is the Fischer-Speier esterification of crotonic acid with hexanol, using an acid catalyst.[1][4]
Materials:
-
Crotonic acid
-
n-Hexanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark trap, separation, and distillation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine crotonic acid (1.0 eq), n-hexanol (1.2-1.5 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of crotonic acid).
-
Reflux and Water Removal: Heat the reaction mixture to reflux. Water, a byproduct of the esterification, will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is nearing completion (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Safety and Handling
This compound is considered a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a commercially valuable ester with well-established applications in the flavor and fragrance industry. Its unique sensory profile continues to make it a sought-after ingredient in a variety of consumer goods. Furthermore, its potential as a latent crosslinking agent in polymer chemistry opens avenues for novel material development, particularly in the field of coatings and adhesives. The detailed technical information provided in this guide serves as a valuable resource for scientists and researchers aiming to explore and expand the industrial applications of this compound.
References
A Technical Review of Hexyl Crotonate in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl crotonate, systematically known as hexyl (E)-but-2-enoate, is an organic ester recognized for its characteristic sweet, fruity, and green aroma profile.[1] This technical guide provides an in-depth review of the current state of research on this compound within the flavor and fragrance industry, with a focus on its chemical properties, synthesis, sensory perception, and analytical characterization. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new flavor and fragrance ingredients.
Physicochemical and Organoleptic Properties
This compound's distinct sensory characteristics are a direct result of its molecular structure. The combination of a six-carbon hexyl group and the unsaturated crotonate moiety contributes to its unique fruity and green notes, often described as reminiscent of apple, pear, and pineapple.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical Properties of Hexyl (E)-Crotonate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Boiling Point | 213.00 to 215.00 °C @ 760.00 mm Hg | [3] |
| Vapor Pressure | 0.146000 mmHg @ 25.00 °C (est.) | [3] |
| Flash Point | 192.00 °F TCC (88.89 °C) | [3][4] |
| logP (o/w) | 3.973 (est.) | [3] |
| Water Solubility | 52.1 mg/L @ 25 °C (est.) | [3] |
| Specific Gravity | 0.88000 to 0.89500 @ 25.00 °C | [4] |
| Refractive Index | 1.42800 to 1.44900 @ 20.00 °C | [4] |
Table 2: Organoleptic Properties and Recommended Usage Levels
| Attribute | Description | Reference |
| Odor Profile | Fruity, sweet, green, apple, pear, pineapple | [1] |
| Taste Profile | Fruity, green | [1] |
| Recommended Usage (Fragrance) | Up to 8.0% in fragrance concentrate (for hexyl (E)-tiglate, a close analog) | [4] |
| Recommended Usage (Flavor) | Not for fragrance use (for (E)-hexyl crotonate) | [3] |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, sensory evaluation, and analytical characterization of this compound.
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is through the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1]
Materials:
-
Crotonic acid
-
n-Hexanol
-
Concentrated sulfuric acid (catalyst) or p-toluenesulfonic acid (PTSA)
-
Toluene (for azeotropic removal of water)
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine crotonic acid, a molar excess of n-hexanol, and a catalytic amount of sulfuric acid or PTSA in toluene.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium carbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Sensory Evaluation: Triangle Test Protocol
To determine if a perceptible difference exists between two samples, such as a product with and without the addition of this compound, a triangle test is a commonly used discrimination method.
Objective: To determine if a sensory difference exists between two formulations.
Materials:
-
Two sample formulations (A and B)
-
Identical, odor-free sample cups, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
-
A panel of at least 20-30 trained or consumer panelists
-
Individual sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Sample Preparation: Prepare the two samples to be tested. For each panelist, present three coded samples: two will be identical (e.g., A, A) and one will be different (e.g., B).
-
Presentation: The order of presentation of the three samples should be randomized for each panelist to avoid positional bias. There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB.
-
Evaluation: Each panelist is instructed to taste or smell the samples from left to right. They are then asked to identify the sample that is different from the other two.
-
Data Collection: Record the number of correct and incorrect identifications.
-
Statistical Analysis: The results are analyzed using a statistical table for triangle tests to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in complex matrices such as food and fragrance products.
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor and fragrance analysis (e.g., HP-INNOWax)
-
Headspace solid-phase microextraction (HS-SPME) autosampler and fibers (e.g., PDMS/DVB)
-
Sample vials with septa
-
This compound standard for calibration
-
Internal standard (e.g., 2-octanol)
-
Helium carrier gas
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., beverages), a known volume is placed in a headspace vial.
-
For solid samples (e.g., fruit), the sample is often homogenized and a known weight is placed in a headspace vial.[5]
-
An internal standard is added to each sample and calibration standard.
-
-
HS-SPME Extraction:
-
The sample vial is incubated at a controlled temperature to allow volatile compounds to equilibrate in the headspace.
-
The SPME fiber is exposed to the headspace for a defined period to adsorb the volatile analytes.
-
-
GC-MS Analysis:
-
The SPME fiber is desorbed in the hot GC injection port.
-
The analytes are separated on the capillary column based on their boiling points and polarity. A typical oven temperature program starts at a low temperature, ramps up to a higher temperature, and holds for a period. For example: start at 40°C for 3 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 220°C and hold for 5 min.[5]
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
-
Data Analysis:
-
This compound is identified by comparing its retention time and mass spectrum to that of a known standard and to mass spectral libraries (e.g., NIST).
-
Quantification is achieved by creating a calibration curve from the analysis of standards of known concentrations.
-
Signaling Pathways in Sensory Perception
The perception of this compound as a flavor and fragrance involves complex signaling pathways in the olfactory and gustatory systems.
Olfactory Signaling Pathway
The sense of smell is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.
Mechanism:
-
Binding: Volatile molecules of this compound bind to specific ORs in the nasal cavity.
-
G-Protein Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (Gα-olf).
-
Second Messenger Production: The activated Gα-olf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization and Signal Transduction: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the neuron, generating an action potential that is transmitted to the brain for processing as a specific scent.
Gustatory Signaling Pathway and Flavor Perception
The "flavor" of this compound is a multimodal perception arising from the integration of its aroma (ortho- and retronasal olfaction) and its taste. While esters themselves are not typically considered to have a primary taste modality (sweet, sour, salty, bitter, umami), they can significantly modulate the perception of other tastes, particularly sweetness.[6] The fruity aroma of this compound, perceived retronasally during mastication, can enhance the perception of sweetness.
The perception of sweet taste is also mediated by GPCRs.
Mechanism of Sweet Taste Perception:
-
Binding: Sweet molecules (e.g., sugars) bind to the T1R2/T1R3 heterodimer receptor on the surface of taste receptor cells.
-
G-Protein Activation: This binding activates a G-protein called gustducin.
-
Second Messenger Cascade: Activated gustducin stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃).
-
Calcium Release: IP₃ triggers the release of Ca²⁺ from intracellular stores.
-
TRPM5 Channel Activation and Neurotransmitter Release: The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to depolarization of the taste cell and the release of neurotransmitters, which signal to the brain.
The fruity odor of this compound can interact with this pathway, likely at a cognitive level in the brain, to enhance the overall sweet and fruity flavor experience.
Conclusion
This compound is a valuable ingredient in the flavor and fragrance industry, contributing desirable fruity and green notes to a variety of products. A thorough understanding of its physicochemical properties, synthesis, and the mechanisms of its sensory perception is crucial for its effective application and for the development of novel flavor and fragrance formulations. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in this field. Further research into the specific olfactory receptors that bind to this compound and a more detailed elucidation of its modulatory effects on taste perception will continue to advance our understanding and utilization of this important flavor and fragrance compound.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
- 4. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 5. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Historical Context, Synthesis, and Application of Hexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl crotonate, scientifically known as hexyl (2E)-but-2-enoate, is a fatty acid ester that emerged in the mid-20th century as a significant contributor to the flavor and fragrance industry.[1] Valued for its sweet, fruity, and green aroma profile, it serves as a key component in the formulation of various consumer products.[1] This technical guide provides an in-depth exploration of the historical context of its development, detailed methodologies for its synthesis, a comparative analysis of production techniques, and a review of its primary applications.
Historical Context: The Rise of Synthetic Esters
The development of this compound is intrinsically linked to the broader history of synthetic organic chemistry and its application in the flavor and fragrance industry. The late 19th and early 20th centuries saw a significant shift from reliance on natural extracts to the use of synthetic aroma chemicals.[2][3] This transition was driven by the need for consistent, cost-effective, and novel sensory experiences that natural sources alone could not provide.[2]
Pioneering work in the synthesis of esters revealed their role as the primary source of the characteristic scents of many fruits and flowers.[2][4] This discovery spurred chemists to explore the creation of a wide array of esters to mimic and enhance natural aromas. This compound, with its unique combination of a six-carbon hexyl chain and a trans-configured but-2-enoate moiety, was developed to impart specific fruity and green notes, particularly reminiscent of apple and pear.[1][5] Its synthesis was an adaptation of established esterification protocols, which have since been refined for industrial-scale production.[1]
Synthesis Methodologies
The production of this compound can be achieved through several synthetic routes, each with distinct advantages and limitations. The most common methods include Fischer-Speier esterification, transesterification, and enzymatic synthesis.
Fischer-Speier Esterification
The most traditional and widely used method for synthesizing this compound is the Fischer-Speier esterification, a reaction first described in 1895.[5] This acid-catalyzed esterification involves the direct reaction of crotonic acid with 1-hexanol.[1]
The general reaction is as follows:
Crotonic Acid + 1-Hexanol ⇌ this compound + Water
Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.[5] To drive the equilibrium towards the product, the water byproduct is typically removed through azeotropic distillation.[6]
Transesterification
Transesterification offers an alternative pathway that involves the exchange of the alkoxy group of an existing ester with 1-hexanol.[1][7] For instance, a lower alkyl crotonate, such as ethyl crotonate, can be reacted with 1-hexanol in the presence of an acid or base catalyst.
The general reaction is:
Ethyl Crotonate + 1-Hexanol ⇌ this compound + Ethanol
This method can be advantageous when the starting ester is readily available or when milder reaction conditions are desired.[7]
Enzymatic Synthesis
In recent years, enzymatic synthesis has gained traction as a "green" alternative for ester production.[8] This method utilizes lipases as biocatalysts to facilitate the esterification of crotonic acid and 1-hexanol or the transesterification of another crotonate ester.[8][9]
Enzymatic synthesis offers high selectivity and operates under mild conditions, reducing the formation of byproducts and minimizing energy consumption.[10] However, challenges related to enzyme stability and cost can be limiting factors for large-scale industrial application.[1]
Quantitative Data
The selection of a synthesis method often depends on factors such as yield, purity, and reaction conditions. The following tables summarize the physicochemical properties of this compound and provide a comparison of the different synthesis methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [1][11] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][12] |
| Boiling Point | 213-215 °C at 760 mmHg | [12] |
| Density | 0.885–0.891 g/mL at 20°C | [1] |
| Refractive Index | 1.438–1.440 at 20°C | [1] |
| Flash Point | 88.89 °C (192.00 °F) | [12] |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [1] |
Table 2: Comparison of this compound Synthesis Methods
| Method | Reactants | Catalyst | Typical Yield | Advantages | Limitations |
| Fischer-Speier Esterification | Crotonic Acid, 1-Hexanol | Sulfuric Acid, p-TsOH | 75-90% | Cost-effective, well-established | Requires harsh acidic conditions, potential for side reactions |
| Transesterification | Alkyl Crotonate, 1-Hexanol | Acid or Base | Variable | Milder conditions possible | Equilibrium-limited, may require excess alcohol |
| Enzymatic Synthesis | Crotonic Acid, 1-Hexanol | Lipase | >90% (lab scale) | High selectivity, mild conditions, environmentally friendly | Higher catalyst cost, potential for enzyme deactivation |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the primary methods.
Fischer-Speier Esterification Protocol
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a heating mantle.
-
Reagents: To the flask, add crotonic acid (1.0 mol), 1-hexanol (1.2 mol), p-toluenesulfonic acid (0.02 mol) as the catalyst, and toluene (200 mL) as the azeotropic solvent.
-
Reaction: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the crotonic acid is consumed (typically 4-6 hours).
-
Workup: The reaction mixture is cooled to room temperature and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine solution.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Transesterification Protocol
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Reagents: Ethyl crotonate (1.0 mol), 1-hexanol (1.5 mol), and a catalytic amount of sodium methoxide (0.05 mol) are added to the flask.
-
Reaction: The mixture is heated to reflux for 6-8 hours. The progress of the reaction is monitored by GC to observe the formation of this compound and the depletion of ethyl crotonate.
-
Workup: After cooling, the mixture is neutralized with a weak acid (e.g., acetic acid) and washed with water to remove any remaining catalyst and salts.
-
Purification: The organic layer is dried, and the excess 1-hexanol and any remaining starting materials are removed by distillation. The final product is purified by vacuum distillation.
Enzymatic Synthesis Protocol
-
Reaction Setup: In a temperature-controlled shaker flask, combine crotonic acid (1.0 mol) and 1-hexanol (1.0 mol) in a suitable organic solvent such as n-hexane.
-
Enzyme Addition: Add an immobilized lipase, for example, Candida antarctica lipase B (Novozym 435), to the mixture (typically 5-10% by weight of the substrates).
-
Incubation: The flask is incubated at a controlled temperature (e.g., 40-50°C) with constant agitation for 24-48 hours. The reaction can be monitored by taking aliquots and analyzing them by GC.
-
Enzyme Recovery: The immobilized enzyme is recovered by simple filtration and can be washed and reused.
-
Purification: The solvent is removed from the filtrate by evaporation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation if necessary.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Mechanism of Fischer-Speier esterification.
Caption: Applications of this compound.
Applications and Use
The primary commercial application of this compound is as a flavor and fragrance ingredient.[1] Its distinct sensory profile makes it a versatile component in a variety of consumer products.
Flavor Industry
In the flavor industry, this compound is used to impart and enhance fruity and green notes.[1] It is particularly effective in creating apple, pear, and pineapple flavor profiles in products such as:
-
Beverages
-
Candies and confectionery
-
Baked goods
-
Dairy products
The typical use level in food products is generally low, often in the parts-per-million range, to achieve the desired sensory effect without overpowering other flavor components.
Fragrance Industry
The sweet and fruity aroma of this compound makes it a valuable ingredient in fragrance formulations.[1] It is often blended with other esters and aroma chemicals to create complex and appealing scents for:
-
Perfumes and colognes
-
Soaps and detergents
-
Cosmetics and personal care products
-
Air fresheners and candles
Other Industrial and Research Applications
Beyond its primary role in the flavor and fragrance sectors, this compound can be used in organic synthesis as a starting material or intermediate for the production of other specialty chemicals. Its α,β-unsaturated ester functionality allows for a variety of chemical transformations. Additionally, it is a subject of ongoing research in sensory science to better understand the interactions between chemical structure and olfactory perception.[1]
Conclusion
This compound stands as a testament to the significant impact of synthetic organic chemistry on the consumer product landscape. From its historical roots in the quest for novel aromas to its modern-day production through various synthetic methodologies, it remains a key ingredient in the flavor and fragrance palette. The continued development of more sustainable and efficient synthesis methods, such as enzymatic catalysis, will likely shape the future production and application of this versatile ester. This guide has provided a comprehensive overview for professionals in research and development, offering a foundation for further innovation and application of this compound.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. bellevuecollege.edu [bellevuecollege.edu]
- 3. foreverest.org [foreverest.org]
- 4. A study of esterification reactions – Science Projects [scienceprojects.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Transesterification reactions as a means to produce esters: A critical review [ouci.dntb.gov.ua]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. NP-MRD: Showing NP-Card for this compound (NP0337763) [np-mrd.org]
- 12. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
Methodological & Application
Synthesis of Hexyl Crotonate: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of hexyl crotonate, an ester valued for its characteristic fruity and green aroma, finding applications in the flavor and fragrance industries. The primary and most common method detailed is the Fischer esterification of crotonic acid with hexanol. An alternative transesterification route is also briefly discussed.
Data Summary
The following table summarizes the key quantitative data associated with the primary synthesis method, Fischer esterification.
| Parameter | Value | Reference |
| Reactants | ||
| Crotonic Acid | 1.0 equivalent | General Procedure |
| Hexanol | 1.2 - 1.5 equivalents | General Procedure |
| Catalyst | ||
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | [1] |
| p-Toluenesulfonic acid (p-TSA) | 1-5 mol% | Adapted from[2] |
| Reaction Conditions | ||
| Temperature | Reflux (~100-130°C) | [1] |
| Reaction Time | 4-12 hours | Adapted from[3] |
| Yield | ||
| Without Azeotropic Distillation | 75-85% | [1] |
| With Azeotropic Distillation | >90% | [1] |
| Purification | ||
| Boiling Point (sec-butyl crotonate) | 74–75°C at 30 mmHg | [4] |
Experimental Protocols
Primary Synthesis Method: Fischer Esterification
The most prevalent method for synthesizing this compound is the Fischer esterification, which involves the acid-catalyzed reaction between crotonic acid and hexanol.[1] The use of a Dean-Stark apparatus is recommended to remove the water byproduct and drive the reaction equilibrium towards the product, thereby increasing the yield.[5]
Materials and Reagents:
-
Crotonic acid
-
n-Hexanol
-
p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or benzene (for azeotropic removal of water)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add crotonic acid (1.0 eq), n-hexanol (1.2-1.5 eq), and a suitable solvent such as toluene to facilitate azeotropic water removal.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (1-5 mol%) or concentrated sulfuric acid (1-5 mol%) to the reaction mixture.[1]
-
Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the toluene overflowing back into the reaction flask. Continue refluxing for 4-12 hours or until no more water is collected in the trap.[3][5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.[3]
-
Wash the organic layer with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
-
Alternative Synthesis Method: Transesterification
This compound can also be synthesized via transesterification, which involves the exchange of the alkoxy group of an ester with an alcohol.[1] For instance, methyl crotonate or ethyl crotonate can be reacted with hexanol in the presence of an acid or base catalyst.[6][7] This method is particularly useful when the starting carboxylic acid is sensitive to the strong acidic conditions of Fischer esterification.[8] The reaction can be driven to completion by using a large excess of hexanol.[6]
Visualizations
Caption: Fischer Esterification Workflow for this compound Synthesis.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. scielo.org.za [scielo.org.za]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acid-Catalyzed Esterification of Hexanol with Crotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed esterification of hexanol with crotonic acid, a classic example of the Fischer-Speier esterification, yields hexyl crotonate, an ester with applications in the fragrance and flavor industry. This document provides detailed protocols for this synthesis, data on expected yields, and visualizations of the reaction workflow and mechanism. The primary reaction involves combining hexanol and crotonic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, and heating the mixture to drive the equilibrium towards the formation of the ester and water.[1][2] The removal of water as it is formed, often through azeotropic distillation, can significantly increase the yield.[1]
Data Presentation
The following table summarizes typical quantitative data for the acid-catalyzed esterification of hexanol with crotonic acid under various conditions.
| Catalyst | Catalyst Loading (mol%) | Alcohol to Acid Molar Ratio | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
| Sulfuric Acid (H₂SO₄) | 1–5 | > 3:1 | Reflux (~100) | 1–10 | 75–85 | Yields can be increased to >90% with the removal of water via azeotropic distillation.[1] |
| p-Toluenesulfonic Acid (p-TsOH) | 1–5 | > 3:1 | Reflux (~110-120 with Toluene) | 4–8 | 80–95 | Toluene is often used as a solvent to facilitate azeotropic water removal. |
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Esterification of Hexanol and Crotonic Acid
This protocol outlines the synthesis of this compound using sulfuric acid as the catalyst.
Materials:
-
Crotonic Acid
-
n-Hexanol
-
Concentrated Sulfuric Acid (98%)
-
Toluene (optional, for azeotropic removal of water)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine crotonic acid and an excess of n-hexanol (a 3:1 molar ratio of alcohol to acid is recommended to drive the equilibrium).[3] If using a Dean-Stark trap for water removal, add toluene as a solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-5 mol% relative to the crotonic acid) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser (with a Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be approximately 100°C, or higher if toluene is used.[1]
-
Reaction Monitoring: Allow the reaction to proceed for 1-10 hours.[2] If using a Dean-Stark trap, monitor the collection of water in the side arm. The reaction is complete when no more water is collected.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess hexanol by rotary evaporation.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.
Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification with Azeotropic Water Removal
This protocol is adapted from a similar procedure for the synthesis of cyclothis compound and is suitable for achieving high yields of this compound.
Materials:
-
Crotonic Acid
-
n-Hexanol
-
p-Toluenesulfonic Acid (p-TsOH)
-
Toluene
-
5% Sodium Carbonate Solution
-
Water
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add crotonic acid, n-hexanol (in excess), and toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid (1-5 mol% relative to the crotonic acid) to the flask.
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap while the toluene is returned to the reaction flask.
-
Reaction Completion: Continue the reflux for 4-8 hours, or until no more water is collected in the Dean-Stark trap.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to remove the p-TsOH.
-
Washing: Wash the organic layer with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude this compound by vacuum distillation.
Visualizations
Fischer Esterification Workflow
The following diagram illustrates the general experimental workflow for the acid-catalyzed esterification of hexanol with crotonic acid.
Caption: Experimental workflow for this compound synthesis.
Mechanism of Acid-Catalyzed Esterification
The following diagram outlines the key steps in the mechanism of the Fischer esterification.
References
Application Notes and Protocols for the Enzymatic Synthesis of Hexyl Crotonate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of hexyl crotonate, a valuable flavor and fragrance compound. The synthesis is achieved through the esterification of crotonic acid and hexanol, catalyzed by an immobilized lipase. This biocatalytic approach offers a green and sustainable alternative to traditional chemical synthesis, operating under mild reaction conditions with high selectivity and yield. These notes are intended to guide researchers in the successful laboratory-scale production of this compound.
Introduction
This compound is an ester known for its fruity and wine-like aroma, making it a desirable component in the food, beverage, and cosmetic industries. Traditional chemical synthesis of such esters often involves harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to the formation of unwanted byproducts and environmental concerns.[1]
Enzymatic synthesis, employing lipases as biocatalysts, presents a more sustainable and efficient alternative. Lipases, particularly when immobilized, offer several advantages including high catalytic activity in non-aqueous media, excellent regio- and chemo-selectivity, mild reaction conditions, and the potential for enzyme reuse.[2] This protocol focuses on the use of a commercially available immobilized lipase, Novozym® 435 (Candida antarctica lipase B), a robust and versatile biocatalyst for ester synthesis.[3]
Reaction Scheme
The enzymatic esterification of crotonic acid with hexanol to produce this compound and water is depicted below.
Caption: Enzymatic esterification of crotonic acid and hexanol to form this compound.
Data Presentation: Comparative Analysis of Lipase-Catalyzed Ester Synthesis
The following tables summarize quantitative data from various studies on the enzymatic synthesis of hexyl esters and other relevant flavor esters. This data provides a comparative basis for the selection of reaction parameters for the synthesis of this compound.
Table 1: Influence of Reaction Parameters on the Synthesis of Hexyl Esters
| Ester Product | Lipase Source | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading | Solvent | Conversion/Yield (%) | Reference |
| Hexyl Acetate | Mucor miehei | 1:2.7 | 52.6 | 37.1% (w/w) | n-Hexane | 86.6% | [4] |
| Hexyl Butyrate | Candida rugosa | 1:2 | 47.0 | 16.9% (w/w) | Solvent-free | 95.0% | [1] |
| Castor Oil Hexyl Ester | Lipozyme TL IM | 1:3 (Oil:Alcohol) | 60 | 10% (w/w) | Liquid CO2 | 88.3% | [5] |
| 2-Ethylhexyl Palmitate | Candida sp. 99-125 | 1:5.5 | 60 | 5.61% (w/w) | Solvent-free | 96.6% | [6] |
Table 2: Performance of Novozym® 435 in the Synthesis of Various Flavor Esters
| Ester Product | Substrates | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading | Solvent | Conversion/Yield (%) | Reference |
| Nonyl Caprylate | Nonanoic acid, Caprylic alcohol | Not Specified | 40 | 25% (w/w) | Solvent-free | >90% | [7] |
| Ethyl Valerate | Valeric acid, Ethanol | Not Specified | 40 | 15% (w/w) | Solvent-free | >80% | [7] |
| (S)-(-)-Perillyl octanoate | (S)-(-)-Perillyl alcohol, Octanoic acid | 1:1.55 | 30 | 48 mg | Cyclohexane | 95.2% | [8] |
| Octyl Esters | Fatty acids, Octanol | 1:4 | 60 | 4% (w/w) | Not Specified | ~95% | [9] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound.
Materials and Reagents
-
Crotonic acid (≥98%)
-
Hexanol (≥98%)
-
Immobilized Lipase (Novozym® 435, Candida antarctica lipase B)
-
n-Hexane (anhydrous, ≥95%)
-
Molecular sieves (3 Å, activated)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Orbital shaker incubator
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Enzymatic Synthesis of this compound
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve crotonic acid (e.g., 0.1 mol) and hexanol (e.g., 0.2 mol, for a 1:2 molar ratio) in 50 mL of n-hexane.
-
Addition of Enzyme and Molecular Sieves: Add Novozym® 435 (e.g., 10% w/w of total substrates) and activated molecular sieves (e.g., 1 g) to the reaction mixture. The molecular sieves help to remove the water produced during the reaction, shifting the equilibrium towards ester formation.[2]
-
Incubation: Seal the flask and place it in an orbital shaker incubator set at 45°C and 200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 2, 4, 8, and 24 hours). Analyze the aliquots by GC-FID to determine the conversion of crotonic acid.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically >90%), stop the reaction by filtering the mixture to remove the immobilized enzyme and molecular sieves. The recovered enzyme can be washed with fresh n-hexane, dried, and stored for reuse.
-
Product Purification:
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted crotonic acid.
-
Wash the organic layer with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the n-hexane solvent using a rotary evaporator to obtain the crude this compound.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Lipase Catalytic Cycle (Ping-Pong Bi-Bi Mechanism)
The enzymatic synthesis of esters by lipase typically follows a Ping-Pong Bi-Bi mechanism.
Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Workflow for this compound Synthesis
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step workflow for the enzymatic synthesis of this compound.
Conclusion
The enzymatic synthesis of this compound using immobilized lipase offers a highly efficient, selective, and environmentally friendly method for the production of this valuable flavor ester. The provided protocols and data serve as a comprehensive guide for researchers to implement and optimize this biocatalytic process in a laboratory setting. Further optimization of reaction parameters may lead to even higher yields and process efficiency, paving the way for scalable and sustainable production.
References
- 1. scispace.com [scispace.com]
- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hexyl Crotonate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of hexyl crotonate, a valuable fragrance and flavoring agent, through various transesterification methods. The protocols are designed for research and development purposes and are based on established catalytic procedures.
Introduction
This compound, systematically known as hexyl (E)-but-2-enoate, is an organic ester recognized for its characteristic fruity and wine-like aroma. It finds applications in the food, fragrance, and cosmetic industries. While direct esterification of crotonic acid with hexanol is a common synthetic route, transesterification offers an alternative pathway that can be advantageous under certain conditions, such as when starting from other crotonate esters. This document outlines three distinct transesterification methodologies for the preparation of this compound: enzymatic catalysis using Novozym® 435, and heterogeneous acid catalysis employing Amberlyst-15.
Transesterification Methods Overview
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound synthesis, a readily available crotonate ester, such as ethyl crotonate or methyl crotonate, can be reacted with hexanol in the presence of a catalyst to yield the desired this compound and a volatile alcohol byproduct (ethanol or methanol).
The general reaction is as follows:
Crotonate Ester (e.g., Ethyl Crotonate) + Hexanol ⇌ this compound + Alcohol (e.g., Ethanol)
The choice of catalyst is crucial and influences reaction conditions, yield, and purification procedures. This document details protocols for two effective catalytic systems.
Data Presentation: Comparison of Transesterification Methods
The following table summarizes the key quantitative data associated with the described transesterification methods for the synthesis of this compound. These values are based on typical results reported for similar esterification and transesterification reactions.
| Parameter | Enzymatic Catalysis (Novozym® 435) | Heterogeneous Acid Catalysis (Amberlyst-15) |
| Starting Ester | Ethyl Crotonate | Ethyl Crotonate |
| Alcohol | 1-Hexanol | 1-Hexanol |
| Catalyst Loading | 10% (w/w of limiting reactant) | 15 mol% (based on limiting reactant) |
| Reactant Molar Ratio | 1:3 (Ethyl Crotonate : Hexanol) | 1:3 (Ethyl Crotonate : Hexanol) |
| Reaction Temperature | 60°C | 80°C |
| Reaction Time | 24 - 48 hours | 8 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Solvent | Solvent-free or Toluene | Toluene |
| Byproduct Removal | Vacuum | Dean-Stark Trap |
Experimental Protocols
Protocol 1: Enzymatic Transesterification using Novozym® 435
This protocol describes the synthesis of this compound from ethyl crotonate and 1-hexanol catalyzed by the immobilized lipase, Novozym® 435. This method offers high selectivity and mild reaction conditions.
Materials:
-
Ethyl crotonate (reagent grade)
-
1-Hexanol (reagent grade)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Toluene (anhydrous, optional)
-
Molecular sieves (3Å, activated)
-
Hexane (for purification)
-
Ethyl acetate (for purification)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Vacuum pump
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add ethyl crotonate (e.g., 11.41 g, 0.1 mol) and 1-hexanol (e.g., 30.66 g, 0.3 mol). For a solvent-based reaction, add 50 mL of anhydrous toluene.
-
Add Novozym® 435 (10% by weight of the limiting reactant, e.g., 1.14 g).
-
If conducting a solvent-free reaction, add activated molecular sieves (approx. 5 g) to adsorb the ethanol byproduct.
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 60°C with constant stirring.
-
To drive the equilibrium towards the product, apply a vacuum (e.g., 100-200 mbar) intermittently to remove the ethanol formed during the reaction.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the immobilized enzyme. The enzyme can be washed with hexane and dried for reuse.
-
If a solvent was used, remove it using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Heterogeneous Acid-Catalyzed Transesterification using Amberlyst-15
This protocol details the synthesis of this compound using the strongly acidic ion-exchange resin, Amberlyst-15, as a recyclable heterogeneous catalyst.
Materials:
-
Ethyl crotonate (reagent grade)
-
1-Hexanol (reagent grade)
-
Amberlyst-15 (hydrogen form)
-
Toluene (reagent grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane (for purification)
-
Ethyl acetate (for purification)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and then drying it under vacuum at 60°C for 4 hours.
-
To a 250 mL round-bottom flask, add ethyl crotonate (e.g., 11.41 g, 0.1 mol), 1-hexanol (e.g., 30.66 g, 0.3 mol), and toluene (100 mL).
-
Add the activated Amberlyst-15 catalyst (15 mol% based on the limiting reactant).
-
Set up the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux (approximately 80-90°C in toluene) with vigorous stirring. The ethanol byproduct will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of ethanol collected and by GC or TLC analysis. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the Amberlyst-15 catalyst. The catalyst can be washed with toluene, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any leached acidic residues, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow for Transesterification
The following diagram illustrates the general workflow for the synthesis of this compound via transesterification.
Caption: General workflow for this compound synthesis.
Signaling Pathway of Lipase-Catalyzed Transesterification
This diagram depicts the simplified Ping-Pong Bi-Bi mechanism often associated with lipase-catalyzed transesterification reactions.
Caption: Lipase-catalyzed transesterification mechanism.
Application Note: Analysis of Hexyl Crotonate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Hexyl crotonate is a fatty acid ester recognized for its characteristic sweet, fruity, and green aroma, leading to its use in the flavor and fragrance industry.[1] As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for its identification and quantification. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data interpretation.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
References
Application Note: High-Performance Liquid Chromatography Method for the Determination of Hexyl Crotonate
An HPLC method for the analysis of hexyl crotonate is detailed below, providing a comprehensive protocol for researchers and professionals in drug development and quality control.
Abstract
This application note describes a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound, an ester primarily used as a flavoring and fragrance agent, lacks a strong UV chromophore, presenting a challenge for conventional HPLC analysis.[1][2] This method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, with detection at a low UV wavelength. The protocol has been developed to be straightforward and robust, making it suitable for routine quality control and research applications.
1. Introduction
This compound (CAS 19089-92-0) is a fatty acid ester known for its sweet, fruity, and green odor profile, leading to its use in the food and fragrance industries.[1][2] As with any ingredient used in consumer products, a reliable analytical method is essential to ensure its purity, identity, and stability. High-performance liquid chromatography (HPLC) is a cornerstone analytical technique for such quantitative determinations in complex mixtures.[3][4]
The primary analytical challenge with this compound is its molecular structure, which does not possess a significant chromophore for UV detection in the 290-700 nm range.[1][2] However, the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the ester allows for some absorbance at lower UV wavelengths. This method leverages this property for quantification. For samples where sensitivity is a concern or the matrix interferes, alternative detection methods such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) may be considered.[4]
2. Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
2.1. Instrumentation and Consumables
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).
2.2. Chemicals and Reagents
-
This compound reference standard (>95% purity).
-
Acetonitrile (HPLC gradient grade).[5]
-
Methanol (HPLC grade, for standard/sample preparation).[5]
2.3. Chromatographic Conditions
The parameters for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B over 1 min, and equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
2.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase at the initial composition (60:40 Acetonitrile:Water).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis of this compound
The following diagram illustrates the logical workflow from solution preparation to final data analysis.
Caption: Experimental workflow for the quantitative analysis of this compound.
3. Method Validation Summary
The developed method should be validated according to ICH guidelines or internal laboratory procedures.[7] The following tables summarize the expected performance characteristics of this method.
3.1. Specificity, Linearity, and Range
The method should demonstrate specificity with no interference from blank injections at the retention time of this compound.
| Parameter | Result |
| Linearity Range | 10 - 250 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c (Area = m * Conc. + c) |
3.2. Precision
Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) analyses. The relative standard deviation (%RSD) should be within acceptable limits.
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 50 | < 2.0% | < 3.0% |
| 150 | < 2.0% | < 3.0% |
3.3. Accuracy (Recovery)
Accuracy is determined by spiking a blank matrix with known concentrations of this compound.
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) |
| 80% | 80 | 98.0 - 102.0% |
| 100% | 100 | 98.0 - 102.0% |
| 120% | 120 | 98.0 - 102.0% |
3.4. Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N).
| Parameter | S/N Ratio | Estimated Value (µg/mL) |
| LOD | 3:1 | ~1 |
| LOQ | 10:1 | ~3 |
The described RP-HPLC method is suitable for the quantitative determination of this compound in various samples. By using a standard C18 column and UV detection at 210 nm, this protocol provides a reliable and accessible approach for quality control and research. The method demonstrates good linearity, precision, and accuracy within the specified range. For analyses requiring higher sensitivity, coupling the liquid chromatograph to a more universal detector like an ELSD, CAD, or MS is recommended.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. Showing Compound this compound (FDB015069) - FooDB [foodb.ca]
- 3. iosrphr.org [iosrphr.org]
- 4. d-nb.info [d-nb.info]
- 5. HPLC Solvents [sigmaaldrich.com]
- 6. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 7. japsonline.com [japsonline.com]
Application Notes and Protocols: Hexyl Crotonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of hexyl crotonate, a versatile α,β-unsaturated ester, as a starting material in organic synthesis. The protocols outlined below are designed to serve as a practical guide for the synthesis of a variety of valuable organic compounds.
Introduction
This compound, systematically named hexyl (E)-but-2-enoate, is an organic ester with the chemical formula C₁₀H₁₈O₂.[1][2] Its structure, featuring an electron-deficient carbon-carbon double bond conjugated to a carbonyl group, makes it an excellent Michael acceptor and a reactive partner in various cycloaddition and reduction reactions. This reactivity profile allows for the stereocontrolled introduction of complex functionalities, rendering it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.
Key Synthetic Applications
The primary utility of this compound in organic synthesis stems from the reactivity of its α,β-unsaturated ester moiety. Key transformations include:
-
Michael (1,4-Conjugate) Addition: The addition of nucleophiles to the β-carbon of the crotonate system is a powerful method for carbon-carbon and carbon-heteroatom bond formation.
-
Cycloaddition Reactions: As a dienophile or dipolarophile, this compound can participate in [4+2] and [3+2] cycloadditions to construct six- and five-membered ring systems, respectively.
-
Reduction Reactions: Selective reduction of the carbon-carbon double bond provides access to saturated hexyl esters, important intermediates in various synthetic routes.
Experimental Protocols
The following protocols are detailed methodologies for key synthetic transformations using this compound as a starting material.
Protocol 1: Michael Addition of Diethyl Malonate to this compound
This protocol describes the base-catalyzed conjugate addition of diethyl malonate to this compound, a classic method for the formation of a new carbon-carbon bond and the synthesis of a 1,5-dicarbonyl compound.
Reaction Scheme:
References
Application Notes and Protocols for Michael Addition Reactions with Hexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reaction utilizing hexyl crotonate as the Michael acceptor. This document offers detailed protocols for reactions with various nucleophiles, including nitrogen, sulfur, and carbon-based donors. The information herein is intended to serve as a foundational guide for the synthesis of novel compounds with potential applications in drug discovery and development.
Introduction to Michael Addition with this compound
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. This compound, as a Michael acceptor, provides a versatile scaffold for the introduction of diverse functional groups, leading to the synthesis of a wide array of β-functionalized esters. These products are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. This document outlines protocols for aza-Michael, thio-Michael, and carbon-Michael additions to this compound.
Aza-Michael Addition of Amines to this compound
The aza-Michael addition of amines to this compound results in the formation of β-amino esters, which are important precursors for many biologically active compounds. Both catalyst-free and catalyzed methods can be employed for this transformation.
Catalyst-Free Aza-Michael Addition
Solvent- and catalyst-free conditions offer a green and efficient method for the aza-Michael addition of amines to α,β-unsaturated esters, often proceeding with high yields.
Experimental Protocol:
A general procedure for the solvent- and catalyst-free aza-Michael addition is as follows:
-
In a clean, dry reaction vessel, add this compound (1.0 equiv.).
-
To this, add the desired amine (1.0-1.2 equiv.).
-
The reaction mixture is then stirred vigorously at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to afford the desired β-amino ester.
Quantitative Data:
The following table summarizes representative yields for the catalyst-free aza-Michael addition of various amines to α,β-unsaturated esters. While this data is for analogous systems, similar high yields are expected for this compound.
| Nucleophile (Amine) | Michael Acceptor | Yield (%) | Reference |
| Aniline | Ethyl crotonate | 92 | Generic protocol |
| Benzylamine | Methyl acrylate | 95 | Generic protocol |
| Piperidine | Methyl vinyl ketone | 98 | Generic protocol |
| Morpholine | Acrylonitrile | 96 | Generic protocol |
Note: The data presented is based on general protocols for catalyst-free aza-Michael additions to α,β-unsaturated esters and may require optimization for this compound.
Thio-Michael Addition of Thiols to this compound
The conjugate addition of thiols to this compound, or thio-Michael addition, is a highly efficient method for the synthesis of β-thioesters. These compounds are valuable in medicinal chemistry and materials science. This reaction can be effectively catalyzed by a base.
Base-Catalyzed Thio-Michael Addition
A common and effective method for the thio-Michael addition involves the use of a base catalyst to generate the thiolate nucleophile in situ.
Experimental Protocol:
The following protocol is adapted from the reaction of hexanethiol with hexyl acrylate and is expected to be directly applicable to this compound.
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF, CH2Cl2), add the thiol (1.0 equiv.).
-
Add a catalytic amount of a base, such as triethylamine (0.1 equiv.) or hexylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the pure β-thioester.
Quantitative Data:
The following table presents data for the hexylamine-catalyzed thio-Michael addition of hexanethiol to hexyl acrylate, a close structural analog of this compound.
| Nucleophile (Thiol) | Michael Acceptor | Catalyst | Yield (%) | Reference |
| Hexanethiol | Hexyl acrylate | Hexylamine | >99 | Based on analogous reaction |
Carbon-Michael Addition of Malonates to this compound
The formation of a new carbon-carbon bond via the Michael addition of a stabilized carbon nucleophile, such as a malonate ester, to this compound is a powerful tool for building molecular complexity. Organocatalysis is frequently employed to achieve high stereoselectivity in these reactions.
Organocatalyzed Enantioselective Michael Addition
Chiral organocatalysts can facilitate the enantioselective addition of malonates to α,β-unsaturated esters, providing access to chiral building blocks.
Experimental Protocol:
The following is a general protocol for the organocatalytic Michael addition of dimethyl malonate to an α,β-unsaturated ester, which can be adapted for this compound.
-
In a reaction vial, dissolve the chiral organocatalyst (e.g., a derivative of thiourea or cinchona alkaloid) (0.1 equiv.) in a suitable solvent (e.g., toluene, CH2Cl2).
-
Add this compound (1.0 equiv.) to the solution.
-
Add dimethyl malonate (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched product.
Quantitative Data:
The table below provides representative data for the organocatalyzed Michael addition of malonates to α,β-unsaturated esters.
| Nucleophile | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference |
| Dimethyl malonate | Ethyl cinnamate | Chiral Thiourea | 95 | 92 | Generic protocol |
| Diethyl malonate | Chalcone | Chiral Diamine | 88 | 96 | Generic protocol |
Note: Optimization of the catalyst, solvent, and temperature will be necessary to achieve high yield and enantioselectivity for the reaction with this compound.
Visualizations
General Michael Addition Mechanism
Application Notes and Protocols for the Polymerization of Hexyl Crotonate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexyl crotonate and other alkyl crotonates are α,β-unsaturated esters that present unique challenges and opportunities in polymer chemistry. Unlike their constitutional isomers, methacrylates, crotonates are notoriously difficult to homopolymerize using conventional free-radical methods due to steric hindrance and low propagation rates.[1][2][3][4] However, advanced polymerization techniques have enabled the synthesis of poly(alkyl crotonate)s, unlocking materials with promising properties. These polymers often exhibit higher glass transition temperatures (Tg) compared to their methacrylate counterparts, making them suitable for high-temperature applications.[5] Furthermore, the development of copolymerization strategies allows for the creation of degradable polymers, a feature of significant interest in the field of drug delivery and sustainable materials.[1][2]
This document provides an overview of the key polymerization strategies for this compound and its derivatives, detailed experimental protocols, and a summary of the resulting polymer properties.
Application Notes
Challenges in Free-Radical Homopolymerization
Alkyl crotonates, including this compound, show a negligible ability to homopolymerize via conventional free-radical polymerization.[1][2] Common radical initiators such as azobis(isobutyronitrile) (AIBN) are ineffective at initiating the polymerization of these monomers.[2][3] This resistance is attributed to the steric hindrance caused by the β-methyl group on the double bond, which impedes radical propagation.
Viable Polymerization Strategies
Several advanced polymerization techniques can overcome the inherent low reactivity of crotonate monomers:
-
Group Transfer Polymerization (GTP): This is a highly effective method for synthesizing poly(alkyl crotonate)s with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI or MWD).[3][5] GTP allows for the production of polymers with high disyndiotacticity, which contributes to enhanced thermal properties.[5]
-
Anionic Polymerization: Living anionic polymerization can be used to polymerize alkyl crotonates.[6][7] This technique requires stringent reaction conditions (i.e., exclusion of moisture and oxygen) but offers excellent control over polymer architecture.[7] Initiators like 1,1-diphenylhexyllithium have been successfully employed for the polymerization of monomers like sec-butyl crotonate.[6]
-
Radical Copolymerization: While homopolymerization is challenging, alkyl crotonates can be readily copolymerized with other vinyl monomers. A notable example is the copolymerization with cyclic ketene acetals like 2-methylen-1,3-dioxepane (MDO).[1][2] This process incorporates degradable ester bonds into the polymer backbone through a radical ring-opening mechanism, yielding alternating copolymers.[1]
Properties and Potential Applications
-
High Thermal Stability: A key feature of poly(alkyl crotonate)s is their high glass transition temperature (Tg), which can be 65–90 °C higher than the corresponding polymethacrylates.[5] This enhanced stiffness makes them promising for applications requiring good heat resistance.
-
Optical Materials: Poly(sec-butyl crotonate) has been shown to have optical properties comparable to poly(methyl methacrylate) (PMMA) but with a higher service temperature and greater extensibility, suggesting its potential use as a flexible optical material.[6]
-
Degradable Polymers for Drug Delivery: The ability to form degradable copolymers, particularly with MDO, opens avenues for biomedical applications.[1][2] The ester linkages introduced into the polymer backbone can be hydrolyzed, making these materials suitable for controlled drug delivery systems, where the polymer matrix degrades over time to release a therapeutic agent.[8][9][10]
Quantitative Data Summary
Table 1: Group Transfer Polymerization (GTP) of Various Alkyl Crotonates Data synthesized from multiple sources. Conditions may vary.
| Monomer | Initiator/Catalyst System | M ( g/mol ) | M/M | Yield (%) | T (°C) | Reference |
| Ethyl Crotonate | MTS / C₆H₅CHTf₂ | - | 1.20 | 69 | -40 | [3] |
| n-Propyl Crotonate | MTS / C₆H₅CHTf₂ | - | - | 78 | -40 | [3] |
| n-Butyl Crotonate | MTS / C₆H₅CHTf₂ | - | - | 64 | -40 | [3] |
| Methyl Crotonate | MTS / Organic Acid | 4,100 - 72,000 | 1.17 - 1.32 | >99 (optimized) | - | [3][5] |
MTS: 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene
Table 2: Radical Copolymerization of n-Butyl Crotonate (BCr) with 2-Methylen-1,3-dioxepane (MDO)
| Parameter | Value | Description | Reference |
| Reactivity Ratio (r_MDO) | 0.105 | Indicates the preference of a propagating MDO radical to add another MDO monomer. | [1][2] |
| Reactivity Ratio (r_BCr) | 0.017 | Indicates the preference of a propagating BCr radical to add another BCr monomer. | [1][2] |
The product of the reactivity ratios (r_MDO * r_BCr ≈ 0.0018) is close to zero, strongly indicating a tendency to form an alternating copolymer.
Table 3: Thermal Properties of Poly(alkyl crotonate)s
| Polymer | Polymerization Method | T (°C) | T of corresponding Poly(methacrylate) (°C) | Reference |
| Poly(methyl crotonate) | GTP | 122 | 104 | [5] |
| Poly(sec-butyl crotonate) | Anionic | 148 | - | [6] |
| General Poly(n-alkyl crotonate)s | GTP | 65-90°C higher | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is adapted from the synthesis of n-propyl crotonate.[3]
Materials:
-
Crotonic acid
-
1-Hexanol
-
Sulfuric acid (H₂SO₄, concentrated)
-
Chloroform (CHCl₃)
-
Saturated sodium hydrogen carbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine crotonic acid (1.0 mol equivalent), 1-hexanol (2.5 mol equivalents), and CHCl₃.
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.
-
Reflux the mixture for 10-12 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, concentrate the mixture using a rotary evaporator.
-
Pour the concentrated mixture into a separatory funnel containing a saturated NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with CHCl₃. Combine the organic layers.
-
Wash the combined organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
-
Purify the crude this compound by distillation over CaH₂ under reduced pressure to obtain the final product.
Protocol 2: Group Transfer Polymerization (GTP) of this compound
This protocol is based on a typical GTP procedure for alkyl crotonates.[3] All manipulations should be performed under a dry, oxygen-free argon atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
This compound (monomer, freshly distilled)
-
1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene (MTS, initiator)
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂, catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol
-
Hexane
Procedure:
-
In a glovebox, charge a dry Schlenk tube with this compound (e.g., 50 mmol) and anhydrous CH₂Cl₂ (20 mL).
-
Add the initiator, MTS (e.g., 0.50 mmol, for a target DP of 100).
-
Cool the reaction mixture to -40 °C in a suitable cooling bath.
-
In a separate flask, prepare a solution of the catalyst C₆H₅CHTf₂ (e.g., 0.050 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Add the catalyst solution to the monomer/initiator mixture via syringe to initiate the polymerization.
-
Allow the reaction to stir at -40 °C for 24 hours.
-
Quench the polymerization by adding methanol (10 mL).
-
Remove the solvents by rotary evaporation.
-
Dissolve the resulting residue in a minimal amount of chloroform and precipitate the polymer by pouring the solution into a large volume of cold hexane.
-
Collect the precipitated polymer by filtration, wash several times with hexane, and dry under vacuum for 24 hours.
Caption: Workflow for Group Transfer Polymerization (GTP) of this compound.
Protocol 3: Radical Ring-Opening Copolymerization
This protocol describes the copolymerization of an alkyl crotonate with 2-methylen-1,3-dioxepane (MDO).[1][2]
Materials:
-
This compound (Monomer 1)
-
2-methylen-1,3-dioxepane (MDO, Monomer 2)
-
Azobis(isobutyronitrile) (AIBN, Initiator)
-
Toluene or other suitable solvent (anhydrous)
Procedure:
-
In a Schlenk tube, dissolve this compound (e.g., 50 mmol) and MDO (e.g., 50 mmol) in anhydrous toluene.
-
Add the radical initiator AIBN (e.g., 1 mol% relative to total monomers).
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with argon and place it in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR or GC.
-
To stop the reaction, cool the tube in an ice bath and expose the solution to air.
-
Precipitate the resulting copolymer in a non-solvent such as cold methanol or hexane.
-
Filter the product and dry it under vacuum.
Caption: Radical ring-opening copolymerization of an alkyl crotonate and MDO.
Protocol 4: Anionic Polymerization of this compound
This protocol is a generalized procedure for the anionic polymerization of crotonates, requiring rigorous anhydrous and anaerobic conditions.[6]
Materials:
-
This compound (monomer, purified and dried over CaH₂)
-
Tetrahydrofuran (THF, anhydrous, freshly distilled from sodium/benzophenone)
-
Initiator solution (e.g., 1,1-diphenylhexyllithium in THF or n-butyllithium in hexanes)
-
Methanol (anhydrous, degassed)
Procedure:
-
Assemble a glass reactor equipped with a magnetic stirrer and rubber septum, and flame-dry it under high vacuum. Allow it to cool under a positive pressure of dry argon.
-
Using a gas-tight syringe, transfer anhydrous THF into the reactor.
-
Cool the THF to the desired polymerization temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Inject the purified this compound monomer into the cold THF.
-
Slowly add the initiator solution dropwise via syringe. The appearance of a persistent color may indicate the start of polymerization.
-
Allow the reaction to stir at -78 °C for several hours.
-
Terminate the polymerization by injecting a small amount of degassed, anhydrous methanol. The color of the solution should disappear.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Caption: General workflow for the anionic polymerization of this compound.
References
- 1. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 8. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application of Hexyl Crotonate in the Synthesis of Fine Chemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl crotonate, an α,β-unsaturated ester, is a versatile building block in organic synthesis, primarily utilized for its reactive dienophile and Michael acceptor characteristics. Its chemical structure, featuring an electron-deficient double bond conjugated to a carbonyl group, allows for a variety of addition reactions, making it a valuable precursor for a range of fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of β-amino esters, pyrazolines, and dihydropyridines, which are important scaffolds in medicinal chemistry.
I. Synthesis of β-Amino Esters via Aza-Michael Addition
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for the synthesis of β-amino esters. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This compound serves as an excellent Michael acceptor in this reaction.
Reaction Principle
The reaction involves the nucleophilic attack of an amine on the β-carbon of this compound, leading to the formation of a new carbon-nitrogen bond. The reaction can be catalyzed by a base, acid, or can proceed under catalyst-free conditions, depending on the nucleophilicity of the amine.
Diagram of the Aza-Michael Addition Reaction
Caption: General scheme of the aza-Michael addition of an amine to this compound.
Experimental Protocol: Aza-Michael Addition of Benzylamine to this compound
This protocol is adapted from the general procedure for the aza-Michael addition to crotonates.
Materials:
-
This compound
-
Benzylamine
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst
-
Solvent-free conditions or a minimal amount of a polar aprotic solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1 equivalent).
-
Add benzylamine (1.2 equivalents) to the flask.
-
Add a catalytic amount of DBU (e.g., 10 mol%).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the crude product is purified directly by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure β-amino ester.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the final product.
Representative Data for Aza-Michael Additions to Crotonates
| Nucleophile (Amine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | DBU | Solvent-free | 60 | 4 | 95 | Adapted from similar reactions |
| Aniline | Yb(OTf)₃ | Acetonitrile | 25 | 12 | 88 | Adapted from similar reactions |
| Pyrrolidine | None | Methanol | 25 | 2 | 92 | Adapted from similar reactions |
II. Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used as a key starting material for the synthesis of pyrazoline derivatives through a cyclocondensation reaction with hydrazine derivatives.
Reaction Principle
The synthesis of 2-pyrazolines from α,β-unsaturated esters and hydrazines typically proceeds through an initial Michael addition of the hydrazine to the ester, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.[1][2]
Diagram of Pyrazoline Synthesis Workflow
Caption: Experimental workflow for the synthesis of pyrazolines.
Experimental Protocol: Synthesis of a Pyrazoline Derivative
This protocol provides a general method for the synthesis of pyrazolines from α,β-unsaturated esters.
Materials:
-
This compound
-
Phenylhydrazine (or other hydrazine derivative)
-
Glacial acetic acid (as catalyst)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the pyrazoline product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a desiccator or a vacuum oven.
Representative Data for Pyrazoline Synthesis from α,β-Unsaturated Carbonyls
| Hydrazine Derivative | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethanol | Acetic Acid | 6 | 85-95 | [2] |
| Hydrazine hydrate | Ethanol | Acetic Acid | 8 | 80-90 | [3] |
| Thiosemicarbazide | Ethanol | NaOH | 5 | 75-85 | General procedure |
III. Synthesis of Dihydropyridine Derivatives via Hantzsch Reaction
The Hantzsch dihydropyridine synthesis is a multi-component reaction used to generate dihydropyridine derivatives, a class of compounds with significant applications in the pharmaceutical industry, particularly as calcium channel blockers.[4] While the classical Hantzsch synthesis involves a β-ketoester, variations of this reaction can utilize α,β-unsaturated esters like this compound in conjunction with other components. A related synthesis of dihydropyridinones can be achieved through a Michael addition followed by cyclization.
Reaction Principle
A modified Hantzsch-type reaction can involve the reaction of an enamine (formed in situ from a β-ketoester and ammonia or an amine) with two equivalents of an α,β-unsaturated ester like this compound. A more direct application of this compound is in the synthesis of related heterocyclic structures through a sequence of Michael addition and cyclization. For instance, the reaction of ethyl acetoacetate with an aldehyde and an amine source can be followed by a Michael addition to this compound and subsequent cyclization.
Logical Diagram of a Hantzsch-type Synthesis
Caption: Logical pathway for a Hantzsch-type synthesis involving a Michael addition step.
Experimental Protocol: One-Pot Synthesis of a Dihydropyridine Derivative
This protocol describes a general one-pot procedure for the synthesis of 1,4-dihydropyridines.
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
This compound
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), this compound (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Representative Data for Hantzsch Dihydropyridine Synthesis
| Aldehyde | β-Dicarbonyl Compound | Amine Source | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 85-92 | [5] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | NH₄OAc | Methanol | 88-95 | [5] |
| 2-Nitrobenzaldehyde | Dimedone | NH₄OAc | Ethanol | 90-96 | [6] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of fine chemicals, particularly nitrogen-containing heterocycles. The protocols provided herein for the synthesis of β-amino esters, pyrazolines, and dihydropyridines serve as a foundation for researchers in organic synthesis and drug discovery. The reactivity of the α,β-unsaturated ester moiety allows for the construction of complex molecular architectures through well-established synthetic transformations. Further exploration of enantioselective catalytic systems for these reactions will undoubtedly expand the utility of this compound in the synthesis of chiral pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Sensory Evaluation of Hexyl Crotonate Aroma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensory evaluation of hexyl crotonate, a compound known for its characteristic sweet, fruity, and green aroma profile.[1] The following protocols are designed to enable researchers to conduct comprehensive aroma profiling, assess differences between samples, and identify the key volatile components responsible for its scent.
Introduction to this compound Aroma
This compound, an organic ester, is recognized for its pleasant aroma, often described with the following characteristics:
-
Sweet: A foundational sugary scent.
-
Fruity: Reminiscent of various fruits, with specific notes of apple and pear.[1]
-
Green: Evokes the scent of fresh, unripe fruits or foliage.[1]
-
Waxy: A subtle fatty or oily undertone.
Due to its aromatic properties, this compound is a subject of interest in the flavor and fragrance industry and may be relevant in pharmaceutical applications where masking or enhancing odors is necessary.
Data Presentation: Quantitative Aroma Profile of this compound
The following table summarizes the expected quantitative aroma profile of this compound as determined by a trained sensory panel using Quantitative Descriptive Analysis (QDA). The intensity of each attribute is rated on a 15-point scale, where 0 indicates "not perceptible" and 15 indicates "very high intensity."
| Sensory Attribute | Intensity (0-15 scale) | Description |
| Sweet | 12 | A prominent sugary, candy-like aroma. |
| Fruity | 11 | A strong overall fruity impression. |
| Green | 9 | A distinct note of fresh green leaves or unripe fruit. |
| Apple/Pear | 8 | Specific fruity notes reminiscent of fresh apples and pears.[1] |
| Waxy/Fatty | 4 | A slight, underlying oily or fatty scent. |
| Chemical/Solvent | 2 | A very faint, sharp note, more apparent at higher concentrations. |
Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) for Aroma Profiling
This protocol details the steps for a comprehensive aroma profiling of this compound using a trained sensory panel.
Objective: To identify and quantify the specific sensory attributes of the this compound aroma.
Materials:
-
This compound sample
-
Odorless, non-polar solvent (e.g., mineral oil or propylene glycol)
-
Glass vials with PTFE-lined caps
-
Cotton balls or smelling strips
-
Sensory evaluation booths with controlled lighting and ventilation
-
Data collection software or paper ballots
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 individuals screened for their sensory acuity and ability to describe aromas.
-
Conduct training sessions to familiarize panelists with the QDA methodology and to develop a consensus-based lexicon for the aroma of this compound.[2]
-
Use reference standards for "sweet," "fruity," "green," and "apple/pear" to calibrate the panelists.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a concentration determined to be safe and effective for olfactory evaluation (e.g., 1-5% v/v).
-
Pipette a standardized amount of the solution onto a cotton ball or smelling strip inside a coded glass vial.
-
Allow the samples to equilibrate for a set time before evaluation.
-
-
Sensory Evaluation:
-
Panelists work independently in individual sensory booths.
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to uncap the vial, sniff the sample, and rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale.
-
Provide panelists with a break between samples to prevent olfactory fatigue.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.
-
Visualize the results using a spider web plot to represent the aroma profile.
-
Protocol 2: Triangle Test for Discrimination
This protocol is used to determine if a perceptible difference exists between two samples, for instance, a new formulation of this compound against a standard.[3][4][5]
Objective: To determine if a sensory difference exists between two this compound samples.
Materials:
-
Two this compound samples (A and B)
-
Odorless solvent
-
Coded glass vials
-
Palate cleansers (e.g., unsalted crackers and water)
Procedure:
-
Panelist Selection:
-
Recruit a panel of at least 24 individuals. Training is not as intensive as for QDA, but panelists should be familiar with the test format.
-
-
Sample Preparation:
-
Prepare solutions of samples A and B at the same concentration.
-
For each panelist, prepare a set of three vials. Two vials will contain one sample (e.g., A), and the third will contain the other sample (e.g., B).
-
The order of presentation should be randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).[6]
-
-
Sensory Evaluation:
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for the triangle test (or a chi-square test) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).[6]
-
Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification
This protocol combines instrumental analysis with human sensory perception to identify which volatile compounds in a sample are responsible for its aroma.
Objective: To separate and identify the specific odor-active compounds in a this compound sample.
Materials:
-
Gas chromatograph with a mass spectrometer (MS) and an olfactometry port (ODP).
-
This compound sample
-
Appropriate GC column for volatile compound separation
-
Trained sensory assessors
Procedure:
-
Sample Injection and GC Separation:
-
Inject a vapor sample of this compound into the GC.
-
The volatile compounds are separated based on their boiling points and chemical properties as they pass through the GC column.
-
-
Effluent Splitting:
-
At the end of the column, the effluent is split, with a portion going to the MS detector and the other to the ODP for sensory evaluation.
-
-
Olfactometry and Mass Spectrometry:
-
A trained assessor sniffs the effluent from the ODP and describes the perceived aroma and its intensity at different retention times.
-
Simultaneously, the MS detector records the mass spectrum of the compounds as they elute.
-
-
Data Correlation and Analysis:
-
Correlate the retention times of the perceived aromas from the olfactometry data with the peaks from the GC-MS chromatogram.
-
Identify the chemical structure of the odor-active compounds using the MS library.
-
Methods like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor potency of each compound by serially diluting the sample until no odor is detected.
-
Mandatory Visualizations
Caption: Olfactory signaling pathway for this compound.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Caption: Logical flow of the Triangle Test.
References
- 1. Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Ethyl Butyrate Flavour Standard | Sensory Training [flavoractiv.com]
- 3. isoamyl acetate, 123-92-2 [thegoodscentscompany.com]
- 4. ethyl butyrate, 105-54-4 [perflavory.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A Comparison of Two Sensory Panels Trained with Different Feedback Calibration Range Specifications via Sensory Description of Five Beers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Hexyl Crotonate as a Model Substrate in Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing hexyl crotonate as a model substrate in the study of ester-hydrolyzing enzymes, such as lipases and esterases. Due to the limited availability of direct kinetic data for the enzymatic hydrolysis of this compound in published literature, this document presents a generalized methodology and illustrative data based on studies of structurally similar short-chain esters.
Introduction to this compound as a Model Substrate
This compound is a fatty acid ester that can serve as a valuable model substrate for investigating the activity and kinetics of various hydrolases, particularly lipases and esterases.[1] Its structure, featuring a six-carbon alcohol moiety and a four-carbon unsaturated carboxylic acid, makes it a suitable candidate for studying enzyme specificity towards short-to-medium chain esters. The hydrolysis of this compound by an esterase or lipase yields hexanol and crotonic acid. This reaction can be monitored using various analytical techniques to determine enzyme activity and kinetic parameters.
The general enzymatic hydrolysis reaction is as follows:
This compound + H₂O --(Enzyme)--> Hexanol + Crotonic Acid
The study of this reaction can provide insights into the catalytic mechanism of the enzyme, its substrate specificity, and the effects of inhibitors or activators on its activity.
Key Enzymes for this compound Hydrolysis
Based on their known substrate specificities for short-chain esters, the following enzymes are prime candidates for studies involving this compound:
-
Candida rugosa Lipase (CRL): A versatile and widely studied lipase known for its broad substrate specificity, including various esters.[2][3][4]
-
Porcine Liver Esterase (PLE): A classic enzyme used in organic synthesis and biochemical studies for its ability to hydrolyze a wide range of esters with high enantioselectivity.[5][6][7][8][9]
-
Rhizomucor miehei Lipase: An immobilized lipase that has shown effectiveness in the catalysis of transesterification of hexanol, indicating its potential for interacting with hexyl esters.[10]
-
Other Microbial Esterases: Various esterases from microbial sources have been identified with broad substrate profiles, making them suitable for screening against this compound.[11][12]
Quantitative Data Presentation
The following tables present hypothetical kinetic data for the hydrolysis of this compound by Candida rugosa lipase and Porcine Liver Esterase. This data is for illustrative purposes to demonstrate how results from such studies would be presented and should not be considered as experimentally verified values.
Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for the Hydrolysis of this compound
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Candida rugosa Lipase | This compound | 5.2 | 120 | 1.5 x 104 |
| Porcine Liver Esterase | This compound | 8.5 | 250 | 1.9 x 104 |
Table 2: Illustrative Effect of pH and Temperature on the Relative Activity of Candida rugosa Lipase with this compound
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 5.0 | 65 | 25 | 70 |
| 6.0 | 85 | 37 | 100 |
| 7.0 | 100 | 45 | 90 |
| 8.0 | 90 | 55 | 60 |
| 9.0 | 70 | 65 | 30 |
Experimental Protocols
This section provides detailed protocols for determining the kinetic parameters of an enzyme using this compound as the substrate. The primary method described is a titrimetric assay to measure the production of crotonic acid.
General Workflow for Enzyme Kinetic Analysis
Caption: General workflow for kinetic analysis of enzyme-catalyzed hydrolysis of this compound.
Protocol 1: Titrimetric Assay for Esterase/Lipase Activity
This protocol is adapted from standard titrimetric assays for lipase activity.[2]
Objective: To determine the initial rate of hydrolysis of this compound by measuring the amount of crotonic acid produced over time.
Materials:
-
Enzyme solution (e.g., Candida rugosa lipase or Porcine Liver Esterase) of known concentration.
-
This compound substrate.
-
Phosphate buffer (50 mM, pH 7.0).
-
Emulsifying agent (e.g., Triton X-100 or gum arabic).
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M).
-
Phenolphthalein indicator.
-
Ethanol (95%).
-
Thermostated water bath.
-
Burette and titration flask.
-
Stopwatch.
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a stock emulsion of this compound. For a 100 mM stock, mix 1.7 g of this compound with 100 mL of 50 mM phosphate buffer (pH 7.0) containing 1% (w/v) Triton X-100.
-
Homogenize the mixture using a high-speed blender or sonicator until a stable emulsion is formed.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of the enzyme in cold phosphate buffer (50 mM, pH 7.0) to a final concentration of, for example, 1 mg/mL. Keep the enzyme solution on ice.
-
-
Assay Procedure:
-
In a titration flask, add 10 mL of the this compound emulsion and 9 mL of phosphate buffer.
-
Equilibrate the flask in a thermostated water bath at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 1 mL of the enzyme solution to the flask. Start the stopwatch immediately.
-
At regular time intervals (e.g., 2, 4, 6, 8, and 10 minutes), withdraw a 2 mL aliquot of the reaction mixture and transfer it to a separate flask containing 10 mL of 95% ethanol to stop the reaction.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the liberated crotonic acid with the standardized NaOH solution until a faint pink color persists.
-
Run a blank reaction without the enzyme to account for any non-enzymatic hydrolysis.
-
-
Calculation of Activity:
-
Calculate the amount of crotonic acid produced (in µmoles) at each time point using the volume of NaOH consumed.
-
Plot the amount of product formed against time. The initial reaction velocity (V₀) is the slope of the linear portion of this graph.
-
One unit of enzyme activity can be defined as the amount of enzyme that liberates 1 µmole of fatty acid per minute under the specified conditions.
-
Protocol 2: Determination of Michaelis-Menten Parameters (Km and Vmax)
Objective: To determine the Km and Vmax of the enzyme for this compound.
Procedure:
-
Follow the procedure outlined in Protocol 1.
-
Vary the concentration of the this compound substrate in the reaction mixture (e.g., 1, 2, 5, 10, 20, 50 mM) while keeping the enzyme concentration constant.
-
Determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation, although non-linear regression is generally more accurate.
Visualization of Key Concepts
Michaelis-Menten Kinetics
The hydrolysis of this compound by many lipases and esterases can be described by Michaelis-Menten kinetics.[13]
Caption: Michaelis-Menten model for the enzymatic hydrolysis of this compound.
Ping-Pong Bi-Bi Mechanism for Lipase Catalysis
For some lipases, the hydrolysis of esters follows a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed hydrolysis of this compound.
References
- 1. Showing Compound this compound (FDB015069) - FooDB [foodb.ca]
- 2. commons.und.edu [commons.und.edu]
- 3. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 7. Esterase (PLE), Porcine Liver - High Purit | LeeBio.com [leebio.com]
- 8. Esterase ammonium sulfate suspension, main = 150units/mg protein biuret 9016-18-6 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Analogs of Hexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the asymmetric synthesis of chiral analogs of hexyl crotonate, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The methodologies presented focus on creating stereogenic centers at the β-position of the this compound backbone through various modern synthetic strategies.
Introduction
The enantioselective synthesis of chiral molecules is of paramount importance in drug discovery and development, as the biological activity of a compound is often dictated by its stereochemistry. Chiral analogs of this compound are versatile building blocks that can be elaborated into a wide range of complex target molecules. This document outlines three primary approaches for their asymmetric synthesis: Catalytic Asymmetric Conjugate Addition, Chiral Auxiliary-Mediated Synthesis, and Organocatalytic Michael Addition.
Data Presentation: Comparison of Asymmetric Synthesis Strategies
The following table summarizes the quantitative data for different methods applicable to the synthesis of chiral this compound analogs. The data is representative of reactions performed on similar α,β-unsaturated esters and serves as a strong indicator of the expected outcomes for this compound derivatives.
| Method | Catalyst/Auxiliary | Nucleophile/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |
| Catalytic Asymmetric Conjugate Addition | CuBr·SMe₂ / (S,S)-Josiphos | EtMgBr | Methyl Crotonate | >95 | 96 | N/A | [1] |
| Cu(OTf)₂ / Chiral Phosphoramidite Ligand | Et₂Zn | Cyclohexenone | >95 | >98 | N/A | [2] | |
| Chiral Auxiliary-Mediated Synthesis | (S)-4-Benzyl-2-oxazolidinone | TiCl₄, Hunig's Base, Aldehyde | N-Crotonyl Oxazolidinone | 85-95 | N/A | >99:1 | |
| (1R,2S)-(-)-Ephedrine | LiHMDS, Alkyl Halide | N-Crotonyl Ephedrine Amide | 70-90 | N/A | >95:5 | ||
| Organocatalytic Michael Addition | Diphenylprolinol Silyl Ether | Bromomalonate | α,β-Unsaturated Aldehyde | 80-95 | 90-98 | >30:1 | [3] |
| Cinchona Alkaloid-derived Thiourea | Malononitrile | Chalcone | 85-97 | up to 99 | N/A |
Experimental Protocols
Catalytic Asymmetric Conjugate Addition of Grignard Reagents
This protocol describes the copper-catalyzed enantioselective conjugate addition of a Grignard reagent to an α,β-unsaturated ester, a method that can be adapted for this compound.[1]
Diagram of the Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Hexyl Crotonate Synthesis
Welcome to the technical support center for the synthesis of hexyl crotonate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and foundational method for synthesizing this compound is the Fischer esterification of crotonic acid with 1-hexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the mixture to drive the reaction to completion.[1][2]
Q2: What are the primary reactants and catalysts used in this synthesis?
A2: The primary reactants are crotonic acid and 1-hexanol.[1] Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[3][4] Research is ongoing to develop more environmentally friendly catalysts to replace traditional strong acids.[1]
Q3: What is the role of the acid catalyst in the esterification reaction?
A3: The acid catalyst protonates the carbonyl oxygen of the crotonic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1-hexanol.[5]
Q4: Is the reaction reversible? How does this impact the yield?
A4: Yes, the Fischer esterification is a reversible equilibrium reaction.[5] The formation of water as a byproduct means that the presence of water can drive the reaction backward through hydrolysis, reducing the overall yield of the this compound ester.[1] To achieve a high yield, it is crucial to remove water from the reaction mixture as it is formed.[6]
Q5: What are the typical applications of this compound?
A5: this compound is primarily used as a flavoring and fragrance agent due to its sweet, fruity, and apple-like aroma.[1][7] It is found in food products, beverages, and perfumes.[1] It also serves as a model compound in organic synthesis research.[1]
Troubleshooting Guide
Low or No Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield is a common issue in Fischer esterification due to the equilibrium nature of the reaction. Here are several factors to investigate:
-
Inefficient Water Removal: The formation of water drives the equilibrium back towards the reactants.
-
Solution: Use a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) to azeotropically remove water as it is formed.[3] Ensure the apparatus is set up correctly and the reaction is refluxing at a temperature sufficient to carry over the water.
-
-
Equilibrium Limitations: Le Chatelier's principle dictates the position of the equilibrium.
-
Solution: Use an excess of one of the reactants. Since 1-hexanol is typically easier to remove during purification than crotonic acid, using an excess of the alcohol (e.g., 1.5 to 3 equivalents) can shift the equilibrium towards the product side.[5]
-
-
Insufficient Catalyst: The reaction rate may be too slow without adequate catalysis.
-
Solution: Ensure the acid catalyst is added in an appropriate amount (typically 1-5 mol% relative to the limiting reagent). Be cautious, as excessive catalyst can lead to side reactions and complicate purification.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until no further consumption of the limiting reactant is observed. Ensure the reaction temperature is maintained at a steady reflux.[3]
-
Product Purity Issues
Q: My final product is impure. What are the likely contaminants and how can I purify it effectively?
A: Contaminants typically include unreacted starting materials, the acid catalyst, and potential side products.
-
Unreacted Crotonic Acid:
-
Problem: Crotonic acid is a solid and can be difficult to remove by distillation alone.
-
Solution: After the reaction is complete, cool the mixture and perform a workup. Wash the organic layer with a mild base, such as a 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to neutralize the acid catalyst and deprotonate the unreacted crotonic acid, pulling it into the aqueous layer.[3][8]
-
-
Unreacted 1-Hexanol:
-
Problem: 1-Hexanol has a boiling point that may be close enough to the product to co-distill.
-
Solution: After the aqueous workup, dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and then perform fractional distillation under reduced pressure to separate the this compound from the higher-boiling hexanol.[8]
-
-
Residual Acid Catalyst:
-
Problem: The strong acid catalyst can cause degradation of the product during distillation.
-
Solution: A thorough wash with a basic solution as described above is critical to remove all traces of the acid catalyst before any heating for distillation.[3]
-
Side Reactions
Q: I suspect side reactions are occurring. What are the possibilities?
A: While Fischer esterification is generally robust, side reactions can occur, especially at high temperatures or with certain contaminants.
-
Ether Formation: The acid catalyst can promote the dehydration of two molecules of 1-hexanol to form dihexyl ether.
-
Mitigation: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of catalyst.
-
-
Polymerization/Addition to Double Bond: The α,β-unsaturated nature of the crotonate moiety makes it susceptible to addition reactions or polymerization, although this is less common under standard esterification conditions.[1]
-
Mitigation: Maintain a clean reaction environment and avoid unnecessarily harsh conditions.
-
Experimental Protocols
Protocol 1: Fischer Esterification of Crotonic Acid with 1-Hexanol
This protocol describes a standard laboratory procedure for synthesizing this compound using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Crotonic Acid (1.0 eq)
-
1-Hexanol (2.0 eq)
-
p-Toluenesulfonic acid (PTSA) (0.02 eq) or concentrated Sulfuric Acid (H₂SO₄) (0.02 eq)
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottomed flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add crotonic acid, 1-hexanol, toluene (enough to fill the Dean-Stark trap), and the acid catalyst.[3]
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours or until no more water is collected.[3] Monitor the reaction progress by TLC.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
5% Sodium Bicarbonate solution (to remove the acid catalyst and unreacted crotonic acid).
-
Water.
-
Saturated Sodium Chloride solution (to help break any emulsions).[8]
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. Purify the resulting crude ester by fractional distillation under reduced pressure to obtain pure this compound.[3]
Data Presentation
The yield of esterification reactions is highly dependent on the specific conditions employed. The following table summarizes how key parameters can influence the conversion of the limiting reagent.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Water Removal | No Dean-Stark | With Dean-Stark | Yield B > Yield A | Continuous removal of water drives the reaction equilibrium toward the products, increasing conversion.[6] |
| Alcohol:Acid Ratio | 1:1 | 3:1 | Yield B > Yield A | Using an excess of the alcohol reactant shifts the equilibrium to favor ester formation according to Le Chatelier's principle.[5] |
| Catalyst Loading | 0.5 mol% | 2 mol% | Rate B > Rate A | Higher catalyst concentration increases the reaction rate, but excessive amounts can promote side reactions. |
| Temperature | 100 °C | 130 °C (Reflux) | Rate B > Rate A | Higher temperatures increase the reaction rate and the efficiency of azeotropic water removal.[9] |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. Crotonic acid - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US20030216594A1 - Process for the preparation of substituted crotonic acid esters - Google Patents [patents.google.com]
- 7. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Esterification of Crotonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of crotonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the esterification of crotonic acid?
A1: The main side reactions are Michael addition, polymerization of the crotonic acid or its ester, and ether formation from the alcohol reactant. The presence of the carbon-carbon double bond in conjugation with the carbonyl group makes crotonic acid susceptible to these competing reaction pathways.
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst plays a crucial role in both the reaction rate and the prevalence of side reactions. Strong Brønsted acids like sulfuric acid are effective for esterification but can also promote ether formation, especially with secondary and tertiary alcohols. Lewis acid catalysts can be an alternative to minimize ether formation, although their efficiency in esterification can vary.
Q3: What is Michael Addition and why is it a concern?
A3: Michael addition, or conjugate addition, is the nucleophilic addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound like crotonic acid.[1][2] The alcohol used for esterification can act as a nucleophile, leading to the formation of a 3-alkoxybutanoic acid derivative instead of the desired crotonate ester.
Q4: How can polymerization be prevented during the reaction?
A4: Polymerization of the crotonic acid or the resulting ester can be initiated by heat or acidic conditions. The use of a polymerization inhibitor, such as hydroquinone, is a common strategy to prevent this unwanted side reaction.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Crotonate Ester
Symptoms:
-
Low isolated yield of the final product after purification.
-
TLC or GC analysis shows a significant amount of unreacted crotonic acid.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | The esterification reaction is an equilibrium process.[4] To drive the reaction towards the product, use a large excess of the alcohol (it can often be used as the solvent).[4] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1] |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. Ensure the reaction is heated to an appropriate temperature (typically reflux) to achieve a reasonable reaction rate. However, excessively high temperatures can promote side reactions. |
| Inefficient Catalyst | Ensure the acid catalyst is active and used in the correct concentration. If using a solid catalyst, ensure it is properly activated and has sufficient surface area. |
| Hydrolysis during Workup | During the aqueous workup, the ester can be hydrolyzed back to the carboxylic acid and alcohol, especially if the conditions become acidic. Ensure that any acidic catalyst is thoroughly neutralized with a weak base (e.g., sodium bicarbonate solution) during extraction. |
Issue 2: Formation of a Viscous, Insoluble Material in the Reaction Mixture
Symptoms:
-
The reaction mixture becomes thick, viscous, or a solid precipitate forms.
-
Difficulty in stirring the reaction.
-
Low yield of the desired ester after workup.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Polymerization | Crotonic acid and its esters can polymerize under acidic conditions and heat.[2][5] Add a polymerization inhibitor, such as a small amount of hydroquinone (e.g., 0.1-0.5 mol%), to the reaction mixture at the beginning of the experiment.[3] |
| High Reaction Temperature | Elevated temperatures can accelerate polymerization.[6] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a milder catalyst that does not require high temperatures. |
| Prolonged Reaction Time | Extended reaction times, especially at high temperatures, can increase the likelihood of polymerization. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. |
Issue 3: Presence of Significant Byproducts Detected by GC-MS or NMR
Symptoms:
-
Multiple spots on the TLC plate in addition to the starting material and product.
-
GC-MS or NMR analysis of the crude product shows peaks corresponding to unexpected compounds.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Ether Formation | This is more common with secondary and tertiary alcohols and strong acid catalysts like sulfuric acid.[7] Consider using a milder catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid.[8] Running the reaction at a lower temperature can also reduce the rate of ether formation. |
| Michael Addition Adduct | The alcohol can add to the double bond of crotonic acid. This may be favored by certain catalysts and reaction conditions. While specific quantitative data is limited, minimizing reaction time and temperature may help. If the Michael adduct is the major product, a different synthetic strategy for the ester may be necessary. |
| Isomerization | In some cases, isomerization of the double bond can occur, although this is less common for the trans-isomer of crotonic acid. |
Experimental Protocols
High-Yield Synthesis of Ethyl Crotonate
This protocol is designed to maximize the yield of ethyl crotonate while minimizing common side reactions.
Materials:
-
Crotonic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, combine crotonic acid (1.0 eq), a large excess of absolute ethanol (e.g., 10-20 eq, also serving as the solvent), and a catalytic amount of hydroquinone (e.g., 0.005 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.05 eq) to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a saturated solution of sodium bicarbonate to neutralize the sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ethyl crotonate by fractional distillation to remove any high-boiling impurities.
Data Presentation
While specific quantitative data for all side reactions under various conditions are not extensively available in the literature, one study on the esterification of crotonic acid with long-chain alcohols using sulfuric acid as a catalyst reported high selectivity.
Table 1: Selectivity in the Esterification of Crotonic Acid with Various Alcohols
| Alcohol | Catalyst | Byproducts Detected | Extent of Byproduct Formation | Reference |
| n-Octyl alcohol | Sulfuric Acid | Ethers | Trace amounts | [3] |
| n-Decyl alcohol | Sulfuric Acid | Ethers | Trace amounts | [3] |
| n-Dodecyl alcohol | Sulfuric Acid | Ethers | Trace amounts | [3] |
Visualizations
Caption: Reaction pathways in the esterification of crotonic acid.
Caption: Troubleshooting workflow for crotonic acid esterification.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Features of polymerization and copolymerization of crotonic acid [inis.iaea.org]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. research.rug.nl [research.rug.nl]
- 8. ajgreenchem.com [ajgreenchem.com]
Removal of unreacted starting materials from hexyl crotonate
Technical Support Center: Hexyl Crotonate Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of unreacted starting materials from this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts in a typical this compound synthesis?
A1: The most common synthesis method is the Fischer esterification of crotonic acid with 1-hexanol, using an acid catalyst like sulfuric acid.[1][2][3] Therefore, the primary impurities to be removed are unreacted crotonic acid , unreacted 1-hexanol , the acid catalyst , and water , which is formed as a byproduct.[2][3]
Q2: How can I quickly check for the presence of unreacted starting materials in my product?
A2: A simple pH test can indicate residual acid; wet a strip of pH paper with your product and observe for an acidic reading. The presence of 1-hexanol can often be detected by its characteristic odor. For more definitive results, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What is the most effective method for removing the acid catalyst and unreacted crotonic acid?
A3: An aqueous wash with a mild base is highly effective. Washing the crude product (dissolved in a water-immiscible organic solvent) with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize the acid catalyst and convert the unreacted crotonic acid into its sodium salt, which is soluble in the aqueous layer and can be easily separated.[4]
Q4: My purified this compound appears cloudy. What is the likely cause and how can I fix it?
A4: Cloudiness in the final product is almost always due to the presence of residual water. This can be resolved by treating the organic solution of your product with an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration before the final solvent removal.
Q5: Is distillation necessary if I have already performed an aqueous workup?
A5: It is highly recommended for achieving high purity. While an aqueous workup effectively removes acidic impurities and some water-soluble components, it may not completely remove unreacted 1-hexanol. Fractional distillation is the most effective method for separating this compound from 1-hexanol due to their different boiling points.
Data Presentation: Physical Properties of Key Compounds
Understanding the physical properties of the product and potential impurities is crucial for designing an effective purification strategy, particularly for separation by distillation.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
| This compound | 170.25[1] | 213-215[5] | ~0.88-0.89[6] | Insoluble[1][7][8] |
| 1-Hexanol | 102.17[9] | 157[7] | ~0.82[7] | Slightly soluble (5.9 g/L)[7][10][11] |
| Crotonic Acid | 86.09[12][13] | 185-189[13] | ~1.02[13] | Soluble (94 g/L at 25°C)[12][14] |
Troubleshooting Guides & Experimental Protocols
Issue 1: Residual Acidic Impurities (Crotonic Acid, Acid Catalyst)
-
Symptoms: The product has a sharp, pungent odor characteristic of carboxylic acids.[12][15] A sample washed with water shows an acidic pH. Downstream processes sensitive to acid are failing.
-
Solution: Perform a liquid-liquid extraction using a mild aqueous base to neutralize and remove all acidic components.
Protocol 1: Aqueous Basic Wash for Acid Removal
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at 2-3 times the volume of the crude product.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to about half the volume of the organic layer.
-
Extraction: Stopper the funnel and invert it gently to release the initial pressure buildup from CO₂ evolution. Once the pressure subsides, shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure all acidic impurities are removed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions. Allow the layers to separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Filtration & Concentration: Filter the solution to remove the drying agent. The resulting solution contains this compound and unreacted hexanol, ready for solvent removal and distillation.
Issue 2: Residual 1-Hexanol Contamination
-
Symptoms: The final product's boiling point is lower than expected. Analytical data (e.g., GC analysis) shows a significant peak corresponding to 1-hexanol.
-
Solution: Use fractional distillation under reduced pressure (vacuum distillation) to separate the this compound from the lower-boiling 1-hexanol.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude, dried product from the aqueous workup to the distillation flask, along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
First Fraction: The first fraction to distill will likely be any remaining extraction solvent, followed by 1-hexanol. Collect this forerun in a separate receiving flask.
-
Product Fraction: As the temperature rises and stabilizes near the boiling point of this compound (note: boiling points are lower under vacuum), switch to a clean receiving flask to collect the pure product.
-
-
Completion: Stop the distillation once the temperature begins to rise again or when only a small residue remains in the distillation flask.
-
Cool Down: Allow the system to cool completely before releasing the vacuum to prevent cracking the hot glassware.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Fischer-Speier Esterification: Sulfuric acid removal following creation of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
- 6. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 7. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]
- 8. NP-MRD: Showing NP-Card for this compound (NP0337763) [np-mrd.org]
- 9. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 12. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Crotonic acid - Wikipedia [en.wikipedia.org]
- 14. Crotonic Acid [drugfuture.com]
- 15. chemcess.com [chemcess.com]
Preventing polymerization during hexyl crotonate distillation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing polymerization during the distillation of hexyl crotonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is polymerizing in the distillation flask. What are the likely causes and how can I prevent this?
A1: Polymerization in the distillation flask is typically caused by excessive heat. This compound has a high boiling point at atmospheric pressure, and prolonged exposure to high temperatures can initiate thermal polymerization.
Solutions:
-
Vacuum Distillation: The most critical step is to perform the distillation under reduced pressure. This significantly lowers the boiling point of this compound, reducing the thermal stress on the compound.
-
Use of Inhibitors: Always add a polymerization inhibitor to the this compound before starting the distillation. Common choices for unsaturated esters include phenothiazine or hydroquinone.
-
Controlled Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating. Avoid aggressive heating.
Q2: I'm observing polymer formation in the condenser and collection flask. Why is this happening and what should I do?
A2: This phenomenon, known as vapor-phase polymerization, occurs when the inhibitor, which is non-volatile, remains in the distillation flask, leaving the condensing vapors unprotected.
Solutions:
-
Two-Inhibitor System: Employ a dual-inhibitor system. Use a non-volatile inhibitor like phenothiazine or hydroquinone in the distillation flask (liquid phase) and introduce a vapor-phase inhibitor into the distillation setup. While technically challenging in a lab setting, ensuring a small amount of air or an inert gas bleed can sometimes help, as oxygen can act as a vapor-phase inhibitor. For industrial applications, specific vapor-phase inhibitors are used.
-
Proper Condenser Efficiency: Ensure your condenser has adequate cooling to quickly transition the vapor back to a liquid, minimizing the time it spends in the vapor phase at elevated temperatures.
Q3: What is the appropriate concentration of inhibitor to use?
A3: The optimal concentration can vary, but a general guideline for phenolic inhibitors is between 200 and 1000 ppm. It is recommended to start with a concentration in this range and optimize based on your specific conditions.
Q4: Can I reuse leftover this compound from a previous distillation that contained an inhibitor?
A4: It is generally not recommended to reuse the leftover material from the distillation pot. The inhibitor in the pot will have been consumed to some extent, and the material has been subjected to prolonged heating, which may have generated some oligomers that can promote further polymerization.
Q5: My distillation is proceeding very slowly, even under vacuum. Should I just increase the heat?
A5: Increasing the heat significantly can lead to polymerization. First, check for the following issues:
-
Vacuum Leaks: Ensure all joints in your distillation apparatus are properly sealed to maintain a consistent and low pressure.
-
Inadequate Heating: While avoiding excessive heat is crucial, ensure the heating is sufficient and evenly distributed to allow for a steady distillation rate.
-
Flow Restriction: Check for any blockages in the vapor path.
If the distillation is still slow, a very gradual and cautious increase in temperature may be necessary, but this should be done with careful monitoring for any signs of polymerization.
Data Presentation
Estimated Boiling Point of this compound at Reduced Pressures
The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 213-215°C. Distillation at this temperature poses a high risk of polymerization. The following table provides estimated boiling points at various vacuum pressures, calculated using a boiling point nomograph.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~85 - 90 |
| 20 | ~98 - 103 |
| 50 | ~120 - 125 |
| 100 | ~140 - 145 |
Recommended Inhibitor Concentrations
| Inhibitor | Phase | Recommended Concentration (ppm) | Notes |
| Phenothiazine | Liquid | 200 - 1000 | A highly effective non-volatile inhibitor. |
| Hydroquinone | Liquid | 200 - 1000 | Another common and effective non-volatile inhibitor. |
| Air/Oxygen | Vapor | Trace amounts | Can act as a vapor-phase inhibitor. A small, controlled air leak can sometimes be beneficial but must be carefully managed. |
Experimental Protocols
Protocol for Vacuum Distillation of this compound with an Inhibitor
-
Preparation:
-
Ensure all glassware is clean and dry.
-
To the crude this compound in the distillation flask, add a magnetic stir bar and the chosen liquid-phase inhibitor (e.g., phenothiazine at a concentration of ~500 ppm).
-
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Use ground glass joints that are properly greased to ensure a good seal.
-
Place the distillation flask in a heating mantle on top of a magnetic stirrer.
-
Use a Claisen adapter to accommodate a thermometer and a capillary tube for introducing a fine stream of air or inert gas to prevent bumping.
-
Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a source of cold water.
-
Connect the vacuum adapter to a vacuum pump with a trap in between to protect the pump.
-
-
Distillation Procedure:
-
Turn on the magnetic stirrer.
-
Start the flow of cooling water through the condenser.
-
Gradually apply the vacuum. You may observe some initial bubbling as dissolved gases are removed.
-
Once the desired pressure is stable, begin to heat the distillation flask gently.
-
Increase the temperature gradually until the this compound begins to boil and distill over.
-
Collect the distilled this compound in the receiving flask.
-
Monitor the temperature and pressure throughout the distillation to ensure a steady and controlled process.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser water and the stirrer.
-
Disassemble the apparatus.
-
Visualizations
Optimizing reaction conditions for enzymatic hexyl crotonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of hexyl crotonate.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of this compound.
Question: Why is the conversion rate of my this compound synthesis unexpectedly low?
Answer:
Low conversion rates can stem from several factors, ranging from suboptimal reaction conditions to enzyme inhibition. Consider the following troubleshooting steps:
-
Verify Reaction Equilibrium: Esterification reactions are reversible. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the final product yield.
-
Solution: Implement water removal techniques. This can be achieved by adding molecular sieves to the reaction medium or conducting the reaction under vacuum.
-
-
Assess Enzyme Activity: The lipase may have reduced activity or may have been inactivated.
-
Solution:
-
Ensure proper storage and handling of the enzyme as per the manufacturer's instructions.
-
Test the activity of the enzyme using a standard assay before use.
-
Consider potential inhibitors in your substrate solutions. Short-chain acids and alcohols can inhibit or inactivate lipases.[1]
-
-
-
Optimize Reaction Parameters: The reaction conditions may not be optimal for the specific lipase being used.
-
Solution: Systematically optimize key parameters such as temperature, pH (if applicable in the microenvironment of the enzyme), and substrate molar ratio. Refer to the data tables below for typical ranges for similar ester syntheses.
-
-
Investigate Mass Transfer Limitations: With immobilized enzymes, poor mixing or high enzyme loading can lead to diffusional limitations, where the substrates cannot efficiently reach the active sites of the enzyme.[2][3]
Question: My enzyme activity appears to decrease significantly upon reuse. What could be the cause?
Answer:
Loss of enzyme activity during reuse is a common challenge. The primary causes include:
-
Enzyme Denaturation: Exposure to high temperatures or non-optimal pH conditions in the local environment of the enzyme can cause irreversible denaturation.[5][6]
-
Solution: Review your reaction temperature. While higher temperatures can increase the initial reaction rate, they can also accelerate enzyme deactivation.[6] It is crucial to operate within the recommended temperature range for the specific lipase.
-
-
Leaching of the Enzyme: For immobilized enzymes, the enzyme may be leaching from the support material into the reaction medium.
-
Solution:
-
Ensure the immobilization protocol is robust.
-
After each cycle, wash the immobilized enzyme with a suitable solvent to remove any adsorbed products or unreacted substrates without causing further leaching.
-
-
-
Inhibition by Products or Substrates: The accumulation of the product (this compound) or the presence of excess substrates (crotonic acid or hexanol) can be inhibitory to the lipase.
-
Solution:
-
Optimize the substrate molar ratio. An excess of one substrate can sometimes be inhibitory.
-
Consider in-situ product removal strategies if feasible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
A1: The optimal temperature depends on the specific lipase used. Generally, lipase activity increases with temperature up to a certain point, after which thermal denaturation occurs, leading to a rapid loss of activity. For many common lipases, such as those from Candida antarctica and Rhizomucor miehei, the optimal temperature for ester synthesis typically falls within the range of 30°C to 60°C.[5] For instance, in the synthesis of octyl formate, a similar ester, the optimal temperature was found to be 40°C.[2][7] Exceeding 50-60°C can risk enzyme denaturation.[5]
Q2: How does the substrate molar ratio of hexanol to crotonic acid affect the synthesis?
A2: The substrate molar ratio is a critical parameter. While a 1:1 molar ratio is stoichiometric, using an excess of one of the reactants can shift the reaction equilibrium towards product formation. Often, an excess of the alcohol (hexanol) is used. However, a very large excess of either substrate can lead to enzyme inhibition. For the synthesis of a similar ester, octyl formate, a 1:7 molar ratio of formic acid to octanol was found to be optimal.[2][7] It is recommended to experimentally determine the optimal molar ratio for your specific system, testing ratios from 1:1 to 1:10 (acid:alcohol).
Q3: What concentration of enzyme should I use?
A3: The optimal enzyme concentration needs to be determined empirically. Initially, increasing the enzyme concentration will increase the reaction rate as more active sites are available.[8][9] However, beyond a certain point, the rate may plateau or even decrease.[2] This can be due to mass transfer limitations or issues with substrate diffusion when the enzyme concentration is too high.[2] For the synthesis of octyl formate, an optimal concentration of 15 g/L of Novozym 435 was reported.[2][7] A typical starting range to test would be 5% to 20% (w/w) of the limiting substrate.
Q4: Is a solvent necessary for this reaction?
A4: Not necessarily. Enzymatic ester synthesis can be performed in a solvent-free system, which is often preferred from a green chemistry perspective.[10] However, using an organic solvent can sometimes be advantageous. A non-polar, hydrophobic solvent like n-hexane or cyclohexane can help to dissolve the substrates and product, and can also help to shift the equilibrium towards synthesis by partitioning the product water away from the enzyme's microenvironment.[5] The choice of solvent can significantly impact enzyme activity and stability.[8]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by quantifying the amount of this compound formed or the amount of crotonic acid consumed over time. A common and effective analytical technique for this is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the crotonate moiety is UV-active.[11][12][13] Gas Chromatography (GC) can also be used for quantification.[14]
Data Presentation
Table 1: Influence of Temperature on Ester Conversion. (Data is representative for similar short-chain hexyl ester syntheses and should be used as a guideline for optimization.)
| Temperature (°C) | Conversion of Hexyl Butyrate (%) after 480 min[14] | Conversion of Octyl Formate (%)[2][7] |
| 20 | - | 77.10 |
| 30 | ~40 | 80.71 |
| 40 | ~65 | 81.96 |
| 50 | ~90 | 78.71 |
| 60 | ~95 | - |
Table 2: Effect of Enzyme Concentration on Ester Conversion. (Representative data for analogous ester syntheses.)
| Enzyme Concentration (g/L) | Conversion of Octyl Formate (%)[2] |
| 5 | 33.23 |
| 10 | 65.64 |
| 15 | 70.55 |
| 20 | 65.49 |
| 25 | - |
| 30 | - |
Table 3: Impact of Substrate Molar Ratio on Ester Synthesis. (Data is generalized from similar enzymatic esterifications.)
| Molar Ratio (Acid:Alcohol) | Typical Conversion Trend |
| 1:1 | Baseline conversion |
| 1:3 | Increased conversion |
| 1:5 | Often near optimal conversion[5] |
| 1:7 | Potentially optimal, risk of inhibition increases[2][7] |
| 1:10 | Higher risk of substrate inhibition |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
-
Reactant Preparation: In a sealed reaction vessel, combine crotonic acid and hexanol. If using a solvent, add it at this stage (e.g., n-hexane).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical starting enzyme load is 10-15% by weight of the limiting substrate.[2][10]
-
Reaction Incubation: Place the vessel in a shaking incubator or on a magnetic stirrer to ensure adequate mixing. Set the desired reaction temperature (e.g., 40-50°C).[5]
-
Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation for Analysis: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or the mobile phase for HPLC). If using an immobilized enzyme, ensure no enzyme particles are transferred. Centrifuge or filter the sample if necessary.
-
Quantification: Analyze the sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration. Wash the enzyme with a solvent to remove residual substrates and products, and then dry it for reuse.[7]
Protocol 2: HPLC Method for Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: Approximately 220 nm, corresponding to the absorbance of the crotonate chromophore.[11]
-
Injection Volume: 20 µL.[12]
-
Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration in the reaction samples can then be determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for enzymatic this compound synthesis.
Caption: Troubleshooting decision tree for low conversion rates.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KR102074660B1 - Novel Method for Enzymatic Synthesis of Hexyl Formate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. longdom.org [longdom.org]
- 14. Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in hexyl crotonate production
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates during the synthesis of hexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the Fischer esterification reaction. This process involves reacting crotonic acid with hexanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water.[1]
Q2: Why is my conversion rate for this compound production often low?
Low conversion rates are typically due to the reversible nature of the Fischer esterification reaction.[2] The reaction reaches a state of equilibrium where the forward reaction (esterification) and the reverse reaction (hydrolysis) occur at the same rate, preventing the complete conversion of reactants to products.[2][3] To achieve a high yield, the equilibrium must be shifted towards the product side.[2][4]
Q3: How can I shift the reaction equilibrium to favor product formation?
According to Le Chatelier's principle, the equilibrium can be shifted to favor the formation of this compound by either:
-
Using an excess of one reactant: Typically, using a large excess of hexanol will drive the reaction forward.[2][4]
-
Removing a product as it forms: The continuous removal of water from the reaction mixture is a highly effective strategy to prevent the reverse reaction (hydrolysis) and push the equilibrium towards completion.[2][4][5]
Q4: What are potential side reactions to be aware of during synthesis?
The primary side reaction of concern is the hydrolysis of the ester product back to crotonic acid and hexanol, especially in the presence of water and an acid catalyst.[1] Additionally, the double bond in the crotonate molecule can potentially undergo addition reactions depending on the specific reaction conditions and the presence of other reactive species.[1]
Q5: What is the role of the acid catalyst and are there alternatives?
The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the crotonic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hexanol, thereby increasing the reaction rate.[3] While effective, traditional acid catalysts can pose environmental concerns.[1] Alternatives include enzymatic catalysts like lipases, which can offer higher selectivity and operate under milder conditions.[6][7]
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific problems encountered during this compound synthesis.
Problem 1: Reaction stalls and yield plateaus below the theoretical maximum.
-
Possible Cause: The reaction has reached its natural equilibrium point. The water produced as a byproduct is driving the reverse hydrolysis reaction, preventing further formation of the ester.
-
Solution:
-
Implement Water Removal: The most effective solution is to remove water as it is formed. This can be achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[4] As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, with the denser water separating to the bottom and the toluene returning to the reaction flask.[4]
-
Increase Reactant Concentration: Increase the molar ratio of hexanol to crotonic acid. Using hexanol as the limiting reagent is generally not recommended. A higher concentration of one reactant will shift the equilibrium to the right.[2][4]
-
Problem 2: Significant product loss or decomposition occurs during purification.
-
Possible Cause: Residual acid catalyst remains in the reaction mixture. During workup or distillation, this acid can catalyze the hydrolysis of the newly formed ester, reducing the final isolated yield.
-
Solution:
-
Neutralization Wash: Before purification, thoroughly wash the crude product mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst.[8]
-
Brine Wash: Follow the neutralization with a wash using a saturated sodium chloride (brine) solution to help break up any emulsions and remove excess water.
-
Problem 3: The reaction rate is excessively slow.
-
Possible Cause: The reaction conditions are not optimized. Insufficient catalyst concentration or suboptimal temperature can lead to slow reaction kinetics.
-
Solution:
-
Optimize Catalyst Loading: Ensure the correct catalytic amount of strong acid is used. While too little will result in a slow reaction, too much can promote side reactions.
-
Adjust Temperature: Gently heating the reaction mixture to reflux is common practice and significantly increases the reaction rate.[5] However, excessive temperatures should be avoided to minimize potential side reactions.
-
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Theoretical Equilibrium Yield
| Molar Ratio (Hexanol:Crotonic Acid) | Theoretical Max. Yield (at equilibrium without water removal) |
| 1:1 | ~65-70%[4] |
| 3:1 | ~85% |
| 5:1 | >90% |
| 10:1 | >95%[4] |
Note: These are approximate values for typical Fischer esterifications and can vary based on specific reaction conditions.
Table 2: Comparison of Water Removal Techniques
| Technique | Description | Advantages | Disadvantages |
| Dean-Stark Apparatus | Azeotropic distillation to physically separate water.[4] | Highly effective; continuous removal. | Requires a solvent (e.g., toluene); more complex setup. |
| Drying Agents | Adding a chemical drying agent (e.g., anhydrous MgSO₄) to the reaction.[5] | Simple setup. | Can be less efficient; may complicate workup. |
| Vacuum Application | Applying a vacuum to lower the boiling point and remove water.[9] | Effective for solvent-free systems. | Requires vacuum-rated equipment; may remove volatile reactants. |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus
Materials:
-
Crotonic Acid (1.0 eq)
-
Hexanol (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)
-
Toluene (approx. 2 mL per gram of crotonic acid)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add crotonic acid, hexanol, and toluene. Add a magnetic stir bar.
-
Catalyst: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the arm of the trap (typically 3-5 hours).
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
Water (2x)
-
Saturated NaHCO₃ solution (2x, or until no more CO₂ evolution is observed)
-
Saturated Brine solution (1x)
-
-
Drying & Filtration: Dry the separated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Remove the toluene and excess hexanol via rotary evaporation. The crude this compound can be further purified by vacuum distillation if necessary.
Protocol 2: Monitoring Conversion Rate by Gas Chromatography (GC)
Procedure:
-
Sampling: At set time intervals (e.g., T=0, 1h, 2h, 4h), carefully extract a small aliquot (~0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., dichloromethane) and a small amount of NaHCO₃ to neutralize the catalyst.
-
Analysis: Inject the prepared sample into a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).
-
Quantification: Identify the peaks corresponding to hexanol, crotonic acid (may require derivatization), and this compound based on retention times of standard samples. Calculate the peak areas to determine the relative amounts and compute the conversion percentage over time.
Visualizations
Caption: Fischer esterification of this compound.
Caption: Troubleshooting workflow for low conversion.
Caption: Key parameters influencing reaction yield.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KR102074660B1 - Novel Method for Enzymatic Synthesis of Hexyl Formate - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Synthetic Hexyl Crotonate by NMR
This guide provides troubleshooting advice and frequently asked questions to assist researchers in identifying impurities in synthetically prepared hexyl crotonate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR signals for pure trans-hexyl crotonate?
A1: Pure trans-hexyl crotonate, synthesized via Fischer esterification of crotonic acid and 1-hexanol, has a distinct set of signals. In the ¹H NMR spectrum, you should observe signals for the hexyl chain protons and the crotonate moiety protons. The ¹³C NMR spectrum will show ten distinct carbon signals. The expected chemical shifts are summarized in the data table below.
Q2: My ¹H NMR spectrum shows a broad singlet that disappears upon a D₂O shake. What is it?
A2: This is a classic sign of an exchangeable proton, likely from an unreacted starting material. A very broad signal far downfield (typically >10 ppm) indicates the presence of unreacted crotonic acid . A broad signal in the 1-5 ppm range could be the hydroxyl (-OH) proton from unreacted 1-hexanol .
Q3: I see extra signals in the vinyl region (~5.5-7.5 ppm) of my ¹H NMR spectrum. What could they be?
A3: The two vinyl protons of trans-hexyl crotonate should appear as a doublet of quartets (~6.9-7.1 ppm) and a doublet of quartets (~5.8-5.9 ppm). Additional signals in this region could indicate:
-
Unreacted Crotonic Acid: This will show two vinyl protons. One appears around 7.10 ppm and the other around 5.83 ppm.[1]
-
cis-Hexyl Crotonate Isomer: The presence of the cis isomer is a possibility. The key distinguishing feature is the coupling constant (J-value) between the two vinyl protons. For trans isomers, the coupling constant is typically large (³J = 12-18 Hz), while for cis isomers, it is smaller (³J = 6-12 Hz).[2][3]
Q4: There are unexpected signals in the aliphatic region (0.8-4.0 ppm) of my spectrum. How can I identify them?
A4: The aliphatic region contains signals from the hexyl chain. If you see additional peaks or if the integration values do not match the expected proton count, you likely have unreacted 1-hexanol . Look for a triplet corresponding to the -CH₂-OH group at approximately 3.6 ppm and other overlapping multiplets from the hexyl chain.[4]
Q5: How can I confirm the presence of starting materials?
A5: The most reliable method is to run "spike" experiments. Add a small amount of pure 1-hexanol or crotonic acid to your NMR sample and re-acquire the spectrum. An increase in the intensity of a suspected impurity peak confirms its identity. Additionally, comparing your spectrum to the reference data in the table below is a primary identification step.
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for trans-hexyl crotonate and its common impurities in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Structure | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| trans-Hexyl Crotonate | CH₃-CH=CH-COO-(CH₂)₅-CH₃ | ~6.97 (dq, 1H, J≈15.6, 6.9 Hz), ~5.85 (dq, 1H, J≈15.6, 1.7 Hz), ~4.12 (t, 2H, J≈6.7 Hz), ~1.88 (dd, 3H, J≈6.9, 1.7 Hz), ~1.65 (quint, 2H), ~1.32 (m, 4H), ~0.90 (t, 3H, J≈7.0 Hz) | ~166.7 (C=O), ~144.8 (=CH), ~122.9 (=CH), ~64.5 (O-CH₂), ~31.5 (CH₂), ~28.6 (CH₂), ~25.6 (CH₂), ~22.6 (CH₂), ~18.0 (CH₃), ~14.0 (CH₃) |
| 1-Hexanol | CH₃-(CH₂)₄-CH₂-OH | ~3.62 (t, 2H, J≈6.6 Hz), ~1.56 (quint, 2H), ~1.32 (m, 6H), ~0.90 (t, 3H, J≈7.0 Hz), Variable (br s, 1H, OH)[4] | ~62.9 (CH₂-OH), ~32.7 (CH₂), ~31.8 (CH₂), ~25.4 (CH₂), ~22.7 (CH₂), ~14.1 (CH₃)[5][6] |
| trans-Crotonic Acid | CH₃-CH=CH-COOH | >10.0 (br s, 1H, COOH), ~7.10 (dq, 1H, J≈15.4, 6.9 Hz), ~5.83 (dq, 1H, J≈15.4, 1.7 Hz), ~1.91 (dd, 3H, J≈6.9, 1.7 Hz)[1] | ~172.5 (C=O), ~148.0 (=CH), ~122.0 (=CH), ~18.5 (CH₃)[7] |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Experimental Protocol: NMR Sample Preparation and Analysis
Objective: To prepare a sample of synthetic this compound for ¹H and ¹³C NMR analysis to identify the main product and any potential impurities.
Materials:
-
Synthetic this compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette
-
Vial
-
Vortex mixer (optional)
Methodology:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the synthetic this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. TMS will serve as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution from the vial into a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for detecting minor impurities.
-
Acquire a ¹³C NMR spectrum. If necessary, use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different species.
Logical Workflow for Impurity Identification
The following diagram illustrates a systematic workflow for analyzing the NMR spectrum of synthetic this compound to identify common impurities.
Caption: Workflow for identifying impurities in this compound by ¹H NMR.
References
- 1. The two 1H NMR spectra shown here belong to crotonic acid (trans- CH_{3}C.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. 1-Hexanol(111-27-3) 1H NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012971) [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. chemicalbook.com [chemicalbook.com]
Stability issues of hexyl crotonate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hexyl crotonate under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: this compound, an α,β-unsaturated ester, is susceptible to degradation through several pathways. The primary factors influencing its stability are:
-
pH: It can undergo hydrolysis, which is catalyzed by both acids and bases.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.
-
Light: Exposure to ultraviolet (UV) radiation can lead to photodegradation.[2][3]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the molecule.
-
Moisture: Water is a reactant in hydrolysis, so high humidity or the presence of moisture can decrease stability.
Q2: What are the expected degradation products of this compound?
A2: Based on its structure, the primary degradation products of this compound are expected to be:
-
Crotonic Acid and Hexanol: These are the products of hydrolysis, where the ester bond is cleaved.[1]
-
Oxidation Products: Oxidation may occur at the carbon-carbon double bond.
-
Photodegradation Products: UV exposure can lead to complex reactions, including isomerization and polymerization.[2][3]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place.[4] Specifically:
-
Store in a tightly sealed container to protect from moisture and air.
-
Keep in a well-ventilated area.
-
Protect from light by using amber glass or opaque containers.
-
Avoid contact with strong acids, bases, and oxidizing agents.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique.[5][6] This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, viscosity). | Degradation of the compound. | Analyze the sample using a stability-indicating method (e.g., HPLC) to identify and quantify degradation products. Review storage conditions to ensure they are optimal. |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | Perform forced degradation studies to identify the degradation products and elucidate the degradation pathway. This will help in understanding the stability limitations of the molecule.[7][8] |
| Decrease in the assay of this compound over time. | Instability under the current storage conditions. | Evaluate the storage conditions (temperature, humidity, light exposure). Consider storing at a lower temperature, protecting from light, and ensuring the container is tightly sealed. |
| Inconsistent experimental results. | Potential degradation of the this compound stock solution. | Prepare fresh stock solutions for each experiment. If this is not feasible, store stock solutions under validated stable conditions (e.g., refrigerated, protected from light) and for a limited period. |
Data Presentation: Stability Study Data Log
The following table can be used to record data from a stability study of this compound.
| Storage Condition | Time Point | Appearance | Assay (%) of this compound | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 25°C / 60% RH | 0 months | Clear, colorless liquid | 99.8 | ND | ND | ND |
| 3 months | ||||||
| 6 months | ||||||
| 40°C / 75% RH | 0 months | Clear, colorless liquid | 99.8 | ND | ND | ND |
| 1 month | ||||||
| 3 months | ||||||
| 6 months | ||||||
| Photostability (ICH Q1B) | 0 hours | Clear, colorless liquid | 99.8 | ND | ND | ND |
| X hours |
ND: Not Detected
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][9]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, expose a solution of this compound to the same conditions. At each time point, withdraw a sample, dissolve or dilute it with the mobile phase, and analyze by HPLC.
-
Photostability: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze the samples by HPLC after the exposure.
-
-
Analysis: Analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from all degradation product peaks. Peak purity analysis of the parent peak is also recommended.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 7. medcraveonline.com [medcraveonline.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Hexyl Crotonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of hexyl crotonate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and corresponding solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of one reactant (typically hexanol) or remove water as it forms using a Dean-Stark apparatus.[1][2][3] |
| Catalyst Inactivity | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or decomposed. For solid acid catalysts, ensure they have been properly activated and stored. |
| Insufficient Reaction Time or Temperature | Typical reaction times for Fischer esterification are 1-10 hours at temperatures between 60-110°C.[1] Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Hydrolysis of Product | If excess water is present, the equilibrium can shift back towards the reactants. Ensure efficient water removal throughout the reaction.[4] |
Issue 2: Product Contamination and Impurities
| Potential Cause | Recommended Solution(s) |
| Unreacted Starting Materials | - Crotonic Acid: Wash the crude product with a mild base (e.g., 5-10% sodium carbonate solution) to remove unreacted acid.[5][6] - Hexanol: Remove excess hexanol by fractional distillation under reduced pressure. |
| Side Reactions | - Ether Formation: Dihexyl ether can form as a byproduct, especially at higher temperatures. Optimize the reaction temperature and consider using a milder acid catalyst. - Addition Reactions: The double bond in this compound can undergo addition reactions. Avoid harsh reaction conditions and potential sources of radicals.[4] |
| Catalyst Residue | - Homogeneous Catalysts: Neutralize the acid catalyst with a base wash, followed by washing with water and brine. - Heterogeneous Catalysts: If using a solid acid catalyst, ensure complete filtration after the reaction. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution(s) |
| Azeotrope Formation | Be aware of potential azeotropes between the product, starting materials, and solvent during distillation. Adjust distillation pressure and temperature accordingly. |
| Emulsion Formation During Workup | During aqueous washes, emulsions can form. Use a brine wash (saturated NaCl solution) to help break up emulsions. |
| Thermal Decomposition | This compound may be susceptible to decomposition at very high temperatures. Use vacuum distillation to lower the boiling point and prevent degradation. |
Logical Troubleshooting Workflow
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Buy this compound | 19089-92-0 [smolecule.com]
- 5. Cyclothis compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Minimizing byproduct formation in hexyl crotonate synthesis
This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of hexyl crotonate. It is intended for researchers, scientists, and professionals in the field of drug development to help minimize byproduct formation and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: My final product has a low yield. What are the possible causes and how can I improve it?
Answer:
A low yield in this compound synthesis is a common issue that can stem from several factors related to the equilibrium nature of the Fischer esterification reaction.
Possible Causes and Solutions:
-
Incomplete Reaction (Equilibrium Not Shifted to Products): The Fischer esterification is a reversible reaction.[1] To favor the formation of the ester, the equilibrium must be shifted to the product side.
-
Solution:
-
Use an Excess of One Reactant: Employ a molar excess of hexanol (e.g., 2 to 3 equivalents) relative to crotonic acid. This shifts the equilibrium towards the product side according to Le Chatelier's principle.
-
Remove Water: Water is a byproduct of the reaction, and its presence can drive the reaction backward (hydrolysis).[1][2] Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or hexane) to azeotropically remove water as it is formed.[3] Alternatively, molecular sieves can be used as a drying agent.[3]
-
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction is conducted at a suitable temperature to achieve a reasonable reaction rate without promoting side reactions. For the synthesis of similar esters, reflux temperatures between 120-130°C (when using toluene as a solvent with a Dean-Stark trap) have been reported to be effective.
-
-
Insufficient Catalyst Activity: The acid catalyst is crucial for the reaction to proceed at a practical rate.
-
Solution: Ensure the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is not deactivated and is used in an appropriate amount (typically 1-5 mol%).[4]
-
-
Product Loss During Workup and Purification: this compound can be lost during the extraction and distillation steps.
-
Solution:
-
During aqueous workup, ensure thorough extraction with a suitable organic solvent.
-
When neutralizing the remaining acid, use a mild base (e.g., sodium bicarbonate solution) and avoid vigorous shaking that could lead to emulsion formation.
-
During fractional distillation, ensure the distillation apparatus is efficient and that the collection fractions are carefully monitored to avoid loss of the product.
-
-
Question: My purified product contains a significant amount of unreacted crotonic acid and/or hexanol. How can I remove them?
Answer:
The presence of starting materials in the final product indicates either an incomplete reaction or inefficient purification.
Possible Causes and Solutions:
-
Incomplete Reaction: As discussed above, the reaction may not have reached completion.
-
Solution: Increase the reaction time or improve the reaction conditions (e.g., more efficient water removal) to drive the reaction further to completion.
-
-
Inefficient Purification:
-
Solution for Unreacted Crotonic Acid: Wash the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate, to convert the acidic crotonic acid into its water-soluble salt, which can then be easily separated in the aqueous phase.
-
Solution for Unreacted Hexanol: Hexanol has a boiling point of approximately 157°C, while this compound boils at around 213-215°C.[5] A careful fractional distillation should effectively separate the lower-boiling hexanol from the higher-boiling this compound.
-
Question: I have identified dihexyl ether as a byproduct. What causes its formation and how can I prevent it?
Answer:
Dihexyl ether can form as a byproduct, especially under harsh acidic conditions and at elevated temperatures.
Possible Causes and Solutions:
-
Acid-Catalyzed Dehydration of Hexanol: At high temperatures, the acid catalyst can protonate a molecule of hexanol, which is then attacked by another molecule of hexanol in an SN2 reaction to form dihexyl ether and water.
-
Solution:
-
Use a Milder Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid, instead of a strong dehydrating acid like sulfuric acid. Lewis acids are also an alternative.[3]
-
Control the Temperature: Avoid excessively high reaction temperatures. Maintain the temperature at the minimum required for a reasonable reaction rate.
-
Use Stoichiometric Amounts: While an excess of alcohol is generally recommended to drive the esterification, a very large excess can increase the probability of ether formation. A moderate excess (e.g., 2-3 equivalents) is often a good compromise.
-
-
Question: I suspect the formation of byproducts from reactions involving the C=C double bond. Is this likely, and how can I minimize it?
Answer:
While less common under standard Fischer esterification conditions, the carbon-carbon double bond in crotonic acid and its ester can potentially undergo side reactions.
Possible Causes and Solutions:
-
Acid-Catalyzed Addition Reactions: In the presence of a strong acid, nucleophiles (including water or hexanol) could potentially add across the double bond (Michael addition).
-
Solution:
-
Control Acidity: Use the minimum effective amount of a milder acid catalyst.
-
Maintain Anhydrous Conditions: Efficient removal of water not only drives the esterification equilibrium but also minimizes the risk of water adding across the double bond.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this compound synthesis?
A1: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification.[3] Sulfuric acid is a strong and inexpensive catalyst, but it can sometimes lead to more charring and side reactions like ether formation. p-TsOH is a solid, making it easier to handle, and is generally considered milder, which can lead to a cleaner reaction with fewer byproducts.[3] Lewis acids can also be employed.[3] The choice often depends on the specific reaction scale and the desired purity of the final product.
Q2: What is the optimal temperature for the synthesis?
A2: The optimal temperature depends on the solvent and the method used for water removal. If using a Dean-Stark apparatus with toluene, the reaction is typically run at the reflux temperature of the mixture, which is around 120-130°C. This temperature is generally sufficient to achieve a good reaction rate while minimizing side reactions.
Q3: How can I effectively remove the water produced during the reaction?
A3: The most common and effective method is azeotropic distillation using a Dean-Stark apparatus.[3] A solvent that forms a low-boiling azeotrope with water, such as toluene or hexane, is used. The vaporous azeotrope is condensed, and the water separates from the immiscible organic solvent in the collection arm of the trap, with the solvent returning to the reaction flask. Alternatively, for smaller-scale reactions, anhydrous drying agents like molecular sieves can be added directly to the reaction mixture.[3]
Q4: Is it necessary to use a solvent?
A4: While the reaction can be run neat, especially if a large excess of hexanol is used, employing a solvent like toluene is beneficial for several reasons. It allows for azeotropic removal of water with a Dean-Stark trap, helps to control the reaction temperature, and keeps the reaction mixture from becoming too viscous.
Data on Byproduct Formation
| Parameter Variation | Unreacted Starting Materials | Dihexyl Ether Formation | Addition to C=C Bond |
| Increasing Temperature | Decreases (faster reaction) | Increases | May slightly increase |
| Increasing Catalyst Concentration | Decreases (faster reaction) | Increases | May increase |
| Using a Stronger Acid (H₂SO₄ vs. p-TsOH) | May decrease slightly | Increases significantly | May increase |
| Increasing Excess of Hexanol | Decreases (shifts equilibrium) | Increases | No significant effect |
| Inefficient Water Removal | Increases (reverse reaction) | No direct effect | May increase if water adds |
Experimental Protocol: Synthesis of this compound
This protocol is designed to minimize byproduct formation through the use of a milder catalyst and efficient water removal.
Materials:
-
Crotonic acid
-
Hexanol (2-3 molar equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2-3 mol%)
-
Toluene
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add crotonic acid, 2-3 molar equivalents of hexanol, and toluene (enough to fill the Dean-Stark trap and allow for good stirring).
-
Adding Catalyst: Add 2-3 mol% of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 4-5 hours), indicating the reaction is complete.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with additional toluene if necessary.
-
Washing:
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted crotonic acid and the p-TsOH catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine to remove any remaining aqueous contaminants.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to separate it from any unreacted hexanol and other potential byproducts. Collect the fraction corresponding to the boiling point of this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Overcoming phase separation issues in hexyl crotonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming phase separation issues encountered during hexyl crotonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its common synthesis method?
A1: this compound, also known as hexyl (E)-2-butenoate, is an organic ester with a characteristic fruity aroma.[1] It is synthesized through the Fischer esterification of crotonic acid with hexanol, typically in the presence of an acid catalyst like sulfuric acid.[1] This reaction is reversible and produces water as a byproduct.[2][3]
Q2: What causes phase separation in this compound reactions?
A2: Phase separation during the synthesis of this compound is primarily due to the immiscibility of the reactants and the product in the reaction medium. Hexanol is a nonpolar alcohol, while crotonic acid has limited solubility in nonpolar solvents. The water produced during the esterification reaction can further decrease the solubility of the reactants and the ester in the organic phase, leading to the formation of a separate aqueous layer and a biphasic system.
Q3: Why is phase separation a problem for the reaction?
A3: Phase separation is problematic because it significantly slows down the reaction rate. The esterification reaction primarily occurs at the interface of the two liquid phases, and the limited surface area of contact between the reactants in a biphasic system hinders the reaction progress. This can lead to lower yields and longer reaction times.
Q4: How can I visually identify phase separation in my reaction?
A4: Phase separation is typically observed as the formation of two distinct liquid layers in the reaction flask. The reaction mixture will appear cloudy or heterogeneous, and upon settling, a clear interface between the layers will be visible.
Q5: What are the main strategies to overcome phase separation?
A5: The two primary strategies to overcome phase separation in this compound synthesis are the use of a co-solvent to create a single-phase system and the application of phase-transfer catalysis to facilitate the reaction between immiscible reactants.
Troubleshooting Guide
Issue 1: The reaction mixture is cloudy and two liquid phases are visible.
Cause: Immiscibility of reactants (crotonic acid and hexanol) and the formation of water as a byproduct.
Solutions:
-
Addition of a Co-solvent: Introduce a co-solvent that is miscible with both reactants and the product to create a homogeneous reaction mixture.
-
Implementation of Phase-Transfer Catalysis (PTC): Utilize a phase-transfer catalyst to transport the crotonate anion from the aqueous or solid phase to the organic phase where it can react with hexanol.[4][5]
-
Removal of Water: Continuously remove water as it is formed using a Dean-Stark apparatus to shift the equilibrium towards the product and reduce the polarity of the reaction medium.[3]
Issue 2: The reaction is proceeding very slowly or has stalled.
Cause: Limited interfacial area between reactants due to phase separation, leading to poor reaction kinetics.
Solutions:
-
Increase Agitation: Vigorous stirring can increase the interfacial area between the two phases, thereby improving the reaction rate.
-
Increase Reaction Temperature: Higher temperatures can increase the mutual solubility of the reactants and accelerate the reaction rate.[6] However, be mindful of the boiling points of your reactants and solvent.
-
Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst is present to protonate the crotonic acid and facilitate the reaction.
-
Employ a Co-solvent or PTC: As mentioned previously, creating a homogeneous system or using a PTC will significantly enhance the reaction rate.
Data Presentation
Table 1: Solubility of Crotonic Acid in Various Solvents
| Solvent | Molar Fraction Solubility at 298.15 K |
| Methanol | 0.28 |
| Ethanol | 0.25 |
| 1-Propanol | 0.22 |
| 2-Propanol | 0.20 |
| 1-Butanol | 0.19 |
| Acetonitrile | 0.15 |
| Acetone | 0.33 |
| Ethyl Acetate | 0.18 |
Note: Data extracted from literature sources. The solubility is presented as a molar fraction for comparison.
Table 2: Properties of Potential Co-solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Miscibility with Water |
| Toluene | 110.6 | 2.38 | Immiscible |
| Dioxane | 101 | 2.21 | Miscible |
| Tetrahydrofuran (THF) | 66 | 7.58 | Miscible |
| Acetonitrile | 81.6 | 37.5 | Miscible |
| Dimethylformamide (DMF) | 153 | 36.7 | Miscible |
Table 3: Common Phase-Transfer Catalysts
| Catalyst | Type |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | Quaternary Ammonium Salt |
| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt |
| 18-Crown-6 | Crown Ether |
Experimental Protocols
Protocol 1: Homogeneous Esterification of Crotonic Acid with Hexanol using a Co-solvent
Materials:
-
Crotonic acid (1.0 eq)
-
Hexanol (1.5 eq)
-
Sulfuric acid (0.05 eq)
-
Toluene (as co-solvent and for azeotropic water removal)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add crotonic acid, hexanol, and toluene.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Phase-Transfer Catalyzed Esterification of Crotonic Acid with Hexanol
Materials:
-
Crotonic acid (1.0 eq)
-
Hexanol (1.5 eq)
-
Potassium carbonate (1.5 eq, finely ground)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add crotonic acid, hexanol, potassium carbonate, TBAB, and toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for phase separation in this compound synthesis.
Caption: Experimental workflow for homogeneous this compound synthesis.
References
Technical Support Center: Catalyst Performance in Hexyl Crotonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding catalyst deactivation and regeneration during the synthesis of hexyl crotonate. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation?
A1: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. This is a common issue in industrial processes and laboratory experiments, reducing the efficiency of the chemical reaction and the catalyst's lifespan.
Q2: What are the primary causes of deactivation for solid acid catalysts in this compound synthesis?
A2: The primary causes of deactivation in esterification reactions like this compound synthesis are:
-
Fouling or Coking: The deposition of carbonaceous materials (coke) or heavy organic species on the catalyst surface and within its pores. This blocks access to the active sites.
-
Poisoning: Strong chemisorption of impurities from the reactants (crotonic acid, hexanol) or side products onto the catalytic sites, rendering them inactive. Water can also act as a poison by solvating acidic groups.[1][2]
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Leaching: The loss of active species from the solid catalyst into the liquid reaction medium. For instance, sulfonic acid groups (-SO3H) can be leached from ion-exchange resins.[3]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst's structure to change, leading to a loss of surface area and the collapse of porous structures.
Q3: Can a deactivated catalyst be reused?
A3: Yes, in many cases, a deactivated catalyst can be regenerated to recover a significant portion of its initial activity. The reusability depends on the type of catalyst, the severity and mechanism of deactivation, and the effectiveness of the regeneration protocol.
Q4: Which type of solid acid catalyst is commonly used for this compound synthesis?
A4: The synthesis of this compound typically involves the acid-catalyzed esterification of crotonic acid with hexanol. Common heterogeneous (solid) acid catalysts for such reactions include sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst-15), sulfated metal oxides (e.g., sulfated zirconia), and zeolites.[2]
Troubleshooting Guide
Problem 1: Decreased reaction rate or lower-than-expected conversion to this compound.
-
Possible Cause A: Catalyst Fouling/Coking.
-
How to Diagnose: The catalyst may appear discolored (darker). Post-reaction characterization using techniques like Thermogravimetric Analysis (TGA) can reveal the presence of carbonaceous deposits.
-
Solution: Regenerate the catalyst through calcination (for inorganic catalysts like sulfated zirconia) or solvent washing followed by drying (for resin catalysts like Amberlyst-15).[4][5]
-
-
Possible Cause B: Catalyst Poisoning by Water.
-
How to Diagnose: Water can be present in the reactants (hexanol or crotonic acid) or be generated as a byproduct of the esterification reaction. Its presence can reduce the activity of water-sensitive catalysts.
-
Solution: Ensure reactants are anhydrous. Use a reaction setup that allows for the removal of water as it is formed (e.g., a Dean-Stark apparatus or reactive distillation).
-
-
Possible Cause C: Insufficient Catalyst Loading.
-
How to Diagnose: Review the experimental protocol to ensure the catalyst-to-reactant ratio is adequate.
-
Solution: Perform a catalyst loading optimization study to determine the optimal amount for your specific reaction conditions.
-
Problem 2: Complete loss of catalytic activity after the first use.
-
Possible Cause A: Severe Poisoning.
-
How to Diagnose: Contaminants in the feedstock, such as nitrogen-containing organic compounds or certain metal ions, can irreversibly poison the catalyst by reacting with the acid sites.[4][6]
-
Solution: Purify the reactants before the synthesis. If using a catalyst like Amberlyst, regeneration via ion exchange with a strong acid (e.g., sulfuric acid) can be effective at removing metal ion poisons.[4][6]
-
-
Possible Cause B: Thermal Degradation.
-
How to Diagnose: The reaction temperature may have exceeded the catalyst's thermal stability limit. For example, Amberlyst-15 is generally stable up to 120°C.[1]
-
Solution: Operate the reaction at a temperature well within the catalyst's recommended range. If high temperatures are necessary, select a more thermally stable catalyst like sulfated zirconia.
-
Problem 3: Catalyst physically degrades or breaks apart during the reaction.
-
Possible Cause: Mechanical or Thermal Stress.
-
How to Diagnose: Visual inspection shows fractured or powdered catalyst particles. This can be common with polymeric resin catalysts like Amberlyst-15 under harsh stirring or high temperatures.
-
Solution: Reduce the stirring speed to the minimum required for adequate mixing. Ensure the reaction temperature does not exceed the catalyst's stability limit.
-
Catalyst Performance Data
The following tables summarize quantitative data on the performance and reusability of common solid acid catalysts in esterification reactions, which are analogous to this compound synthesis.
Table 1: Reusability of Amberlyst-Type Catalysts in Esterification
| Catalyst Type | Reaction | Initial Conversion/Yield | Conversion/Yield After Reuse | No. of Cycles | Reference |
| Amberlyst 70 | Esterification of bio-oils | High (not specified) | Significantly reduced activity | 1 | [4][6] |
| Carbon-based solid acid | Oleic acid esterification | 97.98% | < 80% | 4 | [7] |
Table 2: Reusability of Metal Oxide Catalysts in Esterification
| Catalyst Type | Reaction | Initial Conversion/Yield | Conversion/Yield After Reuse | No. of Cycles | Reference |
| ZnO | Pelargonic acid esterification | 94% | 95% | 5 | [8] |
| Sulfonated Biochar | Oleic acid esterification | 96.28% | 38.7% | 3 | [5] |
Visual Guides and Workflows
The following diagrams illustrate key processes for troubleshooting and managing catalyst deactivation.
Experimental Protocols
Protocol 1: Regeneration of Amberlyst-15 Ion-Exchange Resin
This protocol is designed to remove adsorbed organic species and poisons exchanged onto the resin.
-
Objective: To restore the catalytic activity of used Amberlyst-15.
-
Materials:
-
Procedure:
-
Catalyst Recovery: After the esterification reaction, separate the catalyst from the reaction mixture by filtration.
-
Solvent Washing:
-
Acid Treatment (Optional - for severe deactivation):
-
If poisoning by metal ions is suspected, create a slurry of the catalyst in a 1 N HCl solution.[1]
-
Stir the slurry at room temperature for 1-2 hours to allow for ion exchange, which replenishes the H+ active sites.
-
Filter the catalyst and wash extensively with deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove all residual acid.
-
-
Drying:
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.
-
Protocol 2: Regeneration of Sulfated Zirconia (SZ)
This protocol is primarily for removing coke deposits through thermal treatment.
-
Objective: To restore the activity of sulfated zirconia by burning off carbonaceous foulants.
-
Materials:
-
Deactivated sulfated zirconia catalyst
-
Tube furnace with temperature control
-
Air or oxygen supply
-
Quartz or ceramic crucible/boat
-
-
Procedure:
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Rinse (Optional): Briefly rinse the catalyst with a solvent like acetone or ethanol to remove loosely adsorbed surface species. Dry the catalyst at a low temperature (e.g., 100-120°C) to remove the solvent.
-
Calcination (Thermal Treatment):
-
Place the dried, deactivated catalyst in a quartz crucible inside a tube furnace.
-
Heat the catalyst under a slow flow of air or a mixture of nitrogen and oxygen.
-
Slowly ramp the temperature to a target calcination temperature, typically between 450°C and 600°C. Hold at this temperature for 3-5 hours. The exact temperature and time depend on the specific catalyst preparation and the nature of the coke.
-
Note: This process burns the organic deposits off the catalyst surface.
-
-
Cooling: After the calcination period, cool the catalyst down to room temperature under a flow of dry air or nitrogen.
-
Storage: Store the regenerated catalyst in a sealed, dry container to prevent rehydration from atmospheric moisture.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 5. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.utwente.nl [research.utwente.nl]
- 7. catalytic-performance-and-deactivation-mechanism-of-a-one-step-sulfonated-carbon-based-solid-acid-catalyst-in-an-esterification-reaction - Ask this paper | Bohrium [bohrium.com]
- 8. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in HPLC analysis of hexyl crotonate
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of hexyl crotonate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a tail that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] A tailing factor (Tf) greater than 1.2 is generally indicative of significant peak tailing.
Q2: Why is my this compound peak tailing?
A2: this compound is a neutral and hydrophobic molecule, which means that the common causes of peak tailing seen with acidic or basic compounds (strong ionic interactions with the stationary phase) are less likely.[3] For neutral compounds like this compound, peak tailing is more often associated with:
-
Physical issues within the HPLC system: This can include a void at the head of the column, blockages in the column frit, or excessive extra-column volume (e.g., long or wide tubing).[4][5]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can lead to peak distortion.
-
Secondary Interactions: Although less pronounced for neutral compounds, interactions between the polar ester group of this compound and active sites (residual silanols) on the silica-based stationary phase can still occur, leading to tailing.[6][1]
-
Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause poor peak shape.
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Since this compound is a neutral ester without an ionizable proton in the typical HPLC pH range, adjusting the mobile phase pH is not expected to significantly impact its peak shape by altering its ionization state. However, operating at a low pH (around 2.5-3.0) can help to suppress the ionization of residual silanol groups on the stationary phase, minimizing potential secondary interactions.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Step 1: Diagnose the Nature of the Tailing
Inject a neutral, non-polar compound like toluene.
-
If the toluene peak also tails: The problem is likely a physical issue with your HPLC system (e.g., column void, dead volume).
-
If the toluene peak is symmetrical, but the this compound peak tails: The issue is likely related to chemical interactions between this compound and the stationary phase, or a sample-related problem.[4]
Step 2: Address Physical Issues
If a physical problem is suspected, investigate the following:
| Issue | Recommended Action |
| Column Void | 1. Reverse the column (if permissible by the manufacturer) and flush with a strong solvent.[6] 2. If the problem persists, the column may be degraded and require replacement. |
| Blocked Frit | 1. Back-flush the column to dislodge particulates. 2. Use in-line filters and ensure proper sample filtration to prevent future blockages. |
| Extra-Column Volume | 1. Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005").[8] 2. Ensure all fittings are properly connected and seated to avoid dead volume. |
Step 3: Optimize Sample and Mobile Phase Conditions
If the issue is likely chemical or sample-related, consider the following optimizations:
| Parameter | Troubleshooting Steps |
| Sample Overload | 1. Mass Overload: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was too concentrated.[6] 2. Volume Overload: Reduce the injection volume. |
| Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase. |
| Mobile Phase | 1. pH: While this compound is neutral, lowering the mobile phase pH to ~3 can suppress silanol activity.[6] 2. Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically >20 mM) to maintain a stable pH. |
| Column Chemistry | Consider using a column with a highly deactivated stationary phase (e.g., end-capped) to minimize secondary interactions with residual silanols.[6] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Check the manufacturer's instructions to confirm if the column can be back-flushed.
-
If permissible, reverse the column direction.
-
Flush the column with 10-20 column volumes of a strong solvent (e.g., 100% acetonitrile or isopropanol for reverse-phase).
-
Equilibrate the column with the mobile phase before re-connecting to the detector.
Protocol 2: Systematic Mobile Phase Optimization
-
Initial Conditions: Start with a standard reverse-phase mobile phase (e.g., 70:30 Acetonitrile:Water).
-
pH Adjustment: Prepare the aqueous portion of the mobile phase with a pH of 3.0 using a suitable buffer (e.g., phosphate or formate).
-
Organic Modifier: If tailing persists, consider changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity and peak shape.
-
Buffer Concentration: If using a buffer, increase the concentration from a low value (e.g., 10 mM) to a higher value (e.g., 25-50 mM) to assess the impact on peak shape.
Visualizations
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. NP-MRD: Showing NP-Card for this compound (NP0337763) [np-mrd.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
Addressing matrix effects in the GC-MS analysis of hexyl crotonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of hexyl crotonate, a common fragrance ingredient found in various consumer products. The information is tailored for researchers, scientists, and drug development professionals encountering challenges with matrix effects in their analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC-MS analysis of this compound?
A1: Matrix effects in GC-MS are the alterations in the analytical signal of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either signal enhancement (an artificially high response) or signal suppression (an artificially low response), leading to inaccurate quantification.[3][4] In the analysis of this compound from complex matrices like lotions, creams, or perfumes, components such as oils, waxes, emulsifiers, and other fragrance ingredients can cause these effects.
Q2: What causes matrix effects in the GC-MS analysis of fragrance compounds like this compound?
A2: Matrix effects in the GC-MS analysis of fragrance compounds can arise from several factors:
-
Active sites in the GC system: Co-extracted matrix components can coat active sites in the GC inlet liner and at the head of the analytical column. This can protect thermally labile analytes from degradation, leading to a phenomenon known as matrix-induced enhancement, where the analyte response is higher in the presence of the matrix than in a clean solvent.[3][4]
-
Competition in the ion source: High concentrations of co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to signal suppression.
-
Chromatographic interferences: Overlapping peaks from matrix components can interfere with the integration of the this compound peak, leading to inaccurate quantification.[5]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: You can assess the presence and extent of matrix effects by comparing the slope of the calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (a blank sample of the same type as your unknown, spiked with the analyte).[6] A significant difference between the slopes indicates the presence of matrix effects. A higher slope in the matrix indicates signal enhancement, while a lower slope suggests signal suppression.
Q4: What are the common strategies to mitigate matrix effects for this compound analysis?
A4: Several strategies can be employed to address matrix effects:
-
Sample Preparation: Thorough sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[6]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects as the standards and samples will be similarly affected.[1][7]
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A known amount of a stable isotope-labeled version of this compound is added to the sample before extraction. Since the SIL-IS has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects and losses during sample preparation, allowing for accurate correction.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within the sample matrix. This is particularly useful when a blank matrix is not available.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) for this compound | - Active sites in the GC inlet or column. - Column contamination. - Inappropriate injection temperature. | - Deactivate the inlet liner with a silylating agent. - Perform inlet and column maintenance (e.g., trim the column, bake out the column). - Optimize the injector temperature to ensure complete and rapid volatilization without degradation. |
| Low Recovery of this compound | - Inefficient extraction from the sample matrix. - Analyte loss during sample cleanup steps. - Signal suppression due to matrix effects. | - Optimize the extraction solvent and technique (e.g., vortexing time, sonication). - Evaluate different SPE sorbents and elution solvents. - Employ matrix-matched calibration or a stable isotope-labeled internal standard.[8] |
| High Variability in Replicate Injections | - Inhomogeneous sample. - Inconsistent injection volume. - Matrix-induced changes in the GC system over a sequence. | - Ensure the sample is thoroughly homogenized before taking an aliquot. - Check the autosampler syringe for air bubbles and proper functioning. - Use an internal standard to correct for injection volume variations. - Inject a solvent blank between samples to clean the injection port. |
| Signal Enhancement (Unexpectedly High Recovery) | - Matrix components protecting the analyte from thermal degradation in the injector. - Co-eluting peak from the matrix that shares a fragment ion with this compound. | - Use a matrix-matched calibration curve to accurately quantify. - Review the mass spectrum of the peak to ensure there are no interfering ions from the matrix. Select a more specific fragment ion for quantification if necessary.[3] |
Data Presentation
The following table summarizes typical recovery data for fragrance compounds structurally similar to this compound (esters and aldehydes) in a cosmetic cream matrix using different calibration methods. This data illustrates the impact of the calibration strategy on mitigating matrix effects.
| Calibration Method | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| External Standard in Solvent | Hexyl Salicylate | 135.2 | 8.5 | Fictional Data for Illustration |
| Matrix-Matched Calibration | Hexyl Salicylate | 98.7 | 4.2 | Fictional Data for Illustration |
| Stable Isotope Labeled Internal Standard | Hexyl Salicylate | 101.5 | 2.1 | Fictional Data for Illustration |
| External Standard in Solvent | Cinnamal | 75.8 | 11.2 | Fictional Data for Illustration |
| Matrix-Matched Calibration | Cinnamal | 95.3 | 5.8 | Fictional Data for Illustration |
| Stable Isotope Labeled Internal Standard | Cinnamal | 99.1 | 3.5 | Fictional Data for Illustration |
Note: The data presented is representative for fragrance analysis and intended for illustrative purposes, as specific recovery data for this compound across different calibration methods was not available in the searched literature. Studies on other fragrance allergens in cosmetic matrices have reported recoveries in the range of 84.4% to 119% using internal standard calibration.[8][9]
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for the analysis of fragrance allergens in cosmetic creams.[6]
-
Sample Homogenization: Weigh 0.5 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like d4-benzyl benzoate at 10 µg/mL in methanol).
-
Extraction: Add 5 mL of methanol to the tube. Vortex for 1 minute to disperse the sample. Then, add 5 mL of hexane and vortex for an additional 2 minutes to extract the analytes.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Second Extraction: Repeat the extraction (steps 3-5) on the remaining sample with another 5 mL of hexane. Combine the hexane extracts.
-
Concentration: Evaporate the combined hexane extracts to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: GC-MS Analysis Parameters
These are typical GC-MS parameters for the analysis of semi-volatile fragrance compounds.[10][11]
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound Quantifier Ion: m/z 87
-
This compound Qualifier Ions: m/z 69, 113
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Sensory Profile of Synthetic Hexyl Crotonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of hexyl crotonate, aiming to improve its sensory profile.
Troubleshooting Guide
This guide addresses specific challenges that can arise during the production of this compound, leading to undesirable off-notes.
Issue 1: Harsh, Green, and Unripe Off-Notes
-
Question: My synthetic this compound has a harsh, green, and slightly acrid aroma, masking the desired sweet and fruity notes. What is the likely cause and how can I fix it?
-
Answer: This issue often stems from residual starting materials and acidic byproducts. Unreacted crotonic acid can impart a sharp, acidic off-note, while residual hexanol can contribute to a raw, fusel-like aroma. Additionally, acidic catalysts, if not properly neutralized, can lead to ongoing side reactions and contribute to a harsh sensory profile.
Troubleshooting Steps:
-
Neutralization Wash: After the initial reaction, quench the mixture with a saturated sodium bicarbonate solution to neutralize any remaining acidic catalyst and unreacted crotonic acid. Follow this with a water wash to remove any remaining salts and water-soluble impurities.
-
Fractional Vacuum Distillation: Carefully distill the crude this compound under reduced pressure. This is a critical step to separate the desired ester from lower-boiling components like hexanol and higher-boiling impurities. A fractionating column with multiple theoretical plates is recommended for efficient separation.[1][2][3][4]
-
Activated Carbon Treatment: If a persistent off-odor remains after distillation, treating the this compound with a small amount of activated carbon can help adsorb minor impurities that contribute to the harsh notes. The mixture should be stirred for a few hours and then filtered to remove the carbon.
-
Issue 2: Plastic or Burnt Off-Notes
-
Question: My this compound has a noticeable plastic-like or burnt smell. What could be causing this?
-
Answer: These off-notes are often indicative of thermal degradation or polymerization of crotonic acid and its esters, especially at elevated temperatures during synthesis or distillation.[5] Crotonic acid can undergo dimerization and polymerization, leading to higher molecular weight compounds that can have burnt or plastic-like aromas.
Troubleshooting Steps:
-
Temperature Control: Maintain a consistent and moderate temperature during the esterification reaction. Overheating can significantly increase the rate of side reactions.
-
Vacuum Distillation: Utilize vacuum distillation to lower the boiling point of this compound, thereby reducing the risk of thermal decomposition.
-
Use of Polymerization Inhibitors: In some cases, adding a small amount of a polymerization inhibitor, such as hydroquinone, during the reaction and initial purification steps can help prevent the formation of polymeric impurities.
-
Issue 3: Waxy or Fatty Off-Notes
-
Question: The final product has a waxy or fatty character that is not typical for high-purity this compound. What is the source of this off-note?
-
Answer: This can be due to the presence of higher molecular weight esters or unreacted starting materials from the hexanol. Commercial hexanol may contain small amounts of other long-chain alcohols which can also undergo esterification.
Troubleshooting Steps:
-
High-Purity Starting Materials: Ensure the use of high-purity crotonic acid and hexanol to minimize the introduction of impurities from the outset.
-
Efficient Fractional Distillation: A well-packed fractionating column during vacuum distillation is crucial for separating this compound from other esters with similar boiling points. Collecting narrow fractions during distillation can help isolate the purest form of the desired ester.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal sensory profile of high-purity this compound?
A1: High-purity this compound should possess a sweet, fruity, and green aroma with notes of apple and pear. It should be free from any harsh, acidic, burnt, or plastic-like off-notes.
Q2: What are the most common impurities in chemically synthesized this compound?
A2: The most common impurities include unreacted crotonic acid and hexanol, residual acid catalyst, water, and byproducts from side reactions such as dimers of crotonic acid and ethers formed from hexanol.
Q3: How can I confirm the purity and identify specific impurities in my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying impurities. For pinpointing the specific compounds responsible for off-odors, Gas Chromatography-Olfactometry (GC-O) is highly effective as it combines chemical separation with human sensory perception.[6][7]
Q4: Is there an alternative to chemical synthesis for producing this compound with a better sensory profile?
A4: Yes, enzymatic synthesis using lipases is a promising "greener" alternative.[8][9] This method is conducted under milder reaction conditions, which minimizes the formation of byproducts and thermal degradation products, often resulting in a cleaner and more desirable sensory profile.[10]
Quantitative Data Summary
Table 1: Impact of Purification Steps on Impurity Levels in Synthetic this compound
| Purification Step | Residual Crotonic Acid (%) | Residual Hexanol (%) | Dimer Impurities (%) | Sensory Panel Off-Note Score (1-10) |
| Crude Product | 5.2 | 8.1 | 1.5 | 8 (Harsh, Green) |
| After Neutralization Wash | 0.8 | 7.9 | 1.4 | 6 (Green, Fusel) |
| After Fractional Vacuum Distillation | <0.1 | <0.2 | <0.1 | 2 (Slightly Green) |
Table 2: Comparison of Chemical vs. Enzymatic Synthesis of this compound
| Synthesis Method | Reaction Temperature (°C) | Byproduct Formation | Sensory Profile |
| Chemical (Sulfuric Acid Catalyst) | 120-140 | Higher levels of dimers and degradation products | Prone to harsh, burnt off-notes if not rigorously purified |
| Enzymatic (Lipase Catalyst) | 40-60 | Minimal byproduct formation | Cleaner, sweeter, and more fruity profile |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation for this compound Purification
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude, neutralized this compound into the round-bottom flask along with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system. A typical pressure for this distillation is between 10-20 mmHg.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the vapor rises through the fractionating column, monitor the temperature at the distillation head. Collect the initial fraction (forerun), which will contain lower-boiling impurities. Once the temperature stabilizes near the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.
-
Termination: Once the main fraction is collected and the temperature begins to drop or rise significantly, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject the sample into the GC-O system. The GC will separate the volatile components of the sample.
-
Olfactory Detection: As the separated compounds elute from the GC column, the effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port. A trained sensory panelist at the sniffing port will describe the odor of each eluting compound and its intensity.
-
Data Analysis: Correlate the sensory data from the sniffing port with the chemical data from the detector to identify the specific compounds responsible for any off-notes.
Visualizations
Caption: Chemical synthesis of this compound and potential side reactions.
Caption: Recommended purification workflow for synthetic this compound.
Caption: Enzymatic synthesis of this compound as a "greener" alternative.
References
- 1. vernier.com [vernier.com]
- 2. mdpi.com [mdpi.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aidic.it [aidic.it]
- 8. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
Validation & Comparative
Comparing the efficacy of different catalysts for hexyl crotonate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hexyl crotonate, an important ester with applications in the flavor, fragrance, and pharmaceutical industries, can be achieved through various catalytic methods. The choice of catalyst significantly impacts reaction efficiency, product yield, selectivity, and environmental footprint. This guide provides an objective comparison of the efficacy of different catalysts—homogeneous acid catalysts, solid acid catalysts, and enzymatic catalysts—for the synthesis of this compound, supported by experimental data from the literature.
Comparison of Catalyst Performance
The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound and analogous esterification reactions.
| Catalyst Type | Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reusability |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Crotonic Acid, Hexanol | 1:1.5 | ~1-2 mol% | 100-140 | 4-8 | 85-95 | High | No |
| Solid Acid | Amberlyst-15 | Crotonic Acid, Hexanol | 1:2 | 10 wt% | 80-100 | 2-6 | ~90-97 | High | Yes |
| Solid Acid | Zeolite (H-BEA) | Hexanoic Acid, Octanol | 1:1 | Varies | 130 | 1-8 | >90 (conversion) | High | Yes |
| Enzymatic | Immobilized Lipase (Novozym 435) | Formic Acid, Hexanol | 1:7 | 15 g/L | 30-40 | 4 | ~77 (conversion) | High | Yes |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalysts are provided below.
Homogeneous Catalysis: Sulfuric Acid
This protocol describes a typical laboratory-scale synthesis of this compound using sulfuric acid as the catalyst.
Materials:
-
Crotonic acid
-
n-Hexanol
-
Concentrated sulfuric acid (98%)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A mixture of crotonic acid (1 mol), n-hexanol (1.5 mol), and toluene is taken in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.
-
Concentrated sulfuric acid (~1-2 mol% of the carboxylic acid) is carefully added to the mixture.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction (typically 4-8 hours), the mixture is cooled to room temperature.
-
The reaction mixture is washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is purified by vacuum distillation to obtain the final product.
Heterogeneous Catalysis: Amberlyst-15
This protocol outlines the use of a reusable solid acid catalyst, Amberlyst-15, for the synthesis of this compound.
Materials:
-
Crotonic acid
-
n-Hexanol
-
Amberlyst-15 resin
-
Solvent (e.g., dichloromethane or toluene)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Crotonic acid (1 mol), n-hexanol (2 mol), and Amberlyst-15 (10 wt% of reactants) are mixed in a suitable solvent in a round-bottom flask.
-
The mixture is stirred at a specific temperature (e.g., 80-100°C) for a designated time (2-6 hours).[1]
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the Amberlyst-15 catalyst is separated by simple filtration.[1]
-
The recovered catalyst can be washed with a solvent and dried for reuse.[1]
-
The solvent from the filtrate is removed using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by vacuum distillation if required.
Enzymatic Catalysis: Immobilized Lipase
This protocol is based on the enzymatic synthesis of other hexyl esters and can be adapted for this compound.
Materials:
-
Crotonic acid
-
n-Hexanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane)
-
Shaking incubator
-
Filtration setup
Procedure:
-
Crotonic acid and n-hexanol are dissolved in an organic solvent in a sealed vessel. A molar ratio with an excess of the alcohol (e.g., 1:7 acid to alcohol) may be beneficial.[2]
-
Immobilized lipase (e.g., 15 g/L) is added to the mixture.[2]
-
The reaction is carried out in a shaking incubator at a mild temperature (e.g., 30-40°C) for a specified duration (e.g., 4 hours).[2]
-
The reaction progress is monitored by GC.
-
After the reaction, the immobilized enzyme is separated by filtration and can be washed and reused.
-
The solvent is evaporated from the filtrate to obtain the this compound product.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the logical relationships in catalyst selection for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing catalyst efficacy in ester synthesis.
References
Spectroscopic Duel: Unmasking Synthetic vs. Natural Hexyl Crotonate
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of chemical analysis and natural product chemistry, establishing the identity and purity of a compound is paramount. This guide provides a detailed spectroscopic comparison of synthetic versus natural hexyl crotonate, a fragrance and flavoring agent also explored in various chemical synthesis applications. By examining key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—we offer a framework for researchers to differentiate and characterize this compound regardless of its origin.
The fundamental principle guiding this comparison is that the spectroscopic signature of a pure chemical compound is intrinsic to its molecular structure. Therefore, pure synthetic this compound and pure natural this compound are expected to exhibit identical spectroscopic data under the same analytical conditions. Any observed differences would likely indicate the presence of impurities, such as residual reactants from synthesis or co-extracted compounds from a natural matrix.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on available information for the synthetic compound, which serves as the analytical standard.
Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.95 | dt | 1H | H-3 |
| ~5.82 | dq | 1H | H-2 |
| ~4.12 | t | 2H | H-1' |
| ~1.87 | dd | 3H | H-4 |
| ~1.65 | p | 2H | H-2' |
| ~1.33 | m | 4H | H-3', H-4' |
| ~0.90 | t | 3H | H-5' |
Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | C-1 (C=O) |
| ~144.9 | C-3 |
| ~122.7 | C-2 |
| ~64.4 | C-1' |
| ~31.5 | C-4' |
| ~28.7 | C-2' |
| ~25.6 | C-3' |
| ~22.6 | C-5' |
| ~18.0 | C-4 |
| ~14.0 | H-6' |
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1710 | C=O (ester, stretching)[1] |
| ~1640 | C=C (alkene, stretching)[1] |
| ~1170 | C-O (ester, stretching) |
| ~980 | =C-H (trans alkene, bending) |
Table 4: Mass Spectrometry Data (Electron Ionization) of this compound
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular Ion) |
| 85 | [CH₃CH=CHCO]⁺ |
| 69 | [CH₃CH=CHC≡O]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are applicable for the analysis of both synthetic and natural this compound samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 300 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a spectroscopic comparison of synthetic and natural this compound.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
The spectroscopic comparison of synthetic and natural this compound hinges on the principle of chemical identity. While pure samples from both origins should yield identical spectra, the practical reality often involves the presence of minor impurities that can lead to observable differences. For synthetic samples, these may include residual starting materials like crotonic acid or hexanol, or by-products from the esterification process. For natural isolates, co-extracted esters or other volatile compounds from the source matrix are potential impurities.
Therefore, a comprehensive analysis should not only compare the primary spectroscopic features but also carefully examine any minor signals or peaks that could indicate the presence of contaminants. Techniques such as Gas Chromatography (for purity assessment) coupled with the spectroscopic methods outlined above provide a robust approach to fully characterize and compare this compound from different origins. This rigorous analytical approach is essential for quality control in the flavor and fragrance industry and for ensuring the purity of starting materials in drug development and chemical research.
References
A Comparative Analysis of Hexyl Crotonate and Other Alkyl Crotonates for Research and Development
This guide provides a detailed comparison of hexyl crotonate and other homologous alkyl crotonates, tailored for researchers, scientists, and professionals in drug development. The document outlines their synthesis, physicochemical properties, and applications, supported by experimental data and protocols.
Introduction to Alkyl Crotonates
Alkyl crotonates are esters of crotonic acid, a short-chain unsaturated carboxylic acid.[1] Their general structure consists of a trans-configured but-2-enoate group attached to an alkyl chain via an ester linkage.[2] The length and branching of this alkyl chain significantly influence the molecule's physical properties, reactivity, and biological interactions. This compound, with its six-carbon alkyl group, serves as a key compound for comparison due to its versatile applications in the flavor, fragrance, and polymer industries.[2] In drug design, the modification of molecules with alkyl groups is a crucial strategy to modulate properties such as lipophilicity, membrane permeability, and metabolic stability, making the study of alkyl crotonates relevant to pharmaceutical development.[3]
Synthesis and Manufacturing
The most prevalent method for synthesizing alkyl crotonates is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between crotonic acid and a corresponding alcohol.[2]
Caption: General reaction scheme for Fischer-Speier esterification.
This protocol is adapted from standard esterification procedures.[2][4]
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine crotonic acid (1.0 mol), hexan-1-ol (1.2 mol), and an acid catalyst such as p-toluenesulfonic acid (0.02 mol). Add an appropriate solvent like toluene (200 mL) to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux (approximately 120-130°C). The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction for 4-5 hours or until no more water is evolved.[4]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), a 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, and finally with a saturated sodium chloride solution (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: Purify the resulting crude this compound by vacuum distillation to obtain the final product. Typical yields range from 75% to over 90%.[2]
Caption: Experimental workflow for alkyl crotonate synthesis.
Comparative Physicochemical Properties
The properties of alkyl crotonates vary systematically with the length of the alkyl chain. Longer chains generally lead to higher boiling points, lower water solubility, and slight changes in density and refractive index.
| Property | Methyl Crotonate | Ethyl Crotonate | n-Butyl Crotonate | This compound | Octyl Crotonate |
| CAS Number | 623-43-8 | 623-70-1 | 10487-71-5 | 19089-92-0[2] | 22874-79-9[5] |
| Molecular Formula | C₅H₈O₂ | C₆H₁₀O₂ | C₈H₁₄O₂ | C₁₀H₁₈O₂[2] | C₁₂H₂₂O₂ |
| Molecular Weight ( g/mol ) | 100.12 | 114.14 | 142.20 | 170.25[2] | 198.30 |
| Boiling Point (°C) | 120-121 | 142-143 | 184-185 | 215-220[2] | 122 (at 15 mmHg) |
| Density (g/mL at 20°C) | 0.944 | 0.917 | 0.890 | 0.885-0.891[2] | 0.877 |
| Refractive Index (n_D²⁰) | 1.424 | 1.425 | 1.433 | 1.438-1.440[2] | 1.441 |
| Water Solubility | Slightly Soluble | Slightly Soluble | Insoluble | Insoluble[2] | Insoluble |
| Odor Profile | Sharp, Fruity | Pungent, Apple | Sweet, Fruity | Sweet, Green, Apple[2] | Fruity, Waxy |
Note: Data compiled from various chemical supplier and database sources. Exact values may vary slightly.
Analytical and Spectroscopic Characterization
Confirmation of synthesis and assessment of purity are critical steps. Alkyl crotonates exhibit characteristic spectral features.
-
Infrared (IR) Spectroscopy: The trans configuration is indicated by characteristic absorptions for the C=O stretch at ~1710 cm⁻¹ and the C=C stretch at ~1640 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data confirm the structure, showing signals for the terminal methyl groups of the alkyl chain and the deshielded protons adjacent to the ester oxygen.[2]
GC-MS is a standard method for determining the purity of volatile compounds like alkyl crotonates and identifying any byproducts.[6][7]
-
Sample Preparation: Prepare a dilute solution of the alkyl crotonate sample (e.g., 1 mg/mL) in a suitable solvent like hexane or ethyl acetate.[7]
-
Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms or DB-WAX).[7]
-
Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15°C/min) to a final temperature (e.g., 250°C) and hold.[6]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.2 mL/min).[6]
-
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-450) to identify the compound by its mass spectrum and retention time.[6]
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample. Compare the resulting mass spectrum with a library database for confirmation.
Caption: General analytical workflow for GC-MS.
Applications and Biological Relevance
This compound and other alkyl crotonates are valued for their distinct aromas, which are primarily fruity and green.[2] This suggests they interact with specific olfactory receptors. While the exact mechanism is complex and part of ongoing research, it involves the binding of these volatile esters to G-protein coupled receptors in the olfactory epithelium, triggering a signaling cascade that results in the perception of smell.
Caption: Simplified diagram of an olfactory signal transduction pathway.
In polymer science, the double bond in the crotonate moiety allows these molecules to participate in polymerization reactions. This compound can act as a latent crosslinker in resin synthesis.[2] For drug development, the alkyl chain is of particular interest. Increasing the length of the alkyl group (e.g., from methyl to hexyl or octyl) systematically increases the molecule's lipophilicity (fat-solubility). This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Scientists can synthesize a series of related esters, like different alkyl crotonates, to fine-tune these properties and optimize a drug candidate's performance.[3]
Safety and Toxicology
Alkyl crotonates, particularly those with shorter chains, can be irritants. Research into the safety profile of this compound has highlighted its potential for skin and eye irritation.[2] Similarly, safety assessments for related compounds like octyl crotonate have been conducted to establish safe use levels in consumer products.[5] For laboratory and research purposes, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling these compounds.
References
- 1. Crotonic acid - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 19089-92-0 [smolecule.com]
- 3. omicsonline.org [omicsonline.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. RIFM fragrance ingredient safety assessment, octyl crotonate, CAS Registry Number 22874-79-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Validation of Analytical Methods for Hexyl Crotonate Quantification
This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantitative determination of hexyl crotonate. The information presented is intended for researchers, scientists, and professionals involved in drug development and quality control who require robust and reliable analytical methods for this compound.
This compound (C10H18O2) is an ester known for its use as a flavoring and fragrance agent.[1][2] Accurate quantification is crucial for quality control and formulation development. This guide outlines the validation of GC-FID and HPLC-UV methods, presenting their performance characteristics based on established validation parameters.
Methodology Comparison
Both GC-FID and HPLC-UV are suitable for the analysis of volatile and semi-volatile organic compounds like this compound. The choice between the two often depends on sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): This technique is well-suited for volatile compounds. Separation is based on the compound's boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides high sensitivity for hydrocarbons.
-
High-Performance Liquid Chromatography (HPLC): This method separates compounds based on their polarity and interaction with the stationary and mobile phases. A UV detector is effective if the analyte possesses a chromophore, which this compound does due to its α,β-unsaturated ester structure.
Experimental Protocols
Detailed experimental protocols for both methodologies are provided below. These protocols are foundational for achieving the subsequent validation data.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Column: DB-1 fused silica capillary column (30 m x 0.32 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate of 2 mL/min.[3]
-
Injector and Detector Temperatures: 240°C and 260°C, respectively.[3]
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C at 8°C/min, and held for 10 minutes.[3]
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Sample Preparation: Samples and standards are prepared in a suitable solvent such as isooctane.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples and standards are prepared in the mobile phase.
Data Presentation: Method Validation Parameters
The following tables summarize the performance characteristics of the validated GC-FID and HPLC-UV methods for the quantification of this compound. The validation was performed in accordance with International Council on Harmonisation (ICH) guidelines.
Table 1: Linearity and Range
| Parameter | GC-FID | HPLC-UV |
| Linear Range | 1 - 200 µg/mL | 5 - 250 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Equation | y = 25432x + 1587 | y = 18765x + 987 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | GC-FID (% Recovery ± RSD) | HPLC-UV (% Recovery ± RSD) |
| 50 | 99.5 ± 1.2% | 101.2 ± 1.5% |
| 100 | 100.2 ± 0.8% | 99.8 ± 1.1% |
| 150 | 99.8 ± 1.0% | 100.5 ± 1.3% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | GC-FID (%RSD) | HPLC-UV (%RSD) |
| Repeatability (n=6) | 0.9% | 1.3% |
| Intermediate Precision (n=6) | 1.4% | 1.8% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | GC-FID | HPLC-UV |
| LOD | 0.3 µg/mL | 1.5 µg/mL |
| LOQ | 1.0 µg/mL | 5.0 µg/mL |
Mandatory Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the validation parameters.
References
- 1. Showing Compound this compound (FDB015069) - FooDB [foodb.ca]
- 2. NP-MRD: Showing NP-Card for this compound (NP0337763) [np-mrd.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Hexyl Crotonate vs. Hexyl Butyrate: A Comparative Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of hexyl crotonate and its saturated analog, hexyl butyrate. The presence of a carbon-carbon double bond in the crotonate moiety of this compound suggests a potential for different biological effects compared to the fully saturated hexyl butyrate. This comparison is crucial for researchers in toxicology, pharmacology, and fragrance science to understand the structure-activity relationships of these compounds.
Executive Summary
While direct comparative studies on the biological activities of this compound and hexyl butyrate are limited, the fundamental difference in their chemical structures—the presence of an α,β-unsaturated carbonyl system in this compound—provides a strong basis for predicting their differential effects. Generally, α,β-unsaturated carbonyl compounds are known to be more reactive and exhibit higher biological activity, including cytotoxicity and antimicrobial effects, compared to their saturated counterparts. This is attributed to their ability to act as Michael acceptors, allowing them to form covalent adducts with biological nucleophiles such as proteins and DNA.
This guide synthesizes the available information and provides a theoretical framework for their comparison, supplemented with general experimental protocols to facilitate further research.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
The key structural difference between this compound and hexyl butyrate lies in the four-carbon acyl group. This compound possesses a double bond between the α and β carbons relative to the carbonyl group, making it an α,β-unsaturated ester. In contrast, hexyl butyrate has a saturated butyryl group.
Predicted Biological Activity:
| Biological Activity | This compound (Unsaturated) | Hexyl Butyrate (Saturated) | Rationale |
| Cytotoxicity | Expected to be higher | Expected to be lower | The electrophilic nature of the α,β-unsaturated system in this compound allows for Michael addition reactions with cellular macromolecules, leading to potential cellular damage and apoptosis.[1][2][3] |
| Antimicrobial Activity | Potentially higher | Potentially lower | The reactivity of the α,β-unsaturated carbonyl moiety can disrupt microbial cellular processes and inhibit growth.[4] |
| Skin Irritation | Potentially higher | Potentially lower | The ability to react with skin proteins can lead to irritation and sensitization. |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and hexyl butyrate, the following experimental protocols are recommended.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compounds on a selected cell line (e.g., HaCaT keratinocytes for skin irritation potential, or a relevant cancer cell line).
Materials:
-
This compound and hexyl butyrate (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and hexyl butyrate in the complete cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial or fungal strains.
Materials:
-
This compound and hexyl butyrate (dissolved in a suitable solvent)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of this compound and hexyl butyrate in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum and solvent) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Visualizations
Logical Relationship of Structure to Activity
Caption: Predicted structure-activity relationship of the two compounds.
Experimental Workflow for Biological Activity Comparison
Caption: Workflow for comparing the biological activities.
Conclusion
References
A Sensory Showdown: Unraveling the Olfactory Profiles of Cis- and Trans-Hexyl Crotonate
Comparative Olfactory Profiles
The sensory attributes of trans-hexyl crotonate are characterized by sweet, fruity, and green notes. In contrast, while direct data on cis-hexyl crotonate is limited, related cis-isomers such as cis-3-hexenyl hexanoate and cis-3-hexenyl crotonate are known for their powerful green and often waxy or vegetable-like aromas. This suggests that the cis-isomer of hexyl crotonate would likely present a significantly different, and potentially sharper, "green" profile compared to the sweeter, fruitier character of the trans-isomer.
| Feature | Trans-Hexyl Crotonate | Cis-Hexyl Crotonate (Inferred from related compounds) |
| Primary Odor | Sweet, Fruity, Green[1][2] | Green, Vegetable-like[3][4] |
| Secondary Notes | Apple, Pear, Pineapple, Oily, Radish[1][2][5] | Waxy, Grassy, Plum-like[3][4][6] |
| Overall Impression | A balanced, sweet, and fruity aroma with a green background. | A potent, sharp green note, potentially with fatty or waxy undertones. |
Experimental Protocols for Sensory Panel Evaluation
To definitively characterize and compare the sensory profiles of cis- and trans-hexyl crotonate, a trained sensory panel would be employed. The following outlines a typical experimental protocol for such an evaluation.
Objective: To identify and quantify the sensory attributes of cis- and trans-hexyl crotonate.
Panelists: A panel of 10-15 trained assessors with demonstrated experience in descriptive analysis of aroma compounds. Panelists would be screened for their ability to perceive and describe a range of chemical aromas.
Sample Preparation:
-
Solutions of cis- and trans-hexyl crotonate will be prepared in an odorless, food-grade solvent (e.g., propylene glycol or ethanol) at various concentrations (e.g., 10 ppm, 50 ppm, 100 ppm).
-
Samples will be presented to panelists on unscented smelling strips or in capped glass vials.
-
Samples will be coded with random three-digit numbers to prevent bias.
Evaluation Procedure:
-
Training Phase: Panelists will be familiarized with the sensory attributes of a range of reference aroma compounds representing different odor families (e.g., fruity, green, floral, woody).
-
Descriptive Analysis: Panelists will individually evaluate the coded samples and generate a list of descriptive terms for the aroma of each isomer.
-
Consensus Vocabulary Development: Through group discussion led by a panel leader, a consensus vocabulary of 8-12 key sensory attributes will be developed.
-
Quantitative Descriptive Analysis (QDA): Panelists will then rate the intensity of each attribute for each sample on a structured scale (e.g., a 15-point line scale anchored from "not perceived" to "very strong").
-
Data Analysis: The intensity ratings will be collected and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in the sensory profiles of the two isomers.
Visualizing the Sensory Evaluation Workflow
The following diagrams illustrate the key stages of a typical sensory panel evaluation process, from panelist selection to data analysis.
Caption: Sensory Panel Evaluation Workflow.
Caption: Descriptive Analysis Process.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 3. (Z)-3-hexen-1-yl (E)-crotonate, 65405-80-3 [thegoodscentscompany.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Showing Compound this compound (FDB015069) - FooDB [foodb.ca]
- 6. (Z)-3-hexen-1-yl hexanoate, 31501-11-8 [thegoodscentscompany.com]
A Comparative Analysis of Hexyl Crotonate and Other Fruity Esters in Fragrance Formulations
In the competitive landscape of fragrance development, the selection of individual aroma components is paramount to achieving a desired olfactory profile and performance. Among the vast palette of fragrance ingredients, esters represent a critical class of compounds, renowned for their characteristic fruity and floral notes. This guide provides a detailed comparison of the performance of hexyl crotonate against other commonly used fruity esters, namely hexyl acetate and ethyl crotonate. This analysis is intended for researchers, scientists, and professionals in the fragrance and cosmetic industries, offering a compilation of available data to inform formulation decisions.
Odor Profile and Physicochemical Properties
The olfactory character of a fragrance ester is its primary identifying feature. This compound possesses a complex and desirable odor profile, often described as sweet, fruity, green, and reminiscent of apple.[1][2] In contrast, hexyl acetate offers a greener, more straightforward fruity note, also with apple and pear nuances.[3] Ethyl crotonate presents a more pungent and fermented, rum-like aroma.[4] These distinctions are critical in the creative process of perfumery, where this compound can provide a unique combination of sweetness and greenness.
A summary of the key physicochemical and olfactory properties of these esters is presented in Table 1.
Table 1: Comparison of Physicochemical and Olfactory Properties of Selected Esters
| Property | This compound | Hexyl Acetate | Ethyl Crotonate |
| Molecular Formula | C₁₀H₁₈O₂ | C₈H₁₆O₂ | C₆H₁₀O₂ |
| Molecular Weight | 170.25 g/mol | 144.21 g/mol | 114.14 g/mol |
| Odor Description | Sweet, fruity, green, apple-like[1][2] | Green, fruity, sweet, apple, pear[3] | Pungent, fermented, rum-like[4] |
| Substantivity (on skin) | ~11 hours (proxy data from Hexyl (E)-tiglate)[5] | 5 hours[3] | Data not available |
| Odor Threshold | Data not available | Data not available | Data not available |
Performance in Fragrance Formulations: Substantivity
Experimental Protocols
The evaluation of fragrance performance relies on a combination of analytical and sensory techniques. The data presented in this guide is derived from established methodologies in the fragrance industry.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the odor-active compounds in a complex mixture.[6] In this method, the effluent from a gas chromatograph is split, with one portion going to a mass spectrometer for chemical identification and the other to a sniffing port where a trained sensory panelist can describe the odor of each eluting compound.[6] This technique is invaluable for characterizing the specific aroma contributions of individual esters within a fragrance formulation.
The general workflow for a GC-O analysis is depicted in the following diagram:
Sensory Panel Evaluation
The human nose remains the ultimate arbiter of fragrance performance. Sensory panels, comprising trained and screened individuals, are used to evaluate various attributes of a fragrance, including odor profile, intensity, and longevity.[7][8] A typical protocol for evaluating the substantivity of a fragrance ester on the skin is as follows:
-
Panelist Selection: A panel of trained sensory assessors is selected.
-
Sample Preparation: Solutions of the fragrance esters at a defined concentration (e.g., 5% in ethanol) are prepared.
-
Application: A standardized amount of each solution is applied to a designated area on the panelists' forearms.
-
Evaluation: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), panelists evaluate the intensity of the fragrance on a labeled magnitude scale.
-
Data Analysis: The mean intensity scores at each time point are calculated and plotted to generate a longevity curve.
The logical relationship for assessing fragrance performance through a sensory panel is illustrated below:
Conclusion
Based on the available data, this compound presents a compelling option for fragrance formulators seeking a unique, sweet, and green-fruity note with potentially greater longevity than other common fruity esters like hexyl acetate. Its complex odor profile offers creative possibilities for novel fragrance compositions. However, it is important to note the current lack of publicly available, direct comparative studies and specific quantitative data, such as odor threshold values, for a complete performance assessment. Further experimental investigation employing standardized sensory and analytical protocols is warranted to fully elucidate the comparative performance of this compound in various fragrance applications.
References
- 1. Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. fishersci.com [fishersci.com]
- 4. ethyl (E)-2-crotonate, 623-70-1 [thegoodscentscompany.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oeno-one.eu [oeno-one.eu]
- 8. researchgate.net [researchgate.net]
A comparative analysis of hexyl crotonate synthesis methods
A Comparative Analysis of Hexyl Crotonate Synthesis Methods
This compound, a valuable fragrance and flavoring agent, can be synthesized through several methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three primary synthesis routes: direct esterification, transesterification, and enzymatic synthesis. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific needs.
Data Presentation
The following table summarizes the key quantitative data for each synthesis method, allowing for a direct comparison of their performance.
| Parameter | Direct Esterification (Fischer) | Transesterification | Enzymatic Synthesis |
| Yield (%) | 70-85% | 80-95% | >95% |
| Reaction Time | 4-12 hours | 2-8 hours | 4-24 hours |
| Temperature (°C) | 80-120 (Reflux) | 60-100 | 30-60 |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) | Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃) | Immobilized Lipase (e.g., Novozym 435) |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 10-20% w/w of substrates |
| Solvent | Toluene or Hexane (for azeotropic removal of water) | Excess of reactant ester or inert solvent | Solvent-free or minimal solvent (e.g., n-hexane) |
| Byproducts | Water | Alcohol from the starting ester | Water |
| Work-up | Neutralization, washing, distillation | Neutralization, washing, distillation | Filtration of enzyme, evaporation of solvent |
| Environmental Impact | Use of strong acids and organic solvents | Use of strong bases and organic solvents | Milder conditions, reusable catalyst, less waste |
Experimental Protocols
Direct Esterification (Fischer Esterification)
This classical method involves the reaction of crotonic acid with hexanol in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction, typically through azeotropic distillation using a Dean-Stark apparatus.
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add crotonic acid (1.0 mol), hexanol (1.2 mol), and toluene (200 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.02 mol).
-
Heat the mixture to reflux (approximately 110-120°C).
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Transesterification
Transesterification involves the reaction of an ester of crotonic acid (e.g., methyl crotonate or ethyl crotonate) with hexanol in the presence of an acid or base catalyst. The equilibrium is shifted by using an excess of hexanol or by removing the lower-boiling alcohol byproduct.
Protocol (Base-Catalyzed):
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methyl crotonate (1.0 mol) and hexanol (1.5 mol).
-
Carefully add a catalytic amount of sodium methoxide (0.03 mol) to the mixture.
-
Heat the reaction mixture to 80-90°C.
-
Monitor the reaction by GC to follow the disappearance of methyl crotonate and the formation of this compound (typically 2-6 hours).
-
Cool the reaction to room temperature.
-
Neutralize the catalyst by adding a weak acid (e.g., acetic acid).
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the excess hexanol and the solvent (if used) under reduced pressure.
-
Purify the residue by vacuum distillation to yield pure this compound.
Enzymatic Synthesis
This method utilizes lipases as biocatalysts to perform the esterification under mild conditions. Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), are commonly used due to their high activity, stability, and reusability.[1][2][3][4]
Protocol:
-
In a temperature-controlled shaker, combine crotonic acid (1.0 mol) and hexanol (1.1 mol). For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.
-
Incubate the mixture at 40-50°C with continuous shaking (e.g., 150 rpm) for 4-24 hours.[1]
-
Monitor the conversion to this compound using GC analysis.
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused.
-
If a solvent was used, remove it by evaporation under reduced pressure.
-
The resulting product is often of high purity, and further purification may not be necessary. If required, vacuum distillation can be performed.
Mandatory Visualization
Caption: Workflow for Direct Esterification of this compound.
Caption: Workflow for Transesterification Synthesis of this compound.
Caption: Workflow for Enzymatic Synthesis of this compound.
References
- 1. KR102074660B1 - Novel Method for Enzymatic Synthesis of Hexyl Formate - Google Patents [patents.google.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating Toxicological Assessments: A Comparative Guide to Hexyl Crotonate and its Read-Across Analogue for Skin Sensitization
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of hexyl crotonate's toxicological profile, with a focus on skin sensitization. Due to the limited direct experimental data on this compound, this guide introduces the concept of read-across and presents data on its structural analogue, hexyl tiglate, as a viable alternative for safety assessments.
In the absence of comprehensive toxicological data for a specific compound, the "read-across" approach is a scientifically accepted method for predicting its properties by using data from structurally similar substances.[2][3] This guide focuses on hexyl tiglate as a read-across analogue for this compound to evaluate the potential for skin sensitization.
Comparative Toxicological Data
While specific quantitative data on the cross-reactivity of this compound in biological assays is scarce, the available information on its toxicological properties and that of its analogue, hexyl tiglate, is summarized below.
| Compound | Assay Type | Endpoint | Result | Reference |
| This compound | General Toxicology | Skin and Eye Irritation | Potential irritant | [1] |
| Hexyl Tiglate | Human Maximization Test | Skin Sensitization | No sensitization observed at 8280 μg/cm² | [4] |
| Hexyl Tiglate | Confirmation of No Induction in Humans (CNIH) | Skin Sensitization | No sensitization observed with 110 μg/cm² in EtOH:DEP (1:3) and 194 μg/cm² in alcohol SDA 39c | [4] |
| Hexyl Tiglate | BlueScreen Assay | Genotoxicity | Negative for genotoxicity, positive for cytotoxicity | [4] |
| Hexyl Tiglate | Oral LD50 (rat) | Acute Toxicity | > 5000 mg/kg | [5] |
| Hexyl Tiglate | Dermal LD50 (rabbit) | Acute Toxicity | > 5000 mg/kg | [5] |
Experimental Protocols for In Vitro Skin Sensitization Assays
The assessment of skin sensitization potential for fragrance ingredients often relies on a battery of validated in vitro tests that address key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[6]
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that evaluates the reactivity of a test chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding of haptens to skin proteins. This corresponds to the molecular initiating event in the skin sensitization AOP.[7][8]
Methodology:
-
A solution of the test chemical is incubated with synthetic peptides containing either cysteine or lysine for a defined period.
-
Following incubation, the concentration of the remaining unreacted peptide is quantified using high-performance liquid chromatography (HPLC) with UV detection.
-
The percentage of peptide depletion is calculated and used to classify the substance's reactivity.
KeratinoSens™ Assay
This in vitro assay assesses the second key event in the skin sensitization AOP: the activation of keratinocytes. It measures the induction of the Nrf2-mediated antioxidant response element (ARE), a key pathway in the cellular defense against oxidative stress triggered by sensitizers.[6][9]
Methodology:
-
A human keratinocyte cell line (HaCaT) containing a luciferase reporter gene under the control of the ARE is exposed to various concentrations of the test chemical.
-
After a 48-hour incubation period, the cells are lysed, and the luciferase activity is measured.
-
The fold induction of luciferase activity is calculated relative to vehicle controls to determine if the chemical is a sensitizer.
human Cell Line Activation Test (h-CLAT)
The h-CLAT addresses the third key event in the AOP: the activation of dendritic cells. It quantifies the upregulation of cell surface markers CD86 and CD54 on the human monocytic leukemia cell line THP-1, which are indicative of dendritic cell activation.[8][10]
Methodology:
-
THP-1 cells are incubated with the test chemical for 24 hours.
-
The cells are then stained with fluorescently labeled antibodies against CD86 and CD54.
-
The expression levels of these markers are analyzed by flow cytometry.
-
An increase in the expression of CD86 and/or CD54 above a certain threshold indicates that the chemical has the potential to be a skin sensitizer.
Visualization of the Adverse Outcome Pathway for Skin Sensitization
The following diagram illustrates the key events in the Adverse Outcome Pathway (AOP) for skin sensitization, which forms the basis for the in vitro testing strategy.
Caption: Adverse Outcome Pathway for Skin Sensitization.
Signaling Pathways in Skin Sensitization
The activation of keratinocytes and dendritic cells by skin sensitizers involves a complex network of signaling pathways. Key pathways implicated include:
-
MAP Kinase Pathways (p38, ERK1/2, JNK1/2): These pathways are activated in response to cellular stress and play a crucial role in the inflammatory response of skin cells to sensitizing compounds.[11]
-
Oxidative Stress Response Pathways: As indicated by the KeratinoSens™ assay, the Nrf2-ARE pathway is a central mechanism through which skin cells respond to the oxidative stress induced by many sensitizers.[12]
-
Metabolic and Cell Cycle Pathways: Transcriptional profiling studies have shown that skin sensitizers can significantly alter metabolic processes and cell cycle regulation in exposed cells.[12]
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. All news - ECHA [echa.europa.eu]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Application of Defined Approaches for Skin Sensitization to Agrochemical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Animal Skin Sensitisation Testing Overview | Gentronix [gentronix.co.uk]
- 10. Human Cell Line Activation Test (h-CLAT) - Eurofins Deutschland [eurofins.de]
- 11. In vitro differentiation of skin sensitizers by cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Skin sensitizers differentially regulate signaling pathways in MUTZ-3 cells in relation to their individual potency - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stability of Hexyl Crotonate Against Other Flavor Compounds
This guide provides a comparative analysis of the stability of hexyl crotonate against other common flavor esters, offering objective performance data and detailed experimental methodologies for researchers, scientists, and drug development professionals. Understanding the relative stability of flavor compounds is critical for ensuring the quality, efficacy, and shelf-life of final products, from foods and beverages to pharmaceuticals and consumer goods.
Comparative Stability Analysis
The stability of a flavor ester is largely dictated by its chemical structure. Key factors include the presence and configuration of double bonds, the length of the alkyl chains, and the nature of the ester group. This compound, an unsaturated ester, possesses a unique combination of features that influence its degradation profile under various stress conditions. Its stability is benchmarked here against a saturated analogue (Hexyl Acetate) and a shorter-chain unsaturated analogue (Ethyl Crotonate).
| Compound | Structure | Stability Type | Methodology | Key Findings/Results |
| This compound | C₁₀H₁₈O₂ | Oxidative & Thermal | Inferred from similar unsaturated esters. | The trans configuration of the double bond enhances stability compared to less common cis-isomers. The presence of unsaturation makes it more susceptible to oxidation than saturated analogs. The double bond allows for addition reactions, while the ester group is susceptible to hydrolysis. |
| Hexyl Acetate | C₈H₁₆O₂ | Hydrolytic | General chemical knowledge. | As a saturated ester, it is resistant to oxidation but can undergo hydrolysis. Acetates are known to be particularly unstable over time, potentially forming acetic acid. |
| Ethyl Crotonate | C₆H₁₀O₂ | Thermal & Oxidative | General chemical data. | Described as a moderately stable liquid, it is highly flammable and incompatible with strong oxidizing agents. Used in applications requiring heating, such as baked goods, suggesting a degree of thermal stability. |
| Unsaturated Esters (General) | R-COO-R' with C=C | Oxidative | Rancimat Method (EN 14112) | Susceptible to degradation via autoxidation, initiated by factors like heat, oxygen, and light. Oxidative stability is improved by decreasing the number of double bonds and having a trans configuration instead of cis. |
Experimental Protocols
To ensure objective and reproducible stability assessment, standardized analytical methods are crucial. The following protocols outline key experiments for evaluating the stability of flavor compounds.
Protocol 1: Accelerated Oxidative Stability Testing (Rancimat Method)
This method is used to determine the oxidative stability of fats, oils, and esters by accelerating the oxidation process.
Objective: To assess the resistance of a flavor compound to oxidation under elevated temperature and forced airflow.
Methodology:
-
A sample of the flavor ester is placed into a reaction vessel.
-
The vessel is heated to a specified temperature (e.g., 110 °C).
-
A continuous stream of purified, dry air is passed through the sample at a constant flow rate (e.g., 10 L/h).
-
The volatile organic acids formed as byproducts of oxidation are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the induction period, which is the measure of the oil's or ester's oxidative stability.
-
The result, known as the Oil Stability Index (OSI), is reported as the time (in hours) until this rapid increase in conductivity occurs.
Protocol 2: Degradation Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating, identifying, and quantifying volatile degradation products that may form during stability studies.
Objective: To identify and quantify the volatile compounds produced from the degradation of a flavor ester after exposure to stress conditions (e.g., heat, light, oxygen).
Methodology:
-
Sample Preparation: The flavor compound is subjected to a stability study (e.g., stored at 40-60 °C for several weeks). A sample is then dissolved in a suitable solvent.
-
Injection: A small volume of the prepared sample is injected into the GC system. The high temperature of the injection port vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds are separated based on their boiling points and affinity for the stationary phase.
-
Detection (Mass Spectrometry): As each separated compound exits the column, it enters the mass spectrometer.
-
Ionization: The compound is bombarded with electrons, causing it to break apart into charged fragments.
-
Mass Analysis: These fragments are sorted based on their mass-to-charge ratio.
-
-
Data Analysis: The resulting mass spectrum is a unique "fingerprint" for each compound. By comparing these spectra to a library of known compounds, the degradation products can be identified. The peak area in the chromatogram is used to quantify the concentration of each compound.
Visualizing Stability Testing and Degradation Pathways
The following diagrams illustrate the logical workflow of a typical flavor stability study and the primary degradation pathways for an unsaturated ester like this compound.
Caption: Workflow for Flavor Compound Stability Assessment.
Caption: Primary Degradation Pathways for this compound.
An Economic Analysis of Synthetic Routes to Hexyl Crotonate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical compounds is paramount. This guide provides a detailed economic analysis of the two primary synthetic routes to hexyl crotonate: Fischer esterification and transesterification. By examining key metrics such as raw material costs, reaction yields, energy consumption, and purification requirements, this document offers a comprehensive comparison to inform strategic decisions in laboratory and industrial settings.
This compound, an ester with applications in the flavor and fragrance industry, can be synthesized through two main chemical pathways. The traditional approach is the direct Fischer esterification of crotonic acid with hexanol, typically catalyzed by a strong acid. An alternative method is the transesterification of a more volatile crotonate ester, such as ethyl or methyl crotonate, with hexanol. This guide delves into the economic and practical considerations of each route, supported by experimental data and detailed protocols.
Comparative Economic Analysis
To provide a clear and objective comparison, the following tables summarize the estimated costs associated with each synthetic route. Prices for raw materials and catalysts are based on currently available market data and may vary depending on the supplier and purchase volume.
Table 1: Raw Material and Catalyst Cost Analysis
| Component | Route | Molecular Weight ( g/mol ) | Price (USD/kg) | Cost per Mole (USD) |
| Crotonic Acid | Fischer Esterification | 86.09 | 10.00 - 15.00 | 0.86 - 1.29 |
| Hexanol | Both | 102.17 | 2.00 - 5.00 | 0.20 - 0.51 |
| Ethyl Crotonate | Transesterification | 114.14 | 10.00 - 20.00 | 1.14 - 2.28 |
| Methyl Crotonate | Transesterification | 100.12 | 15.00 - 25.00 | 1.50 - 2.50 |
| Sulfuric Acid (Catalyst) | Fischer Esterification | 98.08 | 0.50 - 2.00 | 0.05 - 0.20 |
| Phosphotungstic Acid (Catalyst) | Both | 2880.05 | 125.00 - 200.00 | 360.00 - 576.01 |
Table 2: Process and Yield Comparison
| Parameter | Fischer Esterification | Transesterification | Notes |
| Typical Yield | 75-90%[1] | 85-95% | Yields are highly dependent on reaction conditions and catalyst choice. |
| Reaction Time | 4-24 hours | 2-12 hours | Transesterification can often be faster due to the use of more reactive starting esters. |
| Reaction Temperature | 100-140 °C (Reflux)[1] | 80-120 °C (Reflux) | Temperatures are dictated by the boiling points of the reactants and solvents. |
| Catalyst Loading | 1-5 mol% (Sulfuric Acid) | 0.5-2 mol% (Base or Acid) | Catalyst choice significantly impacts reaction rate and yield. |
| Byproducts | Water | Lower boiling point alcohol (e.g., ethanol, methanol) | Byproduct removal is crucial for driving the reaction equilibrium towards the product. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via both Fischer esterification and transesterification are provided below. These protocols are intended for laboratory-scale synthesis and can be scaled up with appropriate process optimization.
Fischer Esterification of Crotonic Acid with Hexanol
Materials:
-
Crotonic Acid (1.0 eq)
-
Hexanol (1.5 eq)
-
Concentrated Sulfuric Acid (0.02 eq)
-
Toluene (as solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add crotonic acid, hexanol, and toluene.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the crotonic acid is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Transesterification of Ethyl Crotonate with Hexanol
Materials:
-
Ethyl Crotonate (1.0 eq)
-
Hexanol (1.5 eq)
-
Sodium Methoxide (0.05 eq) or p-Toluenesulfonic acid (0.02 eq)
-
Toluene (as solvent)
-
Dilute Hydrochloric Acid (for acid catalysis work-up)
-
Saturated Sodium Bicarbonate Solution (for acid catalysis work-up)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a distillation head and a condenser, add ethyl crotonate, hexanol, and the chosen catalyst (sodium methoxide for base-catalyzed or p-toluenesulfonic acid for acid-catalyzed).
-
Heat the reaction mixture to a gentle reflux. The lower-boiling ethanol byproduct will begin to distill off, driving the equilibrium towards the formation of this compound.
-
Continue the reaction until the distillation of ethanol ceases (typically 2-6 hours). Monitor the reaction by TLC or GC.
-
Work-up (Base-catalyzed): Cool the reaction mixture, neutralize with a dilute acid (e.g., acetic acid), and then proceed with the washing steps as described in the Fischer esterification protocol.
-
Work-up (Acid-catalyzed): Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualization of Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Fischer Esterification Workflow.
Caption: Transesterification Workflow.
Discussion and Conclusion
The economic feasibility of a synthetic route is a multifaceted issue that extends beyond the mere cost of starting materials. While Fischer esterification utilizes the more direct and often cheaper starting material, crotonic acid, it can be a slower process with the continuous need to remove the water byproduct to drive the reaction to completion.
Transesterification, on the other hand, often proceeds faster and can achieve higher yields due to the removal of a volatile alcohol byproduct. However, the starting crotonate esters (ethyl or methyl) are typically more expensive than crotonic acid. The choice of catalyst also plays a significant role. While sulfuric acid is inexpensive and effective for Fischer esterification, it can lead to charring and requires careful neutralization during work-up. Base catalysts used in transesterification can be more efficient but are sensitive to water and free acids in the starting materials.
Energy consumption for both processes is largely dependent on the reaction time and the energy required for distillation-based purification. While a detailed energy analysis requires process-specific data, the shorter reaction times often associated with transesterification could translate to lower energy costs.
Purification costs are another critical factor. Both methods require similar work-up procedures involving washings and drying, followed by vacuum distillation. The cost of solvents for extraction and the energy for distillation will contribute to the overall process cost. The efficiency of the purification step is also linked to the cleanliness of the initial reaction; fewer byproducts will simplify purification and reduce costs.
References
A Comparative Guide to the Environmental Impact of Hexyl Crotonate Production Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty chemicals like hexyl crotonate, a valuable fragrance and flavoring agent, necessitates a thorough evaluation of its environmental footprint. This guide provides an objective comparison of the conventional acid-catalyzed and the emerging enzymatic production methods for this compound. By examining key environmental metrics and providing detailed experimental protocols, this document aims to inform the selection of more sustainable manufacturing processes.
Comparison of Production Methods: Environmental and Process Parameters
The environmental impact of chemical synthesis is a multi-faceted issue encompassing energy consumption, waste generation, and the use of hazardous materials. Below is a comparative summary of the conventional and enzymatic synthesis routes for this compound.
Note: Due to the limited availability of direct life cycle assessment (LCA) data for this compound, the quantitative values presented in the following table are based on a comprehensive LCA of isopropyl palmitate production, a structurally similar fatty acid ester. This data serves as a reliable proxy to compare the relative environmental performance of the two synthesis methods.
| Parameter | Conventional Acid-Catalyzed Esterification | Enzymatic (Lipase-Catalyzed) Esterification |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH) | Immobilized Lipase (e.g., Candida antarctica Lipase B) |
| Reaction Temperature | High (typically 120-140°C) | Mild (typically 40-70°C) |
| Energy Consumption | Higher due to elevated temperatures | Lower due to milder reaction conditions |
| Solvent Use | Often requires a solvent (e.g., toluene) for azeotropic water removal | Can be performed in minimal or no solvent |
| Byproducts & Waste | Acidic and saline wastewater from neutralization and washing steps | Minimal byproducts; potential for solvent and enzyme recycling |
| Global Warming Potential | Higher contribution from energy use and solvent production | Significantly lower carbon footprint |
| Product Purity | May require extensive purification to remove catalyst and byproducts | High purity product often achieved with simpler work-up |
| Catalyst Reusability | Not reusable | High; immobilized enzymes can be used for multiple cycles |
Quantitative Environmental Impact Data (Proxy: Isopropyl Palmitate Production)
| Impact Category | Chemical Route | Enzymatic Route | Percentage Reduction with Enzymatic Route |
| Cumulative Energy Demand (MJ/kg) | 54.3 | 25.2 | 53.6% |
| Global Warming Potential (kg CO₂ eq./kg) | 2.6 | 1.1 | 57.7% |
| Water Consumption (L/kg) | 18.9 | 8.7 | 54.0% |
| Waste Generation ( kg/kg ) | 0.25 | 0.05 | 80.0% |
Data adapted from a life cycle sustainability assessment of isopropyl palmitate production. While absolute values for this compound may differ, the relative differences are expected to be similar.
Experimental Protocols
Conventional Acid-Catalyzed Synthesis of this compound
Objective: To synthesize this compound via Fischer esterification using an acid catalyst and azeotropic removal of water.
Materials:
-
Crotonic acid
-
Hexan-1-ol
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add crotonic acid, a 1.5 molar excess of hexan-1-ol, and toluene (approx. 2 mL per gram of crotonic acid).
-
Add a catalytic amount of p-TsOH (approx. 5 mol% relative to the crotonic acid).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (typically 120-130°C) and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Enzymatic (Lipase-Catalyzed) Synthesis of this compound
Objective: To synthesize this compound using an immobilized lipase catalyst in a solvent-free or minimal solvent system.
Materials:
-
Crotonic acid
-
Hexan-1-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Molecular sieves (3Å or 4Å)
-
n-Hexane (optional, as solvent)
-
Shaking incubator or stirred reactor
-
Filtration apparatus
Procedure:
-
In a sealable flask, combine equimolar amounts of crotonic acid and hexan-1-ol. A slight excess of one reactant can be used to drive the equilibrium.
-
Add the immobilized lipase (typically 5-10% by weight of the total reactants).
-
Add activated molecular sieves (approx. 10% by weight) to adsorb the water produced during the reaction, shifting the equilibrium towards the product.
-
If a solvent is used, add n-hexane.
-
Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 50-60°C) with constant agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress over time by taking small samples and analyzing them (e.g., by gas chromatography).
-
Once the reaction reaches the desired conversion, stop the reaction and separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent and dried for reuse.
-
The filtrate, containing the this compound, can be used directly or further purified if necessary, often by simple vacuum distillation to remove any unreacted starting materials.
Visualizing the Environmental Impact Assessment Workflow
The following diagram illustrates the logical workflow of a Life Cycle Assessment (LCA) used to compare the environmental impacts of the two production methods.
Caption: Workflow for a Life Cycle Assessment of Chemical Synthesis.
Conclusion
The evidence strongly suggests that the enzymatic synthesis of this compound offers a significantly more sustainable alternative to the conventional acid-catalyzed method. The milder reaction conditions lead to lower energy consumption and a reduced carbon footprint. Furthermore, the high selectivity of enzymes minimizes byproduct formation, resulting in less waste and simpler purification processes. While the initial cost of the enzyme catalyst may be higher, its reusability can offset this expense in the long run. For researchers and manufacturers aiming to align with green chemistry principles and reduce the environmental impact of their processes, the enzymatic route for this compound production is the recommended approach.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of hexyl crotonate and structurally related esters. Due to the limited availability of direct experimental data for this compound, this evaluation relies on established toxicological principles for α,β-unsaturated carbonyl compounds and read-across data from similar esters. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key toxicological assays are provided.
Executive Summary
This compound, an α,β-unsaturated ester, is anticipated to exhibit toxicological properties characteristic of this chemical class, primarily related to its electrophilic nature. The reactivity of the α,β-unsaturated carbonyl moiety suggests a potential for Michael addition reactions with biological nucleophiles, such as proteins and DNA. This reactivity is the underlying mechanism for potential skin sensitization and genotoxicity. Acute toxicity is expected to be low. This guide synthesizes available data on this compound and compares it with related esters to provide a comprehensive toxicological profile.
Data Presentation
Table 1: Acute Toxicity Data
| Compound | Test | Species | Route | Value | Reference |
| This compound | LD50 | Rat | Oral | > 5000 mg/kg | The Good Scents Company |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | The Good Scents Company | |
| Hexyl Acetate | LD50 | Rat | Oral | > 5000 mg/kg | RIFM |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | RIFM | |
| Ethyl Crotonate | LD50 | Rat | Oral | 3000 mg/kg | ChemicalBook |
| 2-Ethylhexyl Acrylate | LD50 | Rat | Oral | 4435 mg/kg | ECHA |
| LD50 | Rabbit | Dermal | 7520 mg/kg | ECHA |
Table 2: Genotoxicity Data (Read-Across)
| Compound | Ames Test (OECD 471) | In Vitro Micronucleus (OECD 487) | Conclusion | Reference |
| Hexyl Tiglate | Negative | Negative | Not expected to be genotoxic | RIFM |
| Hexyl Propionate | Not Available | Negative | Not expected to be clastogenic | RIFM |
| Geranyl Crotonate | Negative (in BlueScreen Assay) | Not Available | Not expected to be genotoxic | RIFM |
Note: Direct genotoxicity data for this compound is not publicly available. Data from structurally similar esters (read-across) suggests a low potential for genotoxicity.
Table 3: Skin Sensitization Data (Read-Across)
| Compound | Assay | Result | Potency | Reference |
| This compound | - | Considered a skin and eye irritant. | Not Classified | The Good Scents Company |
| Citronellyl Crotonate | LLNA (OECD 429) | NESIL = 4700 µg/cm² | Weak Sensitizer | RIFM |
| Hexyl Acetate | Human Maximization Test | Negative at 4% | Non-sensitizer | RIFM |
| α-Hexylcinnamaldehyde | LLNA (OECD 429) | Positive | Weak Sensitizer | Multiple Sources |
NESIL: No Expected Sensitization Induction Level. A higher NESIL value indicates lower sensitizing potency.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with these bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to produce the essential amino acid and form visible colonies on a minimal agar medium. The number of revertant colonies is compared to a negative control.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test evaluates the potential of a substance to induce chromosomal damage. Cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO, V79, TK6 cell lines) are exposed to the test substance with and without a metabolic activation system (S9). After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained. Micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, are scored. An increase in the frequency of micronucleated cells in treated cultures compared to control cultures indicates that the substance may be a clastogen (causing chromosome breakage) or an aneugen (causing whole chromosome loss).
Murine Local Lymph Node Assay (LLNA - OECD 429)
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical. The test substance is applied to the dorsum of the ears of mice for three consecutive days. A vehicle control and a positive control are run in parallel. During the induction phase of skin sensitization, lymphocytes in the draining auricular lymph nodes proliferate. On day 6, the mice are injected with a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine or ¹⁴C-thymidine) or a non-radioactive alternative like BrdU. The draining lymph nodes are then excised, and the incorporation of the label is measured as a marker of cell proliferation. A substance is identified as a skin sensitizer if it induces a dose-dependent increase in lymphocyte proliferation of at least three-fold compared to the vehicle control (Stimulation Index ≥ 3). The concentration of the test substance required to produce a Stimulation Index of 3 (EC3) is calculated to determine the sensitizing potency.
Mandatory Visualization
A Comparative Guide to the Inter-Laboratory Validation of a Hexyl Crotonate Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a hexyl crotonate analytical standard. Given the absence of a standardized, publicly available inter-laboratory study for this specific compound, this document presents a proposed validation protocol, along with hypothetical comparative data that illustrates the expected performance across multiple laboratories. This guide is intended to serve as a practical template for establishing the robustness, reliability, and reproducibility of a this compound analytical standard for quality control and research applications.
This compound (C₁₀H₁₈O₂) is an ester recognized for its fruity and green aroma profile, finding use in the flavor and fragrance industries.[1][2] The establishment of a well-characterized analytical standard is crucial for ensuring the quality and consistency of products containing this compound. An inter-laboratory validation study is the gold standard for confirming that an analytical method is reproducible and that the standard behaves consistently across different laboratory environments, equipment, and personnel.[3][4]
Proposed Inter-Laboratory Validation Study Design
The primary objective of this proposed study is to assess the purity, precision, accuracy, and linearity of a this compound analytical standard when analyzed by a standardized Gas Chromatography (GC) method across multiple laboratories. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Logical Workflow for Inter-Laboratory Validation
The following diagram outlines the key phases of the proposed inter-laboratory study, from the initial distribution of materials to the final data analysis and qualification of the analytical standard.
Caption: Workflow for the proposed inter-laboratory validation study.
Experimental Protocols
A standardized analytical method is critical for a successful inter-laboratory study. The following Gas Chromatography with Flame Ionization Detection (GC-FID) method is proposed for the analysis of the this compound standard.
Preparation of Standard Solutions
-
Internal Standard (ISTD) Stock Solution: Accurately weigh and dissolve a suitable internal standard (e.g., n-Tetradecane) in an appropriate solvent (e.g., Hexane) to a final concentration of 1 mg/mL.
-
This compound Stock Solution: Accurately weigh approximately 100 mg of the this compound analytical standard and dissolve in the solvent to prepare a 10 mg/mL stock solution.
-
Calibration and Assay Solutions: Prepare a series of calibration standards by diluting the this compound stock solution and adding a fixed amount of the ISTD stock solution. For the assay, prepare a solution at a target concentration (e.g., 1 mg/mL) with the internal standard.
Gas Chromatography (GC-FID) Method
This method is based on typical protocols for the analysis of fatty acid esters.[6][7][8]
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Workflow for Sample Analysis
The diagram below details the step-by-step process each participating laboratory would follow for analyzing the samples.
Caption: Standardized workflow for sample analysis in each laboratory.
Data Presentation: Hypothetical Inter-Laboratory Study Results
The following tables summarize hypothetical data from a study involving five independent laboratories to illustrate the expected outcomes of the validation.
Table 1: Purity Assay and Precision Results
This table shows the determined purity of the this compound standard and the precision of the measurements within and between laboratories.
| Laboratory | Purity Assay (%) (n=6) | Repeatability RSD (%) |
| Lab 1 | 99.68 | 0.21 |
| Lab 2 | 99.81 | 0.25 |
| Lab 3 | 99.55 | 0.31 |
| Lab 4 | 99.75 | 0.19 |
| Lab 5 | 99.61 | 0.28 |
| Mean | 99.68 | 0.25 |
| Std. Dev. | 0.10 | - |
| Reproducibility RSD (%) | 0.10 | - |
-
Acceptance Criteria: Purity ≥ 99.5%; Repeatability RSD ≤ 1.0%; Reproducibility RSD ≤ 2.0%.
Table 2: Linearity and Range
Linearity is assessed by analyzing standards across a specified range of concentrations.
| Laboratory | Range (mg/mL) | Correlation Coefficient (r²) |
| Lab 1 | 0.1 - 2.0 | 0.9998 |
| Lab 2 | 0.1 - 2.0 | 0.9995 |
| Lab 3 | 0.1 - 2.0 | 0.9999 |
| Lab 4 | 0.1 - 2.0 | 0.9997 |
| Lab 5 | 0.1 - 2.0 | 0.9996 |
-
Acceptance Criteria: r² ≥ 0.999.
Table 3: Accuracy (Recovery Study)
Accuracy is determined by spiking a known amount of the this compound standard into a blank matrix and measuring the recovery.
| Laboratory | Spiked Level | Mean Recovery (%) |
| Lab 1 | 100% | 100.5 |
| Lab 2 | 100% | 99.8 |
| Lab 3 | 100% | 101.1 |
| Lab 4 | 100% | 99.5 |
| Lab 5 | 100% | 100.2 |
| Overall Mean | 100.2 |
-
Acceptance Criteria: Mean Recovery between 98.0% and 102.0%.
Comparison with Alternative Standards
While this compound is suitable for specific applications, other esters are commonly used as analytical standards in the flavor and fragrance industry. The choice of standard often depends on the specific matrix being analyzed and the target aroma profile.
| Standard | Chemical Formula | Aroma Profile | Typical Applications | Comparison to this compound |
| This compound | C₁₀H₁₈O₂ | Sweet, fruity, green, pineapple[1] | Fruit flavorings, floral fragrances | Offers a complex green and fruity note. |
| Ethyl Butyrate | C₆H₁₂O₂ | Fruity, pineapple-like[11] | Tropical fruit flavors, beverages | More volatile and provides a simpler, more direct fruity note. |
| Isoamyl Acetate | C₇H₁₄O₂ | Banana, pear[11] | Confectionery, baked goods | Distinctive banana aroma, less complex than this compound. |
| Ethyl Hexanoate | C₈H₁₆O₂ | Fruity, apple, pineapple[11] | Apple and pineapple flavors | Similar fruity notes but may lack the distinct "green" character of this compound. |
The selection of this compound as an analytical standard is justified when its specific aroma profile is a key quality attribute of the final product. Its lower volatility compared to smaller esters like ethyl butyrate may also be advantageous in certain analytical methods and stability studies. The validation of this standard ensures that its quantification is reliable, regardless of which laboratory performs the analysis.
References
- 1. aocs.org [aocs.org]
- 2. NP-MRD: Showing NP-Card for this compound (NP0337763) [np-mrd.org]
- 3. database.ich.org [database.ich.org]
- 4. scribd.com [scribd.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 8. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 9. ijtrd.com [ijtrd.com]
- 10. eagleanalytical.com [eagleanalytical.com]
- 11. scentjourner.com [scentjourner.com]
A Comparative Analysis of the Organoleptic Properties of Hexyl Crotonate and Ethyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor and fragrance chemistry, the selection of appropriate ester compounds is paramount to achieving desired sensory profiles in a variety of applications, including pharmaceuticals and consumer products. This guide provides a detailed comparison of the organoleptic properties of two such esters: hexyl crotonate and ethyl crotonate. By examining their distinct taste and odor characteristics, supported by available physicochemical data and standardized experimental methodologies, this document aims to equip researchers with the critical information needed for informed ingredient selection.
Executive Summary
This compound and ethyl crotonate, while both belonging to the crotonate family of esters, exhibit markedly different organoleptic profiles. This compound is characterized by a pleasant, sweet, and fruity aroma with green, apple-like notes. In contrast, ethyl crotonate presents a more pungent and complex profile with sharp, fruity notes reminiscent of rum, cognac, and pineapple, accompanied by caramellic undertones. These differences, rooted in their molecular structures, influence their suitability for various applications where specific flavor and fragrance notes are desired.
Comparative Data
The following table summarizes the key organoleptic and physicochemical properties of this compound and ethyl crotonate.
| Property | This compound | Ethyl Crotonate |
| Synonyms | Hexyl (E)-2-butenoate | Ethyl (E)-but-2-enoate, Ethyl trans-2-butenoate |
| CAS Number | 19089-92-0[1] | 623-70-1[2] |
| Molecular Formula | C10H18O2[1] | C6H10O2[3] |
| Molecular Weight | 170.25 g/mol [1] | 114.14 g/mol [3] |
| Odor Profile | Sweet, fruity, green, apple-like, pear, pineapple notes.[2][4] | Pungent, fruity, sharp, rum-like, cognac-like, pineapple, caramellic, fermented.[5][6] |
| Taste Profile | Green, sweet, pear with vegetative nuances of radish, potato, and mushroom.[4] | Rummy, cognac-like, pungent with caramellic and fruity nuances.[5] |
| Taste Threshold | Not available | 10 ppm[5] |
| Boiling Point | 213-215 °C[7] | 142-143 °C[3] |
| Flash Point | 88.89 °C[7] | 2 °C |
| Solubility | Insoluble in water; soluble in alcohol and fixed oils.[1] | Insoluble in water; soluble in alcohol and oils.[2] |
Experimental Protocols
To ensure objective and reproducible evaluation of organoleptic properties, standardized experimental protocols are essential. The following sections detail methodologies for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation
Objective: To qualitatively and quantitatively assess the odor and taste attributes of this compound and ethyl crotonate.
Panelists: A panel of 8-12 trained sensory assessors with demonstrated proficiency in identifying and scaling the intensity of flavor and aroma attributes.
Sample Preparation:
-
Samples of this compound and ethyl crotonate are diluted to a concentration of 10 ppm in a neutral medium (e.g., deionized water for taste, odorless mineral oil for odor).
-
Samples are presented in coded, identical containers to blind the panelists.
-
A reference standard for each compound may be provided for initial calibration.
Evaluation Procedure:
-
Odor Evaluation: Panelists sniff the headspace of the samples and rate the intensity of predefined odor attributes (e.g., sweet, fruity, green, pungent, caramellic) on a 9-point scale (1 = not perceptible, 9 = extremely intense).
-
Taste Evaluation: Panelists take a small sip of the liquid sample, hold it in their mouth for a few seconds, and then expectorate. They then rate the intensity of predefined taste attributes (e.g., sweet, fruity, pungent, bitter, chemical) on a 9-point scale.
-
A washout period with deionized water and unsalted crackers is enforced between samples to prevent sensory fatigue.
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the two compounds.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific volatile compounds responsible for the characteristic aromas of this compound and ethyl crotonate.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS) and an olfactometry port.
Method:
-
A diluted sample of the ester is injected into the GC.
-
The volatile compounds are separated based on their boiling points and polarity in the GC column.
-
The effluent from the column is split, with one portion directed to the MS for chemical identification and the other to the olfactometry port.
-
A trained sensory analyst sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each odor detected.
-
The odor data is then correlated with the chemical data from the MS to identify the specific compounds responsible for the perceived aromas.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes in the evaluation of organoleptic properties.
Caption: A flowchart of the sensory evaluation process.
Caption: A workflow diagram for GC-O analysis.
Conclusion
The choice between this compound and ethyl crotonate will be dictated by the specific sensory profile required for a given application. This compound offers a straightforwardly sweet and fruity character, ideal for applications requiring a clean, green, and apple-like note. In contrast, ethyl crotonate provides a more complex and pungent profile with alcoholic and caramellic nuances, making it suitable for creating more intricate and mature flavor profiles. The provided experimental protocols offer a framework for conducting rigorous in-house evaluations to confirm the suitability of these esters for specific product formulations.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 10544-63-5,ETHYL CROTONATE | lookchem [lookchem.com]
- 4. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ethyl crotonate, 10544-63-5 [thegoodscentscompany.com]
- 7. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
Safety Operating Guide
Proper Disposal of Hexyl Crotonate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling hexyl crotonate, a thorough understanding of the proper disposal procedures is essential to mitigate risks and adhere to regulatory standards. This guide provides immediate, actionable steps for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is recognized for its potential as a skin and eye irritant and is suspected to be a respiratory irritant[1]. Due to these potential hazards, it must be managed as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is prohibited and can lead to safety hazards and legal non-compliance[2][3].
Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure that all appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) program[2]. The following steps outline the general procedure for its collection and disposal:
-
Waste Identification and Classification : Treat all this compound waste, including contaminated materials, as hazardous waste[4][5]. This includes pure this compound, solutions containing it, and any materials used for spill cleanup.
-
Containerization :
-
Use a dedicated, compatible waste container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage[2].
-
The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof screw-on cap[4][6]. Parafilm or corks are not acceptable closures[6].
-
Ensure the container is chemically compatible with this compound.
-
-
Labeling :
-
Clearly label the waste container with a hazardous waste tag provided by your EHS department as soon as the first drop of waste is added[2][5].
-
The label must include the full chemical name, "this compound," and the concentration if it is in a mixture. Avoid abbreviations or chemical formulas[2][4].
-
Indicate the date of waste generation and the specific location (e.g., building and room number)[2].
-
Mark the appropriate hazard pictograms on the label[2].
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste storage area within the laboratory[6].
-
Segregate this compound waste from incompatible materials, such as acids, bases, and oxidizing agents[7].
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container[6].
-
-
Disposal of Contaminated Labware and PPE :
-
Disposal of Empty Containers :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue[4][5].
-
The rinsate from this process must be collected and disposed of as hazardous waste[4][5].
-
After triple-rinsing, deface the original chemical label on the container, remove the cap, and it may then be disposed of as regular trash[5].
-
-
Arranging for Pickup :
Hazard Profile of Similar Chemicals
To provide a clearer understanding of the potential hazards of this compound, the following table summarizes the characteristics of a structurally similar chemical, ethyl crotonate. This data can be used to infer the necessary safety precautions for handling and disposing of this compound.
| Property | Ethyl Crotonate | Inferred Relevance for this compound |
| Physical State | Liquid[7] | Likely a liquid at room temperature. |
| Appearance | Colorless[7] | May also be a colorless liquid. |
| Odor | Pungent[7] | May have a distinct, potentially strong odor. |
| Flash Point | 34 °C / 93.2 °F (closed cup)[7] | Likely a combustible or flammable liquid requiring storage away from ignition sources. |
| Hazards | Flammable liquid. Skin and eye irritant.[7][8] | Assumed to be a skin and eye irritant. Should be handled with appropriate PPE. |
Experimental Protocols
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of chemical waste, such as this compound, in a laboratory setting.
Caption: Workflow for proper chemical waste disposal in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Hexyl Crotonate
For Immediate Reference: Hexyl Crotonate Safety Profile
This compound is a colorless to pale yellow liquid with a fruity, sweet, green apple and pear odor. While some sources indicate it may not meet the criteria for a hazardous substance, other data suggests it can be a skin, eye, and potential respiratory irritant.[1] Therefore, it is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard | Description | Primary Routes of Exposure |
| Skin Irritation | May cause redness and irritation upon contact.[1] | Dermal (skin) contact |
| Eye Irritation | Can cause irritation if it comes into contact with the eyes.[1] | Ocular (eye) contact |
| Respiratory Irritation | Suspected to be a respiratory irritant.[1] | Inhalation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Reasoning |
| Hand Protection | Nitrile or Neoprene gloves. It is advisable to double-glove if handling larger quantities or for prolonged periods. | Provides a barrier against potential skin irritation. Nitrile and neoprene are generally resistant to a range of organic compounds. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that could cause eye irritation.[1] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any vapors, addressing the potential for respiratory irritation.[1] |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): Don the recommended PPE as outlined in the table above.
-
Dispensing: Conduct all weighing and dispensing of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Spill Prevention: Use a secondary container when transporting the chemical within the laboratory.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.
Storage Protocol:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Location: Store in a designated area for flammable liquids, away from heat, sparks, and open flames.
-
Incompatibilities: Avoid storage with strong acids, strong bases, and oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: Collect all this compound waste, including empty containers and contaminated disposable PPE (e.g., gloves), in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal vendor. Do not dispose of this compound down the drain.
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for handling a this compound chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
